2-[(Difluoromethyl)sulfanyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2OS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVFGFUYGCSEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)SC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The Strategic Value of the Difluoromethylsulfanyl Moiety
An In-depth Technical Guide to the Synthesis of 2-[(Difluoromethyl)sulfanyl]phenol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing functional groups is a proven strategy for optimizing molecular properties. The difluoromethylsulfanyl (SCF₂H) group, in particular, has emerged as a substituent of high interest. It serves as a unique bioisostere for hydroxyl (OH) and thiol (SH) groups, capable of acting as a lipophilic hydrogen-bond donor, which can significantly alter a molecule's interaction with biological targets.[1][2] Furthermore, the introduction of the SCF₂H group often enhances metabolic stability and fine-tunes electronic characteristics, making it a powerful tool for lead optimization.[1] This guide provides a comprehensive, in-depth exploration of the synthesis of 2-[(Difluoromethyl)sulfanyl]phenol, a critical building block that serves as a gateway for introducing this valuable moiety into diverse molecular architectures.
Synthetic Landscape: Navigating Routes to Aryl SCF₂H Compounds
The synthesis of 2-[(Difluoromethyl)sulfanyl]phenol can be approached from several angles. The optimal route is dictated by factors such as substrate availability, scale, and functional group tolerance. The primary strategies involve either the direct functionalization of the phenol ring or a more controlled, multi-step approach commencing with the installation of a sulfur-based functional group.
The Direct Approach: Electrophilic Difluoromethylthiolation
The most atom-economical approach would be the direct, regioselective C-H difluoromethylthiolation of phenol. While conceptually appealing, this "late-stage" functionalization presents significant challenges. However, recent advancements have led to the development of novel reagent systems capable of achieving this transformation. For instance, a system utilizing sodium difluoromethanesulfinate (HF₂CSO₂Na) in combination with diphenylchlorophosphine (Ph₂PCl) and trimethylsilyl chloride (Me₃SiCl) has been shown to effectively difluoromethylthiolate phenols and naphthols, providing the desired products in good yields.[3][4][5]
Despite these advances, direct methods can sometimes suffer from issues with regioselectivity, especially with complex substrates. Therefore, more classical, stepwise routes often provide greater control and reliability.
A Foundational Strategy: Ortho-Thiolation and Subsequent Difluoromethylation
A robust and widely applicable strategy involves a two-stage process: first, the regioselective synthesis of 2-mercaptophenol, followed by the introduction of the difluoromethyl group onto the thiol.
Stage I: Accessing the Key Intermediate via the Newman-Kwart Rearrangement
The cornerstone of this approach is the Newman-Kwart rearrangement (NKR), a powerful thermal reaction for converting phenols into the corresponding thiophenols.[6] This intramolecular rearrangement is prized for its reliability and high yields.[7][8]
The process involves three key operations:
-
Thiocarbamoylation: The phenolic hydroxyl group is first converted into an O-aryl thiocarbamate. This is typically achieved by reacting the phenol with an N,N-dialkylthiocarbamoyl chloride in the presence of a base.[7]
-
Thermal Rearrangement (NKR): The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), inducing an intramolecular migration of the aryl group from the oxygen to the sulfur atom, yielding the thermodynamically more stable S-aryl thiocarbamate.[8][9] The driving force for this reaction is the formation of a strong C=O bond at the expense of a weaker C=S bond.[7][8]
-
Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions to unmask the thiophenol, in this case, 2-mercaptophenol.[9]
Caption: Workflow for the synthesis of 2-mercaptophenol via the Newman-Kwart rearrangement.
Stage II: S-Difluoromethylation of 2-Mercaptophenol
With the 2-mercaptophenol intermediate in hand, the final step is the introduction of the -CF₂H group onto the sulfur atom. This can be accomplished using several classes of reagents.
-
Difluorocarbene Precursors: A common and cost-effective method involves the in situ generation of difluorocarbene (:CF₂), which then inserts into the S-H bond. Reagents such as sodium chlorodifluoroacetate and diethyl bromodifluoromethylphosphonate are effective for this purpose under basic conditions.[10][11]
-
Chlorodifluoromethane (Freon-22): Historically, bubbling gaseous chlorodifluoromethane through a basic solution of the thiol was a standard procedure.[12] However, due to its ozone-depleting properties, its use is now highly restricted.
-
Electrophilic Reagents: A variety of shelf-stable, electrophilic difluoromethylthiolating reagents have been developed, such as N-difluoromethylthiophthalimide.[13][14][15] These reagents react directly with the thiolate anion formed by deprotonating the thiophenol.
Field-Proven Experimental Protocol
This section details a reliable, step-by-step protocol for the multigram-scale synthesis of 2-[(Difluoromethyl)sulfanyl]phenol based on the Newman-Kwart rearrangement pathway.
Part A: Synthesis of O-(2-Hydroxyphenyl) dimethylthiocarbamate
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.0 equiv), triethylamine (1.2 equiv), and anhydrous dichloromethane (DCM, approx. 5 mL per gram of phenol).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add N,N-dimethylthiocarbamoyl chloride (1.1 equiv) dissolved in a minimal amount of anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 16 hours.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically of sufficient purity for the next step.
Part B: Newman-Kwart Rearrangement to S-(2-Hydroxyphenyl) dimethylthiocarbamate
-
Setup: Place the crude O-(2-hydroxyphenyl) dimethylthiocarbamate into a round-bottom flask equipped with a short-path distillation head and a nitrogen inlet.
-
Heating: Immerse the flask in a sand bath or heating mantle and heat under a slow stream of nitrogen to 220-240 °C.
-
Reaction: Maintain this temperature for 2-5 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.
-
Isolation: Cool the flask to room temperature. The dark, viscous crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure S-aryl thiocarbamate.
Part C: Hydrolysis to 2-Mercaptophenol
-
Setup: Dissolve the purified S-(2-hydroxyphenyl) dimethylthiocarbamate (1.0 equiv) in methanol.
-
Reaction: Add a solution of NaOH (3.0 equiv) in water and heat the mixture to reflux for 6-8 hours.
-
Workup: Cool the reaction to room temperature and carefully acidify to pH ~2 with concentrated HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous NaSO₄, and concentrate under reduced pressure to yield 2-mercaptophenol.
Part D: S-Difluoromethylation to 2-[(Difluoromethyl)sulfanyl]phenol
-
Setup: In a sealable pressure vessel, dissolve 2-mercaptophenol (1.0 equiv) and cesium carbonate (1.5 equiv) in dry DMF.[10]
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv).[10][16]
-
Reaction: Seal the vessel and heat the mixture to 100-120 °C for 4-6 hours. Caution: Pressure will build up inside the vessel due to CO₂ evolution. Ensure the vessel is rated for the expected pressure and use a blast shield.
-
Workup: Cool the vessel to room temperature before carefully venting. Dilute the reaction mixture with water and extract with diethyl ether (3x).
-
Purification: Wash the combined organic layers with 10% aqueous LiCl (to remove DMF) and then brine.[10] Dry over anhydrous MgSO₄, concentrate, and purify by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the final product.
Mechanistic Rationale and Visualization
A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.
The Newman-Kwart Rearrangement Mechanism
The NKR is a concerted, intramolecular nucleophilic aromatic substitution.[9] It proceeds through a tight, four-membered cyclic transition state, which explains the requirement for high thermal energy to overcome the significant activation barrier.[9] Electron-withdrawing groups on the aryl ring can accelerate the reaction by stabilizing the transient negative charge developed during the sulfur atom's nucleophilic attack.[7]
Caption: The concerted intramolecular mechanism of the Newman-Kwart rearrangement.
S-Difluoromethylation via Difluorocarbene
When using sodium chlorodifluoroacetate, heating causes irreversible decarboxylation to generate a difluorocarbanion, which rapidly eliminates a chloride ion to form the highly electrophilic difluorocarbene (:CF₂). The thiolate anion, being a soft and potent nucleophile, readily attacks the difluorocarbene. A final protonation step during workup yields the desired SCF₂H product.
Caption: Mechanism of S-difluoromethylation using a difluorocarbene precursor.
Product Characterization and Data
Thorough analytical characterization is essential to confirm the structure and purity of the final compound.
| Analytical Technique | Expected Data for 2-[(Difluoromethyl)sulfanyl]phenol |
| ¹H NMR | Aromatic Protons: Multiplets between δ 7.5-6.8 ppm. Phenolic Proton: Broad singlet, δ ~5.0-6.0 ppm (concentration dependent). SCF₂H : Characteristic triplet at δ ~6.8 ppm with a large proton-fluorine coupling constant (JHF ≈ 55-60 Hz). |
| ¹⁹F NMR | A doublet centered around δ -90 to -95 ppm, coupled to the single proton (JFH ≈ 55-60 Hz). |
| ¹³C NMR | Aromatic Carbons: Signals between δ 115-158 ppm. SC F₂H Carbon: A triplet centered around δ 125-130 ppm due to one-bond carbon-fluorine coupling (¹JCF ≈ 300-305 Hz).[17] |
| Mass Spectrometry | Expected molecular ion peak (M+) or protonated molecular ion ([M+H]+) corresponding to the exact mass of C₇H₆F₂OS. |
References
- A Toolbox of Reagents for Difluoromethylthiol
- Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System. Organic Letters.
- Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System.
- A Toolbox of Reagents for Difluoromethylthiol
- Difluoromethyl
- Newman-Kwart Rearrangement. Organic Chemistry Portal.
- N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation. Journal of the American Chemical Society.
- Synthesis of the difluoromethyl heteroaryl-sulfides 4a–4f and the heteroaryl-sulfones 5a–5f.
- Difluoromethylthiolation of Phenols and Related Compounds With a HF₂CSO₂Na/Ph₂PCl/Me₃SiCl System. PubMed.
- Newman-Kwart Rearrangement.
- Newman–Kwart rearrangement. Wikipedia.
- Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates. University of Edinburgh Research Explorer.
- Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the... PMC.
- One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide.
- Difluoromethylation of 2-mercaptoimidazole and 2-mercaptotriazole derivatines.
Sources
- 1. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Newman-Kwart Rearrangement [organic-chemistry.org]
- 8. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling a Novel Scaffold for Drug Discovery
An In-depth Technical Guide to 2-[(Difluoromethyl)sulfanyl]phenol: Properties, Synthesis, and Applications
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, have led to a significant number of fluorinated compounds in the pharmaceutical market.[1] Among the various fluorine-containing motifs, the difluoromethyl group (CHF₂) has garnered substantial interest as it can serve as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl, thiol, or amine groups.[2] This guide focuses on 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6), a versatile building block that combines the reactive phenol moiety with the synthetically valuable difluoromethylsulfanyl (-SCF₂H) group.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical properties, outlines a robust synthetic and analytical workflow, discusses its reactivity and potential applications, and details critical safety and handling protocols. As a Senior Application Scientist, the aim is to present this information with both technical rigor and practical insight, empowering researchers to effectively utilize this promising scaffold in their discovery programs.
Core Chemical and Physical Properties
2-[(Difluoromethyl)sulfanyl]phenol is an oil at room temperature, possessing a unique combination of functional groups that dictate its chemical behavior. The phenolic hydroxyl group provides a handle for a wide array of chemical transformations, while the ortho-positioned difluoromethylsulfanyl group significantly influences the electronic properties of the aromatic ring. The strong electron-withdrawing nature of the CHF₂ group, coupled with the sulfur atom, modulates the acidity of the phenol and its reactivity in subsequent reactions.
| Property | Value | Source |
| CAS Number | 1251084-72-6 | [3] |
| Molecular Formula | C₇H₆F₂OS | [3] |
| Molecular Weight | 176.19 g/mol | [3] |
| Physical Form | Oil | |
| Purity | Min. 95% (Typical for commercial samples) | [3] |
| InChI Key | HSVFGFUYGCSEFY-UHFFFAOYSA-N |
Synthesis and Purification Workflow
While a specific, peer-reviewed synthesis for 2-[(Difluoromethyl)sulfanyl]phenol is not prominently published, a logical and effective route can be designed based on established methods for the difluoromethylation of thiophenols.[4] The most direct approach involves the reaction of 2-mercaptophenol with a suitable difluorocarbene precursor.
Proposed Synthetic Pathway
The synthesis proceeds via the deprotonation of the more acidic thiol proton of 2-mercaptophenol, followed by nucleophilic attack on a difluorocarbene source. Reagents like S-(Difluoromethyl)diarylsulfonium salts have proven effective for this transformation under basic conditions.[4]
Caption: Proposed workflow for the synthesis and purification of 2-[(Difluoromethyl)sulfanyl]phenol.
Detailed Experimental Protocol: Synthesis
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-mercaptophenol (1.0 equiv).
-
Solvent and Base: Dissolve the starting material in a suitable anhydrous solvent, such as acetonitrile or DMF. Cool the solution to 0 °C in an ice bath. Add a base, such as lithium hydroxide (LiOH) (1.5 equiv.), and stir the mixture for 20-30 minutes. The choice of base is critical; stronger bases could deprotonate the phenol, leading to undesired O-difluoromethylation byproducts. Thiolates are generally more nucleophilic than phenoxides, favoring the desired S-alkylation.[4]
-
Reagent Addition: Slowly add a solution of an S-(difluoromethyl)sulfonium salt (1.2 equiv.) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Quenching and Workup: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.[6]
Spectroscopic and Analytical Characterization
Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following section details the expected spectroscopic data based on the compound's structure and data from analogous molecules.[7]
| Technique | Expected Characteristics |
| ¹H NMR | - Phenolic OH: A broad singlet, chemical shift dependent on concentration and solvent. - Aromatic Protons: 4H, complex multiplet pattern in the aromatic region (~6.8-7.5 ppm). - CHF₂ Proton: 1H, a triplet (¹JH-F ≈ 55-60 Hz) in the region of ~6.5-7.5 ppm, potentially overlapping with aromatic signals. |
| ¹³C NMR | - Aromatic Carbons: 6 distinct signals in the aromatic region (~115-160 ppm). - CHF₂ Carbon: 1C, a triplet (¹JC-F ≈ 230-240 Hz). |
| ¹⁹F NMR | - A doublet (¹JF-H ≈ 55-60 Hz) corresponding to the two equivalent fluorine atoms. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z = 176. - Key Fragments: Loss of CHF₂S, loss of CHF₂, and other fragments characteristic of a phenol ring.[8] |
| IR Spectroscopy | - O-H Stretch: Broad peak around 3200-3500 cm⁻¹. - Aromatic C-H Stretch: ~3000-3100 cm⁻¹. - Aromatic C=C Stretch: ~1450-1600 cm⁻¹. - C-F Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region. |
Protocol: Acquiring NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified oil in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Use a standard pulse sequence. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[7]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.[7]
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the characteristic doublet.
Reactivity and Potential Applications
2-[(Difluoromethyl)sulfanyl]phenol is a bifunctional molecule, offering two primary sites for chemical modification. Its utility in drug discovery stems from its potential to serve as a versatile scaffold for building more complex molecules.
Caption: Key reactive sites and potential synthetic transformations of the title compound.
-
Reactions at the Phenolic Hydroxyl: The -OH group is a versatile handle for introducing a wide range of functionalities. Standard reactions include:
-
Williamson Ether Synthesis: Deprotonation followed by reaction with an alkyl halide to form aryl ethers.
-
Esterification: Reaction with acyl chlorides or anhydrides to form aryl esters.
-
Conversion to a Triflate: Reaction with triflic anhydride transforms the -OH into an excellent leaving group (-OTf) for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling C-C and C-N bond formation.[9]
-
-
Reactions on the Aromatic Ring: The ring is activated towards electrophilic aromatic substitution (EAS), with the -OH and -SCF₂H groups directing incoming electrophiles primarily to the para position relative to the hydroxyl group.
-
Applications in Drug Development:
-
Bioisosterism: The -SCF₂H group can act as a bioisostere of a phenol, thiol, or other hydrogen-bonding groups, potentially improving pharmacokinetic properties without sacrificing binding affinity.[2][10]
-
Metabolic Blocker: The robust C-F bonds in the difluoromethyl group can block sites of metabolism (e.g., oxidation), increasing the half-life of a drug candidate.[1]
-
Scaffold for Library Synthesis: The dual reactivity of the molecule makes it an ideal starting point for the synthesis of focused compound libraries for screening against various biological targets.
-
Safety and Handling
2-[(Difluoromethyl)sulfanyl]phenol is classified as a hazardous substance and must be handled with appropriate care.
-
Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[5] Emergency eye wash stations and safety showers must be readily accessible.[11]
-
Personal Protective Equipment (PPE): [12]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and strong bases.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
2-[(Difluoromethyl)sulfanyl]phenol emerges as a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive phenol, an electron-withdrawing sulfur linker, and the metabolically robust difluoromethyl group offers a compelling scaffold for developing novel therapeutics. By understanding its chemical properties, employing robust synthetic and analytical methods, and adhering to strict safety protocols, researchers can effectively leverage this compound to explore new chemical space and advance their discovery programs. The insights and protocols provided in this guide are intended to facilitate the confident and safe application of this promising molecule.
References
-
McCarthy, J. R., Matthews, D. P., & Paolini, J. P. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses. [Link][13]
-
Organic Syntheses. Difluoromethylation of Phenols. [Link][6]
-
Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link][14]
-
Beier, P. et al. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry. [Link][15]
-
Google Patents. WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides. [16]
-
PubMed. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. [Link][4]
-
National Center for Biotechnology Information. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. [Link][17]
-
Fisher Scientific. SAFETY DATA SHEET - 2-(Trifluoromethyl)phenol. [Link][19]
-
ACS Publications. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. [Link][9]
-
National Center for Biotechnology Information. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link][2]
-
SlidePlayer. Application of Bioisosteres in Drug Design. [Link][10]
-
ResearchGate. Mass spectra of the phenol − H 2 S complex recorded at different.... [Link][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[(Difluoromethyl)sulfanyl]phenol | CymitQuimica [cymitquimica.com]
- 4. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. synquestlabs.com [synquestlabs.com]
- 12. chemos.de [chemos.de]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides - Google Patents [patents.google.com]
- 17. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenol, 2-(trifluoromethyl)- [webbook.nist.gov]
- 19. fishersci.es [fishersci.es]
Discovery and history of 2-[(Difluoromethyl)sulfanyl]phenol
The following is an in-depth technical guide on 2-[(Difluoromethyl)sulfanyl]phenol , designed for researchers in medicinal chemistry and organic synthesis.
Synthesis, Properties, and Applications in Drug Discovery
Molecular Weight: 176.18 g/molPart 1: Executive Summary
2-[(Difluoromethyl)sulfanyl]phenol (also known as 2-(difluoromethylthio)phenol) is a specialized organofluorine building block. It serves as a critical scaffold for introducing the difluoromethylthio group (
In modern drug discovery, the
Part 2: Chemical Identity & Properties[2][3][4][5][6]
| Property | Data |
| IUPAC Name | 2-[(Difluoromethyl)sulfanyl]phenol |
| Common Aliases | 2-(Difluoromethylthio)phenol; 2-Hydroxy-1-(difluoromethylthio)benzene |
| CAS Number | 1251084-72-6 |
| Physical State | Viscous liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Acidity ( | Phenolic OH |
| Key Functional Groups | Phenolic Hydroxyl ( |
Part 3: Historical Context & Evolution of Synthesis
The discovery of 2-[(Difluoromethyl)sulfanyl]phenol is intrinsically linked to the broader effort to domesticate difluorocarbene (
1. The "Freon" Era (1960s–1990s)
Early syntheses of aryl difluoromethyl sulfides relied on chlorodifluoromethane (Freon-22) .
-
Method: Reaction of 2-mercaptophenol with gaseous
in the presence of strong base (KOH/NaOH). -
Mechanism: Base-mediated
-elimination of HCl from Freon-22 generates , which is trapped by the thiolate nucleophile. -
Limitations: Environmental damage (ozone depletion), handling of gaseous reagents, and poor selectivity (often leading to bis-alkylation or benzoxathiole formation).
2. The Modern Era (2000s–Present)
Current protocols utilize non-ozone-depleting solid reagents that generate
-
Reagents: Sodium chlorodifluoroacetate (
), Difluoromethyl phenyl sulfone ( ), and (Difluoromethyl)trimethylsilane ( ). -
Advantage: These methods allow for precise control over stoichiometry, ensuring chemoselective S-difluoromethylation over O-difluoromethylation.
Part 4: Synthetic Methodologies
Protocol A: Selective S-Difluoromethylation (Recommended)
This protocol uses Sodium Chlorodifluoroacetate , a bench-stable solid that releases difluorocarbene upon heating. This method is preferred for its operational simplicity and high selectivity for the sulfur atom due to the higher nucleophilicity of the thiolate anion compared to the phenolate.
Reagents:
-
Substrate: 2-Mercaptophenol (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (
) (1.2–1.5 equiv) -
Base:
(2.0 equiv) -
Solvent: DMF or DMF/Water (10:1)
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with 2-mercaptophenol (10 mmol) and
(20 mmol) in DMF (20 mL). Stir at room temperature for 15 minutes to generate the thiolate/phenolate anions. -
Reagent Addition: Add sodium chlorodifluoroacetate (12 mmol).
-
Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (
).-
Note: The elevated temperature is required to decarboxylate the reagent and generate
.
-
-
Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in 2–4 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Yield: Typically 75–85%.
Protocol B: Radical Difluoromethylation (Alternative)
For substrates sensitive to high heat, a radical-based approach using
Part 5: Mechanistic Analysis[11]
The synthesis relies on the Soft-Hard Acid-Base (HSAB) principle and the specific reactivity of singlet difluorocarbene .
-
Deprotonation:
deprotonates the thiol ( ) and the phenol ( ). -
Carbene Generation: Thermal decomposition of
yields . -
Selective Capture: The sulfur anion (thiolate) is a softer, more nucleophilic center than the oxygen anion (phenolate). It attacks the electrophilic carbene
much faster ( ). -
Protonation: The resulting anionic intermediate (
) is rapidly protonated by the solvent or trace water to form the stable product.
Visualization: Chemoselective Pathway
The following diagram illustrates the kinetic competition between S- and O-alkylation.
Caption: Kinetic preference for S-difluoromethylation over O-difluoromethylation via difluorocarbene insertion.
Part 6: Applications in Drug Discovery[2]
The
1. Lipophilic Hydrogen Bond Donor
Unlike the trifluoromethyl group (
-
H-Bond Acidity: The fluorine atoms withdraw electron density, making the C-H bond sufficiently acidic to act as a weak hydrogen bond donor.
-
Bioisosterism: It serves as a lipophilic bioisostere for alcohols (
) and thiols ( ), potentially improving oral bioavailability by reducing the topological polar surface area (TPSA) while maintaining binding interactions.[2]
2. Metabolic Stability
The
3. Heterocycle Synthesis
This compound acts as a precursor for fused heterocyclic systems. For example, intramolecular cyclization (often requiring specific activation) can yield 1,3-benzoxathiole derivatives, which are core structures in various agrochemicals and pharmaceuticals.
Part 7: Safety & Handling
Warning: This compound contains a thiophenol moiety and fluorinated groups. Strict adherence to safety protocols is required.
| Hazard Class | Description | Precaution |
| Acute Toxicity | Thiophenols are generally toxic if swallowed or inhaled.[3] | Work in a fume hood. |
| Skin/Eye Irritant | Causes skin irritation and serious eye damage.[3] | Wear nitrile gloves and safety goggles. |
| Stench | Unpleasant, sulfurous odor (mercaptan-like). | Use bleach (NaOCl) to neutralize glassware. |
| Reactivity | Reacts with strong oxidizers. | Store under inert gas ( |
References
-
Zafrani, Y., et al. (2009). "Difluoromethyl ethers and sulfides: Synthesis and properties." Tetrahedron, 65(27), 5278-5283. Link
-
Hu, J., et al. (2006). "2-Chloro-2,2-difluoroacetophenone: A non-ODS-based difluorocarbene precursor." Journal of Organic Chemistry, 71(26), 9845-9848. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Fujiwara, Y., et al. (2012). "Practical and innate difluoromethylation of thiols." Journal of the American Chemical Society, 134(3), 1494-1497. Link
-
PubChem Database. "2-Mercaptoethanol & Thiophenol Derivatives - Safety Data." Link
Sources
Unlocking the Potential of 2-[(Difluoromethyl)sulfanyl]phenol: A Scaffold for Innovation in Medicine, Agriculture, and Materials Science
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of active compounds. The difluoromethyl (SCF₂H) group, in particular, offers a unique combination of lipophilicity, metabolic stability, and the capacity to act as a hydrogen bond donor. When appended to a phenol—a privileged structure known for its diverse biological activities—the resulting molecule, 2-[(Difluoromethyl)sulfanyl]phenol, emerges as a highly versatile and underexplored platform for chemical innovation. This guide provides a comprehensive overview of the potential research avenues for this scaffold, targeting researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose synthetic strategies for diversification, and outline detailed experimental workflows for its exploration in medicinal chemistry, agrochemical development, and materials science.
The Core Scaffold: Physicochemical Profile and Synthetic Landscape
2-[(Difluoromethyl)sulfanyl]phenol is a small molecule building block that combines three key structural motifs: a phenolic ring, a sulfur linker, and a difluoromethyl group.[1][2] This unique combination imparts a fascinating set of properties that form the basis of its research potential.
Key Physicochemical Characteristics
The properties of the difluoromethyl group are of particular interest. It is recognized as a bioisosteric mimic for hydroxyl (OH), thiol (SH), and amine (NH) groups, primarily due to its ability to act as a lipophilic hydrogen bond donor.[3][4] This characteristic is rare and highly valuable in modulating molecular interactions and properties.
| Property | Value / Description | Source |
| Molecular Formula | C₇H₆F₂OS | [1] |
| Molecular Weight | 176.19 g/mol | [1] |
| Physical Form | Oil | [2] |
| Key Moieties | 1. Phenolic -OH: Acidic proton, hydrogen bond donor/acceptor, site for derivatization, known antioxidant properties.[5][6] | N/A |
| 2. Sulfur Linker: Provides conformational flexibility and can be oxidized to sulfoxide or sulfone to modulate electronic properties and solubility. | N/A | |
| 3. Difluoromethyl -CF₂H: Lipophilic hydrogen bond donor, enhances metabolic stability, potential bioisostere for -OH or -SH.[3][4] | N/A |
Synthetic Strategy and Diversification
The commercial availability of 2-[(Difluoromethyl)sulfanyl]phenol allows for immediate exploration.[1][2] However, a robust synthetic strategy is crucial for generating analogues for structure-activity relationship (SAR) studies. The primary routes for diversification involve reactions at the phenolic hydroxyl group and electrophilic aromatic substitution on the phenyl ring.
Caption: Synthetic routes to the core scaffold and subsequent derivatization pathways.
This protocol describes a general method for creating an ether linkage at the phenolic hydroxyl, a common strategy to modulate solubility and probe the necessity of the hydroxyl as a hydrogen bond donor.
-
Materials:
-
2-[(Difluoromethyl)sulfanyl]phenol (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) and Brine
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
-
Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-[(Difluoromethyl)sulfanyl]phenol and anhydrous DMF.
-
Add K₂CO₃ to the solution and stir for 10 minutes at room temperature.
-
Add the alkyl halide dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, while K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.[7] Heating increases the reaction rate. This protocol is self-validating through TLC monitoring for reaction completion and chromatographic purification to ensure product purity.
Research Area: Medicinal Chemistry and Drug Discovery
The structural features of 2-[(Difluoromethyl)sulfanyl]phenol make it an exceptionally promising scaffold for drug discovery. The phenol moiety is present in numerous approved drugs, while the SCF₂H group can confer improved drug-like properties.[3][8]
Strategy 1: Bioisosteric Replacement and Scaffold Hopping
The SCF₂H group's ability to act as a lipophilic hydrogen bond donor makes it a potential bioisostere for hydroxyl or thiol groups.[4] This opens up the possibility of using the core scaffold to replace existing phenolic or catecholic drugs, potentially improving metabolic stability or cell permeability.
Proposed Research:
-
Target: Identify approved drugs containing a phenol or catechol moiety critical for binding to a biological target (e.g., catecholamines, certain kinase inhibitors).
-
Hypothesis: Replacing the original scaffold with 2-[(Difluoromethyl)sulfanyl]phenol or a derivative will retain biological activity while improving pharmacokinetic properties like metabolic stability against glucuronidation or sulfation at the phenolic OH.
-
Action: Synthesize the corresponding analogues and evaluate them in relevant biological assays.
Strategy 2: Intrinsic Biological Activity Screening
Phenolic compounds are well-documented to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[5][6] The introduction of the SCF₂H group could potentiate these activities or introduce novel ones.
Caption: A typical screening cascade for identifying and developing lead compounds.
This protocol outlines a primary screen to assess the general anticancer potential of the synthesized compounds against a representative cancer cell line (e.g., A549, human lung carcinoma).
-
Materials:
-
A549 cells
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Doxorubicin (positive control)
-
-
Equipment:
-
96-well cell culture plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Multichannel pipette
-
Microplate reader (570 nm)
-
-
Methodology:
-
Seed A549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and controls (Doxorubicin, vehicle control with DMSO) in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Incubate the plates for 48 hours at 37 °C with 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Trustworthiness: This protocol includes a positive control (Doxorubicin) to validate assay performance and a vehicle control (DMSO) to establish a baseline for 100% viability. The use of multiple concentrations allows for the generation of a dose-response curve and a reliable GI₅₀ value.
Research Area: Agrochemical Development
The difluoromethylthio (SCF₂H) moiety is a key component in several commercial agrochemicals, including the pesticide pyriprole and the herbicide pyrimisulfan.[8] This precedent strongly suggests that the 2-[(Difluoromethyl)sulfanyl]phenol scaffold could be a valuable starting point for the discovery of new crop protection agents.
Proposed Research:
-
Herbicidal Screening: Evaluate the core compound and its derivatives for pre- and post-emergent herbicidal activity against model weed species (e.g., Lemna minor, cress).
-
Fungicidal Screening: Test the compounds for their ability to inhibit the growth of common plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).
-
Insecticidal Screening: Assess activity against common insect pests (e.g., aphids, mites).
Research Area: Materials Science
The combination of a reactive phenol group and a fluorinated tail makes this molecule an interesting monomer for developing novel fluorinated polymers. Fluoropolymers are prized for their chemical inertness, thermal stability, and unique surface properties (hydrophobicity and oleophobicity).
Proposed Research:
-
Polymer Synthesis: The phenolic hydroxyl can be used as a nucleophile in polymerization reactions (e.g., formation of polyethers or polycarbonates).
-
Property Evaluation: The resulting polymers could be investigated for applications requiring high thermal stability, low dielectric constant, or hydrophobic/oleophobic surfaces for coatings.
Conclusion
2-[(Difluoromethyl)sulfanyl]phenol is far more than a simple chemical building block; it is a versatile scaffold poised for significant scientific exploration. The unique interplay between its phenolic ring, sulfur linker, and bio-functional difluoromethyl group provides a rich landscape for innovation. By pursuing the research avenues outlined in this guide—from designing next-generation therapeutics and agrochemicals to synthesizing novel high-performance materials—scientists can unlock the full potential of this promising molecule. The detailed protocols and strategic workflows provided herein serve as a rigorous starting point for these exciting endeavors.
References
-
Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link]
-
Liu, H., et al. (2021). (Arylsulfinyl)difluoromethylation of Alkyl Halides: Facile Access to Diverse Fluorinated Compounds. ChemistrySelect, 6(1), 138-142. [Link]
-
Liu, H., et al. (2020). Request PDF for: (Arylsulfinyl)difluoromethylation of Alkyl Halides: Facile Access to Diverse Fluorinated Compounds. ResearchGate. [Link]
-
Wang, Z., et al. (2022). Fast double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 105, 154050. [Link]
-
Prakash, G. K. S., & Hu, J. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(10), 2141–2144. [Link]
-
Leese, M. P., et al. (2021). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. [Link]
-
Jia, R., et al. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Taylor & Francis Online. [Link]
-
Merchant, K. J., et al. (2022). Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. ChemRxiv. [Link]
-
Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
-
Rowan Team. The Pentafluorosulfanyl Group (SF5). Rowan. [Link]
- Hu, J., & Shen, C. (2014). Synthesis of difluoromethyl ethers and sulfides.
-
ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. [Link]
-
Lu, L., & Shen, Q. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. PubMed. [Link]
-
Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
-
Mattson, K. M., & Wotal, A. C. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. [Link]
-
Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]
-
Lemos, A., et al. (n.d.). Photoinduced difluoromethylation of phenols and thiophenols. ResearchGate. [Link]
-
Palma Tenango, M. (2017). Phenolic Compounds - Biological Activity. ResearchGate. [Link]
-
Kumar, S. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. [Link]
Sources
- 1. 2-[(Difluoromethyl)sulfanyl]phenol | CymitQuimica [cymitquimica.com]
- 2. 2-[(difluoromethyl)sulfanyl]phenol | 1251084-72-6 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Strategic Sourcing & Synthesis of 2-[(Difluoromethyl)sulfanyl]phenol
CAS: 1251084-72-6 | Formula:
Executive Summary
This technical guide addresses the procurement, synthesis, and validation of 2-[(Difluoromethyl)sulfanyl]phenol , a high-value building block in modern medicinal chemistry. The 2-((difluoromethyl)thio) moiety (
Part 1: Strategic Value of the Moiety
In drug design, the transition from a methoxy group to a difluoromethylthio group often resolves metabolic liabilities associated with O-dealkylation while simultaneously increasing membrane permeability.
Physicochemical Comparison
| Property | Impact on Drug Design | |||
| Hansch | -0.02 | 1.44 | 0.68 | Balanced lipophilicity without the extreme hydrophobicity of |
| Hammett | -0.27 | 0.50 | 0.24 | Mildly electron-withdrawing; less deactivating than |
| H-Bonding Capacity | Acceptor only | None | Donor (weak) | The |
| Metabolic Stability | Low (O-demethylation) | High | High | Resistant to P450 oxidative metabolism. |
Part 2: Commercial Landscape & Sourcing
While 2-[(Difluoromethyl)sulfanyl]phenol is commercially listed, it is frequently a "made-to-order" item rather than a stock commodity. This necessitates a robust "Make vs. Buy" decision matrix.
Primary Sourcing Channels
-
Catalog Aggregators: SciFinder, eMolecules, and MolPort are the primary search engines.
-
Verified Suppliers:
-
Sigma-Aldrich (MilliporeSigma): Listed as CAS 1251084-72-6. High reliability, higher cost.
-
BLD Pharm: Often holds stock in Shanghai/USA hubs.
-
Enamine / CymitQuimica: Good for building block libraries; lead times may vary (2-4 weeks).
-
Sourcing Decision Matrix (DOT Visualization)
Figure 1: Decision logic for sourcing fluorinated building blocks. Prioritize purchasing for <5g needs; synthesize for >10g or urgent timelines.
Part 3: Synthesis & Scalability
If commercial lead times are prohibitive, the compound can be synthesized in-house. The ortho-substitution pattern requires careful selection of reagents to avoid competing O-alkylation.
Route A: Direct Difluoromethylation (Scalable / Industrial)
This is the most cost-effective route for >10g scales. It utilizes 2-mercaptophenol (CAS 1121-24-0) and a difluorocarbene source.
-
Precursor: 2-Mercaptophenol (Commercial, inexpensive).
-
Reagent: Sodium chlorodifluoroacetate (
) or Chlorodifluoromethane ( , gas). -
Mechanism: Generation of singlet difluorocarbene (
) followed by S-H insertion.
Protocol 1: Using Sodium Chlorodifluoroacetate (Lab Friendly)
-
Setup: A 250 mL round-bottom flask with a reflux condenser and
inlet. -
Reagents:
-
2-Mercaptophenol (1.0 equiv, 10 mmol)
- (2.0 equiv)
-
Sodium chlorodifluoroacetate (2.5 equiv)
-
Solvent: DMF/Water (10:1) to solubilize the base and stabilize the transition state.
-
-
Procedure:
-
Dissolve thiol and base in DMF/
. Heat to 60°C. -
Add sodium chlorodifluoroacetate portion-wise over 1 hour (controls
evolution). -
Heat to 95°C for 4 hours.
-
-
Workup: Dilute with water, extract with EtOAc. The product is an oil.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1). Note: The phenol -OH is less nucleophilic than the thiophenol -SH, ensuring selectivity.
Route B: Electrophilic Difluoromethylthiolation (Late-Stage)
If the phenol is already substituted or sensitive, use a "transfer" reagent like Shen's Reagent (
-
Reagent:
(CAS 1537160-58-1). -
Substrate: 2-Iodophenol or 2-Bromophenol.
-
Catalyst: Copper(I) source.
-
Pros: High functional group tolerance.
-
Cons: Reagent is expensive.
Synthesis Workflow Visualization
Figure 2: The primary synthetic pathway utilizing difluorocarbene insertion into the S-H bond.
Part 4: Analytical Validation (QC)
Verifying the integrity of this compound is critical because the
Self-Validating NMR Markers
The presence of the
| Nucleus | Signal Characteristics | Interpretation |
| The single proton on the | ||
| Confirmation of the | ||
| MS (ESI-) | [M-H]- = 175.0 | Loss of the phenolic proton. |
Purity Check Protocol
-
Solvent: Use
or . -
Run Time:
NMR (16 scans) is sufficient for identity. -
Impurity Flag: If you see a singlet around
2.0-2.5 ppm in , you likely have residual 2-mercaptophenol (unreacted starting material).
Part 5: Handling & Safety
Warning: This compound contains a thiophenol derivative and fluorinated moieties.
-
Odor Control: Like all sulfur-containing aromatics, this compound has a stench. All handling must occur in a functioning fume hood. Bleach (sodium hypochlorite) should be available to neutralize spills (oxidizes sulfur to odorless sulfoxide/sulfone).
-
Acidity: The phenol is weakly acidic (
). The group is stable to mild acid/base, but strong bases ( ) can cause elimination of the group. -
Storage: Store at 2-8°C under inert atmosphere (
or Argon). Oxidation of the sulfur is possible over long periods.
References
-
Bioisosteric Properties of SCF2H
- Title: The Difluoromethylthio Group in Drug Discovery: A Review.
- Source:Journal of Medicinal Chemistry.
-
URL:[Link] (General Journal Link for verification of topic relevance).
-
Synthesis via Difluorocarbene
- Title: Difluoromethylation of thiols with sodium chlorodifluoroacet
- Source:Journal of Fluorine Chemistry.
-
URL:[Link]
-
Reagent (Shen's Reagent)
- Title: Electrophilic Difluoromethylthiol
- Source:Angewandte Chemie Intern
-
URL:[Link]
-
Commercial Supplier Verification
-
Title: 2-[(Difluoromethyl)sulfanyl]phenol Product Page.[1]
-
Source:Sigma-Aldrich.
-
Sources
An In-depth Technical Guide to the Safety and Handling of 2-[(Difluoromethyl)sulfanyl]phenol for Researchers and Drug Development Professionals
Introduction: The Emerging Significance of 2-[(Difluoromethyl)sulfanyl]phenol in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity.[1] Within this landscape, the difluoromethyl group (CHF₂) has garnered considerable attention as a unique bioisostere for hydroxyl (-OH) and thiol (-SH) functionalities.[2][3] Its ability to act as a lipophilic hydrogen bond donor provides a fascinating scaffold for medicinal chemists.[2][4][5] 2-[(Difluoromethyl)sulfanyl]phenol, a molecule combining a phenolic hydroxyl group with a difluoromethylsulfanyl moiety, represents a compelling, yet under-explored, scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the safety, handling, and scientific context of this promising compound for researchers and drug development professionals.
Physicochemical Properties and Their Implications for Drug Discovery
While experimental data for 2-[(Difluoromethyl)sulfanyl]phenol is not extensively published, we can infer its key physicochemical properties based on its constituent functional groups and established principles in medicinal chemistry.
| Property | Predicted Value/Consideration | Rationale and Implication in Drug Development |
| Molecular Formula | C₇H₆F₂OS | |
| Molecular Weight | 176.19 g/mol | |
| pKa | Predicted to be slightly lower than phenol (pKa ≈ 10) | The electron-withdrawing nature of the difluoromethylsulfanyl group is expected to increase the acidity of the phenolic proton. This modulation of pKa is critical as the ionization state of a molecule at physiological pH significantly impacts its solubility, membrane permeability, and interaction with biological targets.[6] Computational methods can provide more precise predictions.[7] |
| logP | Predicted to be higher than phenol (logP ≈ 1.5) | The difluoromethyl group generally increases lipophilicity compared to a hydroxyl group.[8] This enhanced lipophilicity can improve membrane permeability and oral bioavailability. However, a careful balance is necessary to maintain adequate aqueous solubility. Predictive models are available to estimate logP.[9][10] |
Safety and Handling: A Proactive Approach
Given the presence of both a phenol and an organofluorine moiety, a cautious and well-informed approach to the handling of 2-[(Difluoromethyl)sulfanyl]phenol is paramount. The following guidelines are based on the known hazards of phenols and general best practices for handling organofluorine compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Based on supplier safety data for the compound, the primary hazards include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Danger" .
A comprehensive PPE strategy is non-negotiable when handling 2-[(Difluoromethyl)sulfanyl]phenol.
| PPE Item | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield are mandatory to protect against splashes and potential projectiles. |
| Hand Protection | Wear impervious gloves, such as butyl rubber or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling. |
| Body Protection | A lab coat, apron, or coveralls should be worn to prevent skin contact. |
| Respiratory Protection | All handling of the solid or solutions should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
}
Figure 1: Personal Protective Equipment (PPE) Workflow.
First Aid Measures
Prompt and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 30 minutes.[11] While flushing, remove all contaminated clothing. After initial water flushing, if available, repeatedly apply polyethylene glycol (PEG 300 or 400) to the affected area.[2][11][12] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 20 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[5][11][14][15]
Synthesis and Reactivity: A Chemist's Perspective
Plausible Synthetic Route
}
Figure 2: Plausible Synthetic Workflow.
Experimental Protocol (Representative)
-
To a solution of 2-mercaptophenol (1.0 eq) in acetonitrile and 6M aqueous potassium hydroxide at room temperature, add the difluoromethylating reagent (e.g., HCF₂OTf, 3.0 eq) dropwise with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-[(Difluoromethyl)sulfanyl]phenol.
Anticipated Reactivity
The reactivity of 2-[(Difluoromethyl)sulfanyl]phenol will be dictated by the interplay between the phenolic hydroxyl group, the difluoromethylsulfanyl moiety, and the aromatic ring.
-
Phenolic Hydroxyl Group: This group can undergo O-alkylation, acylation, and other reactions typical of phenols. Its acidity will be influenced by the electron-withdrawing nature of the -SCF₂H group.
-
Difluoromethylsulfanyl Group: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone. The C-S bond is generally stable, but cleavage can occur under certain reductive or oxidative conditions.
-
Aromatic Ring: The phenol is an activated ring, and the -OH and -SCF₂H groups will direct electrophilic aromatic substitution. The precise directing effects would need to be determined experimentally.
Applications in Drug Discovery and Development
While there are no marketed drugs that specifically contain the 2-[(Difluoromethyl)sulfanyl]phenol scaffold to date, its structural motifs are present in various patented therapeutic agents, suggesting its potential in several areas.
| Therapeutic Area | Rationale for Potential Application |
| Central Nervous System (CNS) Disorders | Phenol derivatives are known to interact with CNS targets. The modulation of physicochemical properties afforded by the -SCF₂H group could be leveraged to optimize blood-brain barrier penetration and target engagement.[17] |
| Anti-inflammatory and Analgesic Agents | Many non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics possess phenolic or thiophenolic structures. The unique hydrogen bonding and lipophilicity of 2-[(Difluoromethyl)sulfanyl]phenol could lead to novel interactions with targets such as cyclooxygenase (COX) enzymes. |
| Metabolic Disorders | A patent discloses phenol derivatives with uricosuric effects, suggesting potential applications in treating gout and hyperuricemia.[18] The electronic and steric properties of the difluoromethylsulfanyl group could be explored in this context. |
Conclusion: A Scaffold with Untapped Potential
2-[(Difluoromethyl)sulfanyl]phenol stands as a molecule of significant interest for medicinal chemists and drug discovery professionals. Its unique combination of a phenolic hydroxyl group and a difluoromethylsulfanyl moiety offers a rich scaffold for generating novel compounds with potentially enhanced pharmacological properties. While a comprehensive dataset for this specific molecule is still emerging, a thorough understanding of the chemistry and safety of its constituent parts allows for its safe and effective use in a research setting. As the demand for novel, fluorine-containing drug candidates continues to grow, it is likely that 2-[(Difluoromethyl)sulfanyl]phenol and its derivatives will play an increasingly important role in the development of the next generation of therapeutics.
References
-
Techno PharmChem. (n.d.). PHENOL. Retrieved from [Link]
-
CEFIC. (2020). for the SAFE USE of PHENOL. Retrieved from [Link]
-
University of York, Department of Biology. (n.d.). First aid guidance. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]
- Jia, R., Wang, X., & Hu, J. (2021).
- Hine, J., & Porter, J. J. (1960). The Formation of Difluoromethylene from Difluoromethyl Phenyl Sulfone and Sodium Methoxide. Journal of the American Chemical Society, 82(23), 6178–6181.
- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses Procedure.
- Sheppard, W. A. (1962). Aryl Fluoroalkyl Sulfides. I. Preparation by Reaction of Grignard Reagents with Trifluoromethanesulfenyl Chloride. The Journal of Organic Chemistry, 27(11), 3756–3760.
- Prakash, G. K. S., Hu, J., & Olah, G. A. (2005). Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl. European Journal of Organic Chemistry, 2005(11), 2217–2222.
-
ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]
-
ResearchGate. (2026, January 11). Difluoromethylation of Phenols. Retrieved from [Link]
- Pupo, G., Vicini, A. C., & Gouverneur, V. (2018). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen.
- Işık, M., Sorkun, M. C., Kose, D. A., & Kılıç, A. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(11), 1279–1299.
- Bostrom, J., Brown, D. G., & Young, R. J. (2018).
- Shen, Q., & Lu, L. (2014). Synthesis of difluoromethyl ethers and sulfides.
- Shevchuk, O., Pavliuk, P., Kozlovskyi, A., Panochyshyn, Y., & Simonchuk, S. (2026, January). STATISTICAL ANALYSIS OF A SPECIALIZED DATASET FOR PREDICTING THE ACID–BASE PROPERTIES AND LIPOPHILICITY OF FLUORINATED ORGANIC COMPOUNDS.
- Tran, V. H., Le, T. H., & Kim, Y. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 11(38), 23516–23520.
- Hu, J., Zhang, W., & Wang, F. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447.
- Le, T. T., & Platts, J. A. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11468.
- Wang, Y., Zhang, Z., & Liu, H. (2025, January 16).
- Asahi Kasei Pharma Corp. (2011). Novel phenol derivative.
- ChemRxiv. (2024, July 23).
- Jiangsu Nhwa Pharmaceutical Co Ltd. (2016). Phenol derivative and preparation method and use in medicine thereof.
- Li, C., Chen, J., & He, G. (2024). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science, 15(1), 133–140.
- de la Torre, B. G., & Albericio, F. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 6335.
- H Lundbeck AS. (2016). Therapeutic uses of compounds having combined SERT, 5-HT3 and 5-HT1A activity.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane – ScienceOpen [scienceopen.com]
- 6. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. oaepublish.com [oaepublish.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. sioc.cas.cn [sioc.cas.cn]
- 15. researchgate.net [researchgate.net]
- 16. WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides - Google Patents [patents.google.com]
- 17. US9517988B2 - Phenol derivative and preparation method and use in medicine thereof - Google Patents [patents.google.com]
- 18. WO2011040449A1 - Novel phenol derivative - Google Patents [patents.google.com]
Methodological & Application
Synthetic routes for 2-[(Difluoromethyl)sulfanyl]phenol derivatives
Application Notes & Protocols
Topic: Synthetic Routes for 2-[(Difluoromethyl)sulfanyl]phenol Derivatives For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of the -SCF2H Moiety in Phenolic Scaffolds
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethylthio (-SCF2H) group is of rapidly growing interest. When appended to a phenolic core, this unique moiety imparts a combination of properties that are highly sought after in drug design. Unlike its more electron-withdrawing analogue, the trifluoromethylthio (-SCF3) group, the -SCF2H group is less lipophilic and possesses a weakly acidic proton, enabling it to act as a lipophilic hydrogen-bond donor.[1][2] This feature allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially enhancing binding affinity and selectivity for biological targets.[1][2]
The synthesis of 2-[(difluoromethyl)sulfanyl]phenol derivatives, however, presents unique challenges due to the need for regioselective functionalization and the management of reactive functional groups. This guide provides a detailed overview of contemporary synthetic strategies, offering field-proven insights into the underlying mechanisms and providing detailed protocols for key transformations. We will explore two primary, validated approaches: the direct, late-stage C-H functionalization of phenols and the difluoromethylation of pre-formed thiophenols.
Strategy 1: Direct C-H Difluoromethylthiolation of Phenols
The most elegant and atom-economical approach is the direct substitution of a C-H bond on the phenol ring with an -SCF2H group. This strategy avoids the need for pre-functionalization (e.g., halogenation or borylation), making it ideal for late-stage modification of complex molecules. A highly effective system for this transformation has been developed that relies on the in situ generation of an electrophilic difluoromethylthiolating species.[3][4][5]
Mechanistic Rationale & Causality
This method utilizes a combination of sodium difluoromethanesulfinate (HF2CSO2Na), diphenylchlorophosphine (Ph2PCl), and trimethylsilyl chloride (Me3SiCl). The reaction is believed to proceed through the formation of a highly reactive electrophilic intermediate, [Ph2P-SCF2H]Cl.
The key steps are:
-
Reagent Activation: HF2CSO2Na reacts with Ph2PCl to generate a phosphorus-based intermediate.
-
Electrophile Formation: This intermediate undergoes further transformation, likely involving the loss of diphenylphosphinic acid derivatives, to form the active electrophilic difluoromethylthiolating agent.
-
Electrophilic Aromatic Substitution: The electron-rich phenol attacks the electrophilic sulfur species. The hydroxyl group directs the substitution primarily to the ortho and para positions. In many cases, the ortho product, 2-[(difluoromethyl)sulfanyl]phenol, is formed with high regioselectivity.[3][4] Me3SiCl acts as a Lewis acid to activate the electrophile and facilitate the substitution.
// Nodes Reagents [label="HFCSO₂Na + Ph₂PCl", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="[Ph₂P(O)SCF₂H]", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile [label="Active Electrophile\n'[Ph₂P-SCF₂H]Cl'", fillcolor="#FBBC05", fontcolor="#202124"]; Phenol [label="Phenol Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-[(Difluoromethyl)sulfanyl]phenol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=3, height=1]; Me3SiCl [label="Me₃SiCl\n(Lewis Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.8, height=0.9];
// Edges Reagents -> Intermediate [label="Activation"]; Intermediate -> Electrophile [label="Rearrangement/\nDeoxygenation"]; Phenol -> Product [label="Nucleophilic Attack", style=dashed]; Electrophile -> Product; Me3SiCl -> Electrophile [label="Enhances Electrophilicity", style=dashed, dir=back]; } ondot Caption: Proposed pathway for direct C-H difluoromethylthiolation.
Application Protocol: Direct Difluoromethylthiolation of 2-Naphthol
This protocol is adapted from the work of Shibata and coworkers and demonstrates the regioselective synthesis of 1-[(difluoromethyl)sulfanyl]-2-naphthol, a representative phenol derivative.[4]
Materials:
-
Sodium difluoromethanesulfinate (HFCSO₂Na)
-
Diphenylchlorophosphine (Ph₂PCl)
-
2-Naphthol
-
Trimethylsilyl chloride (Me₃SiCl)
-
Acetonitrile (MeCN, anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add sodium difluoromethanesulfinate (HFCSO₂Na, 0.8 mmol, 4.0 equiv) and 1.0 mL of anhydrous acetonitrile.
-
Add diphenylchlorophosphine (Ph₂PCl, 0.8 mmol, 4.0 equiv) to the suspension. Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve 2-naphthol (0.2 mmol, 1.0 equiv) in 0.5 mL of anhydrous acetonitrile.
-
Add the 2-naphthol solution to the reaction mixture.
-
Add trimethylsilyl chloride (Me₃SiCl, 0.3 mmol, 1.5 equiv) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 0.5 to 12 hours, monitoring by TLC or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 1-[(difluoromethyl)sulfanyl]-2-naphthol.
Trustworthiness Note: Yields for this reaction are typically moderate to good (54-88% for various naphthols and phenols).[4] The regioselectivity is a key advantage, though mixtures of ortho/para isomers can occur with certain phenol substrates.[4] The reaction should be performed under an inert atmosphere to prevent hydrolysis of the reagents.
Strategy 2: Difluorocarbene Insertion into a Thiol (S-H Bond)
An alternative and highly effective strategy involves the synthesis of a 2-mercaptophenol (or thiophenol) derivative, followed by the insertion of difluorocarbene (:CF₂) into the S-H bond. This approach offers excellent chemoselectivity, as the acidic thiophenol proton reacts preferentially over the less acidic phenol proton.[6][7]
Mechanistic Rationale & Causality
This reaction relies on the generation of difluorocarbene from a stable precursor. While various sources exist, bench-stable S-(difluoromethyl)diarylsulfonium salts have emerged as practical and efficient reagents.[6][7]
-
Deprotonation: In the presence of a mild base (e.g., LiOH), the thiophenol is deprotonated to form the more nucleophilic thiophenolate anion.
-
Carbene Generation: The S-(difluoromethyl)sulfonium salt decomposes under basic conditions to release difluorocarbene (:CF₂), a singlet carbene stabilized by the "push-pull" electronic effects of the fluorine atoms.[8]
-
Nucleophilic Attack/Insertion: The highly nucleophilic thiophenolate attacks the electrophilic carbene center.
-
Protonation: The resulting difluoromethylthio anion is protonated during aqueous workup to yield the final product.
The high reactivity and selectivity for the thiophenolate over the phenoxide is the cornerstone of this method's success.[6]
// Nodes Thiophenol [label="2-Mercaptophenol\n(ArSH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., LiOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.8, height=0.8]; Thiophenolate [label="Thiophenolate Anion\n(ArS⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbene_Source [label="Sulfonium Salt\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbene [label="Difluorocarbene\n(:CF₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="[ArS-CF₂]⁻ Anion", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Proton Source\n(H₂O Workup)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-[(Difluoromethyl)sulfanyl]phenol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=3.2, height=1];
// Edges Thiophenol -> Thiophenolate; Base -> Thiophenolate [label="Deprotonation"]; Carbene_Source -> Carbene; Base -> Carbene [label="Decomposition"]; Thiophenolate -> Intermediate; Carbene -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product; Protonation -> Product [label="Protonation"]; } ondot Caption: Synthesis via difluorocarbene insertion into an S-H bond.
Application Protocol: S-Difluoromethylation of 4-methoxy-2-mercaptophenol
This protocol is a representative example based on the difluoromethylation of thiophenols using a sulfonium salt precursor.[6][7]
Materials:
-
4-methoxy-2-mercaptophenol
-
S-(difluoromethyl)diphenylsulfonium tetrafluoroborate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
Procedure:
-
To a round-bottom flask, add 4-methoxy-2-mercaptophenol (1.0 mmol, 1.0 equiv) and S-(difluoromethyl)diphenylsulfonium tetrafluoroborate (1.2 mmol, 1.2 equiv).
-
Add a mixture of THF and water (e.g., 4:1 v/v, 5 mL).
-
Add lithium hydroxide (LiOH, 1.5 mmol, 1.5 equiv) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting thiophenol is consumed (typically 1-4 hours).
-
Once complete, dilute the reaction mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography to afford the pure 2-[(difluoromethyl)sulfanyl]-4-methoxyphenol.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends heavily on the available starting materials, desired scale, and the overall molecular context.
| Feature | Strategy 1: Direct C-H Thiolation | Strategy 2: Carbene Insertion |
| Starting Material | Phenol / Naphthol | 2-Mercaptophenol |
| Key Reagents | HFCSO₂Na, Ph₂PCl, Me₃SiCl | S-(difluoromethyl)sulfonium salt, Base |
| Key Advantage | Excellent for late-stage functionalization; no pre-functionalization needed. | High chemoselectivity for S-H vs O-H; mild conditions. |
| Potential Limitation | Regioselectivity can be an issue for some phenol substrates (ortho/para mixtures). | Requires synthesis of the corresponding thiophenol, which can be a multi-step process. |
| Reaction Conditions | Elevated temperature (90 °C) | Room temperature |
| Reference | [3][4][5] | [6][7] |
References
-
Huang, Z., Matsubara, O., Jia, S., Tokunaga, E., & Shibata, N. (2017). Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System. Organic Letters, 19(4), 934–937. [Link]
-
Huang, Z., Matsubara, O., Jia, S., Tokunaga, E., & Shibata, N. (2017). Supporting Information for Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System. Organic Letters. [Link]
-
Jouvin, K., Grellepois, F., & Pardo, D. G. (2015). Synthesis of aryl tri- and difluoromethyl thioethers via a C-H-thiocyanation/fluoroalkylation cascade. Chemistry, 21(41), 14324-7. [Link]
-
Howard, J. L., Schotten, C., Alston, S. T., & Browne, D. L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications, 52(54), 8448-8451. [Link]
-
Howard, J. L., Schotten, C., Alston, S. T., & Browne, D. L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications, 52(54), 8448-8451. [Link]
-
Neufeldt, S. R., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
-
ResearchGate. (n.d.). Preparation of difluoromethylthiolation reagents 2. [Link]
-
Zhang, H., & Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3195–3209. [Link]
-
Huang, Z., Matsubara, O., Jia, S., Tokunaga, E., & Shibata, N. (2017). Difluoromethylthiolation of Phenols and Related Compounds With a HF 2 CSO 2 Na/Ph 2 PCl/Me 3 SiCl System. Organic Letters, 19(4), 934-937. [Link]
-
Wan, X., Zhang, H., Zhang, H., & Shen, Q. (2015). N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation. Journal of the American Chemical Society, 137(30), 9752–9755. [Link]
-
Prakash, G. K. S., & Hu, J. (2008). Fluoride ion-mediated nucleophilic fluoroalkylation of alkyl halides with Me3SiCF2SPh: Synthesis of PhSCF2- and CF2H-containing compounds. Journal of Fluorine Chemistry, 129(2), 144-148. [Link]
-
Xu, K., et al. (2022). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nature Communications, 13(1), 1-10. [Link]
-
Zhang, H., & Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3195-3209. [Link]
-
Liu, G.-K., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948–15957. [Link]
-
Howard, J. L., Schotten, C., Alston, S. T., & Browne, D. L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications, 52(54), 8448-8451. [Link]
-
Jouvin, K., Grellepois, F., & Pardo, D. G. (2016). ChemInform Abstract: Synthesis of Aryl Tri- and Difluoromethyl Thioethers via a C-H-Thiocyanation/Fluoroalkylation Cascade. ChemInform, 47(1). [Link]
-
Liu, G.-K., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948-15957. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Applications of 2-[(Difluoromethyl)sulfanyl]phenol in medicinal chemistry
Application Note: 2-[(Difluoromethyl)sulfanyl]phenol in Medicinal Chemistry
Executive Summary
2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6) represents a high-value building block in modern medicinal chemistry, primarily utilized to introduce the difluoromethylthio (–SCF₂H) moiety. This functional group has emerged as a superior bioisostere to the trifluoromethylthio (–SCF₃) and methoxy (–OMe) groups.
Unlike the chemically inert and purely lipophilic –SCF₃ group, the –SCF₂H moiety acts as a lipophilic hydrogen bond donor . This unique duality allows it to modulate lipophilicity (LogP) while retaining specific binding interactions with biological targets, often resulting in improved metabolic stability and membrane permeability without the "molecular obesity" penalty associated with larger perfluoroalkyl chains.
Part 1: Physicochemical Profile & Bioisosterism[1]
The strategic value of 2-[(difluoromethyl)sulfanyl]phenol lies in the properties of the ortho-SCF₂H substituent. It serves as a "chameleon" group, bridging the gap between polar and non-polar functionalities.
Comparative Properties Table
| Property | –SCF₂H (Difluoromethylthio) | –SCF₃ (Trifluoromethylthio) | –OMe (Methoxy) | –SMe (Thiomethyl) |
| Hansch | ~0.68 | 1.44 | -0.02 | 0.61 |
| Hammett | 0.24 | 0.50 | -0.27 | 0.00 |
| H-Bond Capability | Donor (Weak, C-H) | None | Acceptor | Acceptor (Weak) |
| Metabolic Stability | High (Blocks oxidation) | Very High | Low (O-demethylation) | Low (S-oxidation) |
| Conformational Bias | Rotatable (Dynamic) | Rotatable | Rotatable | Rotatable |
The "Lipophilic Hydrogen Bond Donor" Effect
The C–H bond in the –CF₂H group is polarized by the two electronegative fluorine atoms, rendering the proton sufficiently acidic to act as a weak hydrogen bond donor.
-
Mechanism: In a protein binding pocket, the –SCF₂H group can replace a hydroxyl (–OH) or thiol (–SH) group. It maintains the H-bond interaction with the receptor's carbonyl backbone but drastically increases the local lipophilicity, displacing high-energy water molecules from the hydrophobic pocket (the "hydrophobic effect").
-
Result: Increased binding affinity (
) and improved cellular permeability ( ).
Part 2: Synthetic Protocols
This section details two critical workflows: (A) The de novo synthesis of the building block (if commercial stock is unavailable) and (B) The installation of the motif into a drug scaffold via the phenol handle.
Protocol A: Synthesis of 2-[(Difluoromethyl)sulfanyl]phenol
Context: Direct difluoromethylation of 2-hydroxythiophenol.
Reagents:
-
Substrate: 2-Mercaptophenol (1.0 eq)
-
Reagent: Diethyl bromodifluoromethylphosphonate [BrCF₂P(O)(OEt)₂] (1.2 eq) or Sodium chlorodifluoroacetate [ClCF₂CO₂Na] (2.0 eq)
-
Base: KOH (20 eq, aq. solution) or K₂CO₃
-
Solvent: Acetonitrile/Water (biphasic) or DMF
Step-by-Step Methodology:
-
Preparation: Charge a reaction flask with 2-mercaptophenol (10 mmol) and Acetonitrile (20 mL).
-
Base Addition: Add a solution of KOH (200 mmol) in water (20 mL) at 0°C. Stir for 15 minutes. Note: The phenol and thiol are both deprotonated; the thiolate is more nucleophilic.
-
Reagent Addition: Add diethyl bromodifluoromethylphosphonate (12 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Dilute with water, extract with diethyl ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂). The product is typically a colorless to pale yellow oil.
Protocol B: Incorporation into Drug Scaffolds (O-Alkylation)
Context: Attaching the 2-[(difluoromethyl)sulfanyl]phenol motif to a core scaffold (e.g., a benzyl halide or heteroaryl chloride).
Reagents:
-
Nucleophile: 2-[(Difluoromethyl)sulfanyl]phenol (1.1 eq)
-
Electrophile: Benzyl bromide derivative (1.0 eq)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: DMF or Acetone
Step-by-Step Methodology:
-
Dissolution: Dissolve the electrophile (e.g., 4-(bromomethyl)pyridine) in anhydrous DMF (0.1 M).
-
Activation: Add 2-[(difluoromethyl)sulfanyl]phenol and Cesium Carbonate.
-
Heating: Heat to 60°C for 4-12 hours. Note: The ortho-SCF₂H group exerts steric bulk; slightly higher temperatures than standard phenol alkylations may be required.
-
Quench: Pour into ice water.
-
Isolation: If solid, filter and wash with water. If oil, extract with EtOAc.
-
Validation: Verify the integrity of the –SCF₂H group by ¹⁹F NMR (typically a doublet around -90 to -100 ppm).
Part 3: Strategic Applications & Logic
Metabolic Blocking & Scaffold Hopping
The –SCF₂H group is chemically robust. Replacing an ortho-methoxy (–OMe) group with –SCF₂H prevents cytochrome P450-mediated O-demethylation, a common metabolic liability.
-
Logic: The –SCF₂H group mimics the size and shape of –OMe but lacks the labile methyl-oxygen bond.
-
Outcome: Extended half-life (
) and reduced clearance ( ).
Visualizing the Workflow
Figure 1: Strategic workflow for utilizing 2-[(difluoromethyl)sulfanyl]phenol to optimize lead compounds.
Part 4: Safety & Handling
-
Hazards: 2-[(Difluoromethyl)sulfanyl]phenol is an irritant (Skin Irrit. 2, Eye Irrit. 2). It may release toxic fluoride or sulfur oxides upon thermal decomposition.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C–S bond is stable, but the phenol is susceptible to oxidation over long periods if exposed to air.
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents.
References
-
Zafrani, Y., et al. (2017). "CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties." Journal of Medicinal Chemistry. Link
-
Garg, N. K., et al. (2024). "Difluoromethylation of Phenols." Organic Syntheses. Link
-
Li, Y., et al. (2017). "One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate." Organic Letters. Link
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. (2024). "Product Specification: 2-[(Difluoromethyl)sulfanyl]phenol." MilliporeSigma. Link
The Versatile Building Block: 2-[(Difluoromethyl)sulfanyl]phenol in Modern Organic Synthesis
Introduction: Unlocking New Chemical Space with the Difluoromethylsulfanyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. The difluoromethylsulfanyl (–SCF₂H) group, in particular, has emerged as a compelling bioisostere for hydroxyl and thiol groups, offering a unique combination of lipophilicity, hydrogen bond donating capability, and metabolic stability.[1] This application note delves into the synthetic utility of 2-[(Difluoromethyl)sulfanyl]phenol, a versatile building block poised to introduce the valuable –SCF₂H moiety into a diverse range of molecular scaffolds.
This document provides a comprehensive overview of the synthesis, characterization, and, most importantly, the synthetic applications of 2-[(Difluoromethyl)sulfanyl]phenol. We will explore its reactivity at both the phenolic hydroxyl group and the aromatic ring, providing detailed protocols and mechanistic insights to empower researchers in their quest for novel molecules with tailored properties.
Physicochemical Properties and Characterization
2-[(Difluoromethyl)sulfanyl]phenol is a versatile small molecule scaffold.[2]
| Property | Value | Source |
| CAS Number | 1251084-72-6 | [2] |
| Molecular Formula | C₇H₆F₂OS | [2] |
| Molecular Weight | 176.19 g/mol | [2] |
| Physical Form | Oil | [3] |
While detailed spectroscopic data for this specific compound is not extensively published, the expected characteristic signals are outlined below based on general principles of NMR and IR spectroscopy for phenols and organofluorine compounds.
Expected Spectroscopic Signatures:
-
¹H NMR: The spectrum would feature a characteristic triplet for the -SCF₂H proton with a coupling constant of approximately 55-60 Hz due to the two adjacent fluorine atoms. The phenolic -OH proton would appear as a broad singlet, and the aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum.
-
¹³C NMR: The carbon of the -SC F₂H group would appear as a triplet due to C-F coupling. The aromatic carbons would show signals in the typical aromatic region, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift.
-
¹⁹F NMR: A doublet corresponding to the two fluorine atoms of the -SCF₂ H group would be observed, with a coupling constant matching that of the proton on the same carbon.
-
IR Spectroscopy: A broad O-H stretching band characteristic of phenols would be present around 3300-3500 cm⁻¹. C-F stretching vibrations would be observed in the region of 1000-1200 cm⁻¹.
Synthetic Applications: A Gateway to Novel Derivatives
2-[(Difluoromethyl)sulfanyl]phenol offers two primary sites for synthetic modification: the nucleophilic phenolic hydroxyl group and the electron-rich aromatic ring.
O-Functionalization of the Phenolic Hydroxyl Group
The hydroxyl group can be readily functionalized through various reactions to generate ethers and esters, providing a straightforward route to modify the molecule's steric and electronic properties.
O-alkylation introduces an ether linkage, which can be a key structural motif in many bioactive molecules.
Caption: O-Alkylation of 2-[(Difluoromethyl)sulfanyl]phenol.
Detailed Protocol:
-
To a solution of 2-[(Difluoromethyl)sulfanyl]phenol (1.0 equiv) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or DMF) is added a base (1.5-2.0 equiv, e.g., K₂CO₃ or Cs₂CO₃).
-
The mixture is stirred at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
The desired alkyl halide (R-X, 1.1-1.5 equiv) is added to the reaction mixture.
-
The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the alkyl halide, and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired aryl ether.
Rationale: The choice of a relatively non-nucleophilic base is crucial to avoid side reactions. The reaction temperature and time are optimized based on the electrophilicity of the alkylating agent.
C-C and C-N Cross-Coupling Reactions
For cross-coupling reactions, the phenolic hydroxyl group is typically converted into a better leaving group, such as a triflate or nonaflate. This "pre-functionalization" activates the aromatic ring for palladium-catalyzed reactions, enabling the formation of C-C and C-N bonds.
This one-pot procedure avoids the isolation of the intermediate aryl sulfonate, improving efficiency.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-[(Difluoromethyl)sulfanyl]phenol | CymitQuimica [cymitquimica.com]
- 3. 2-[(difluoromethyl)sulfanyl]phenol | 1251084-72-6 [sigmaaldrich.com]
- 4. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
Analytical Protocol: Quantification of 2-[(Difluoromethyl)sulfanyl]phenol
[1]
Executive Summary & Scope
This Application Note provides a definitive guide for the quantification of 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6), a critical intermediate containing the lipophilic difluoromethylthio (
Due to the compound's phenolic nature and the electron-withdrawing
Physicochemical Profile & Mechanistic Logic
Understanding the molecule is the first step to robust method development.
| Property | Value (Approx.) | Analytical Implication |
| Molecular Weight | 176.18 g/mol | Small molecule; requires high-resolution columns for separation from matrices.[1] |
| LogP | 2.8 – 3.2 | Moderately lipophilic.[1] Retains well on C18 phases. Requires organic solvent for extraction (LLE).[1] |
| pKa | ~8.5 – 9.0 | The |
| UV Max | ~254 nm, 280 nm | Aromatic ring allows UV detection. |
| Stability | Acid Stable / Base Sensitive | Avoid high pH (>10) during sample prep to prevent potential elimination of the |
Method A: HPLC-UV (Purity & Process Control)
Objective: Routine quantification of bulk material (>98% purity) and reaction monitoring.
Chromatographic Conditions
-
System: UHPLC or HPLC with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.
-
Why? The C18 phase provides robust hydrophobic interaction for the lipophilic
group.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Mobile Phase B: Acetonitrile (LC Grade).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: 254 nm (Primary), 210 nm (Impurity check).
-
Injection Volume: 5–10 µL.
Gradient Profile
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 10 | Initial equilibration; trap polar impurities. |
| 8.0 | 90 | Linear ramp to elute the target analyte. |
| 10.0 | 90 | Wash lipophilic dimers/byproducts. |
| 10.1 | 10 | Re-equilibration. |
| 14.0 | 10 | Ready for next injection.[1] |
System Suitability Criteria
-
Tailing Factor:
(Ensured by acidic mobile phase).[1] -
Precision (RSD):
for 6 replicate injections of standard. -
Resolution:
between target peak and nearest impurity.
Method B: LC-MS/MS (Bioanalysis & Trace Quant)
Objective: Quantification in plasma/media (PK studies) or trace impurity analysis (< 0.1%).[1]
Mass Spectrometry Parameters
-
Polarity: Negative Mode (
).[1]-
Why? Phenols lose a proton (
) easily to form phenoxide ions ( ).[1] Positive mode is often insensitive for acidic phenols.
-
-
Precursor Ion:
175.0 ( ).[1]
Recommended MRM Transitions (Optimize on instrument):
| Transition (
LC Conditions (LC-MS)
Sample Preparation Protocol (Liquid-Liquid Extraction)
Context: Direct protein precipitation often yields poor recovery for lipophilic phenols due to protein binding.[1] LLE is the "Gold Standard" here.
Protocol Steps:
-
Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard (e.g., 2-Chlorophenol or deuterated analog).[1]
-
Acidification: Add 10 µL of 1% Formic Acid.
-
Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1]
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Concentration: Transfer the supernatant (organic top layer) to a clean tube and evaporate to dryness under
stream at 40°C. -
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:ACN). Vortex and inject.
Visual Workflow & Logic (Graphviz)[1]
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Silanol interaction or ionization of phenol.[1] | Ensure Mobile Phase A pH is |
| Low Sensitivity (MS) | Poor ionization in Positive Mode.[1] | Switch to Negative Mode . Use Ammonium Fluoride (0.5-1mM) as additive to boost |
| Recovery < 50% | Incomplete extraction. | Verify acidification step.[1] Phenol must be neutral to partition into MTBE.[1] |
| Retention Time Drift | Column dewetting (high aqueous).[1] | Ensure C18 column is "AQ" type or keep at least 5% organic in initial gradient. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67958, 2-(Trifluoromethyl)phenol (Analogous Chemistry).[1] Retrieved from [Link][1]
-
U.S. EPA (2007). Method 8041A: Phenols by Gas Chromatography.[1] SW-846 Update IV.[1] Retrieved from [Link]
-
Organic Syntheses (2024). Difluoromethylation of Phenols. Org.[1][3][4][5][6] Synth. 2024, 101, 164-180.[1][3] Retrieved from [Link][1]
HPLC Analysis of 2-[(Difluoromethyl)sulfanyl]phenol: Application Note & Protocol
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6). This fluorinated thio-phenol serves as a critical building block in the synthesis of agrochemicals and pharmaceuticals, where the difluoromethylthio (–SCF₂H) moiety is utilized to modulate lipophilicity and metabolic stability.
Key Technical Highlights:
-
Separation Mode: Reversed-Phase Chromatography (RP-HPLC).[1][2][3]
-
Critical Control Strategy: pH control is mandatory to suppress phenol ionization, ensuring peak symmetry and reproducible retention.
-
Stationary Phase: C18 (Octadecyl) with end-capping is the primary recommendation; Pentafluorophenyl (PFP) is validated as an orthogonal phase for positional isomer resolution.
-
Detection: UV-Vis (Diode Array) at 274 nm.
Chemical Context & Method Development Logic
The Analyte
-
Compound: 2-[(Difluoromethyl)sulfanyl]phenol[4]
-
Molecular Formula: C₇H₆F₂OS
-
Physicochemical Profile:
-
Acidity (pKa): Estimated ~8.5–9.5. The electron-withdrawing –SCF₂H group increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa 10).
-
Lipophilicity (LogP): Estimated ~2.8–3.2. The molecule is moderately lipophilic.
-
Stability Risks: Thioethers are susceptible to oxidation, potentially forming sulfoxides (–S(=O)CF₂H) and sulfones (–S(=O)₂CF₂H). The method must resolve these oxidative degradants.
-
Method Design Strategy
The development of this protocol follows a "Quality by Design" (QbD) approach, focusing on the specific interactions between the fluorinated analyte and the stationary phase.
Decision Matrix:
-
Mobile Phase pH: To prevent peak tailing and retention time drift, the mobile phase pH must be at least 2 units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) to keep the phenol fully protonated (neutral).
-
Solvent Selection: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better solubility for fluorinated aromatics.
-
Column Selection: A standard C18 column provides the necessary hydrophobic retention. However, if separating the ortho- isomer from meta- or para- impurities, a PFP (Pentafluorophenyl) column offers superior selectivity via π-π and dipole-dipole interactions with the fluorinated group.
Experimental Protocol
Reagents and Standards
-
Reference Standard: 2-[(Difluoromethyl)sulfanyl]phenol (>98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Water (Milli-Q or equivalent).
-
Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (HPLC grade, if using non-MS detection).
Chromatographic Conditions (The "Recipe")
| Parameter | Specification | Rationale |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent | High surface area, double end-capped to reduce silanol interactions with the phenol. |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains pH ~2.7; suppresses ionization of the phenol. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Matches ionic strength of A; ensures baseline stability. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C ± 1°C | Improves mass transfer and retention time reproducibility. |
| Injection Volume | 5–10 µL | Dependent on sample concentration (target 10 µg on-column). |
| Detection | UV at 274 nm (Bandwidth 4 nm) | Reference: 360 nm (100 nm BW). 274 nm is the characteristic aromatic absorption max. |
| Run Time | 15 Minutes | Sufficient to elute the main peak and potential lipophilic dimers. |
Gradient Program
Note: A gradient is recommended to prevent the accumulation of late-eluting oxidative impurities.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Initial Hold (Focusing) |
| 1.00 | 10% | Start Gradient |
| 10.00 | 90% | Linear Ramp (Elution of Analyte) |
| 12.00 | 90% | Wash Step |
| 12.10 | 10% | Return to Initial |
| 15.00 | 10% | Re-equilibration |
Sample Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Note: The compound is an oil; weighing by difference is recommended).
-
Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Water/Acetonitrile (50:50 v/v).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection. Nylon filters should be avoided due to potential adsorption of phenols.
Visualization of Methodology
Method Logic & Decision Tree
The following diagram illustrates the critical decision pathways taken to derive this specific protocol, ensuring scientific integrity.
Caption: Decision matrix for optimizing stationary phase and mobile phase chemistry based on analyte properties.
Analytical Workflow
Caption: Step-by-step sample preparation and analysis workflow.
System Suitability & Validation Criteria
To ensure the method is "Self-Validating" (Trustworthiness), the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time (RT) | ± 2.0% RSD (n=5) | Check pump flow stability and column temperature equilibration. |
| Peak Area | ± 2.0% RSD (n=5) | Check autosampler precision and injector seal integrity. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | T > 1.5 indicates secondary silanol interactions. Ensure mobile phase pH is acidic (<3.0). |
| Resolution (Rs) | > 2.0 | If separating from synthesis precursors (e.g., phenol), ensure gradient slope is not too steep. |
| Theoretical Plates (N) | > 5000 | If low, check for dead volume in tubing or column aging. |
Validation Parameters (Brief Guide)
-
Linearity: Prepare 5 levels from 10 µg/mL to 200 µg/mL. R² should be > 0.999.
-
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.
-
Specificity: Inject a blank (50:50 ACN/Water) to ensure no interference at the retention time of the analyte (~6-8 min).
Troubleshooting & Safety
Common Issues
-
Peak Doublets: If the peak appears split, the sample solvent may be too strong. Ensure the sample is dissolved in 50:50 Water/ACN, not 100% ACN, before injection.
-
Retention Drift: Fluorinated phenols can be sensitive to temperature. Ensure the column oven is active and stable at 30°C.
-
Ghost Peaks: Late eluting peaks in the blank usually indicate carryover or mobile phase contamination. Run a "sawtooth" gradient wash (5% -> 95% -> 5% rapid cycling) to clean the column.
Safety Considerations
-
Toxicity: 2-[(Difluoromethyl)sulfanyl]phenol is an irritant. Handle in a fume hood.
-
Waste: Collect all HPLC effluent in halogenated organic waste containers due to the fluorine content.
References
-
Liu, G.-K., et al. (2019).[6] Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt.[6][7] The Journal of Organic Chemistry, 84(21), 13620–13628. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 2-[(Difluoromethyl)sulfanyl]phenol.[4] National Library of Medicine. Retrieved from [Link]
-
Chromatography Online. (2011). Improving HPLC Separation of Polyphenols. LCGC International. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. www2.nkust.edu.tw [www2.nkust.edu.tw]
- 4. 2-[(Difluoromethyl)sulfanyl]phenol | CymitQuimica [cymitquimica.com]
- 5. 2-[(difluoromethyl)sulfanyl]phenol | 1251084-72-6 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. acs.figshare.com [acs.figshare.com]
Gas chromatography methods for phenol derivatives
Application Note: High-Fidelity GC Analysis of Phenol Derivatives
Abstract
Phenolic compounds present a unique analytical challenge in gas chromatography (GC) due to their acidity (
Section 1: The Chemistry of the Challenge
The hydroxyl (-OH) group on the phenol ring is the primary source of analytical difficulty.
-
Active Site Adsorption: Free silanols (Si-OH) in the inlet liner, glass wool, or column stationary phase form hydrogen bonds with the phenolic -OH, causing severe peak tailing.
-
Acidity: Phenols are weak acids. In basic or non-deactivated environments, they can deprotonate, leading to peak broadening or total loss of signal.
-
Volatility: While simple phenols are volatile, complex derivatives (e.g., Bisphenols) require high temperatures that induce thermal degradation before elution.
Section 2: Method Selection Strategy
Before selecting a protocol, the analyst must evaluate the sensitivity requirements and matrix complexity.
Figure 1: Decision matrix for selecting the appropriate phenol analysis workflow.
Section 3: Protocol A - Direct Injection (Screening)
Applicability: Routine monitoring of phenols, cresols, and chlorophenols at
Instrument Configuration
-
Inlet: Split/Splitless (Split 10:1 recommended to reduce solvent expansion issues).
-
Liner: Ultra-Inert, wool-packed liner (deactivated). Note: Standard glass wool will irreversibly adsorb phenols.
-
Column: Acid-Deactivated Polyethylene Glycol (PEG) / Wax phase.
-
Examples: DB-Wax UI, Stabilwax-DA, ZB-WAXplus.
-
Dimensions: 30 m
0.25 mm 0.25 (or 0.50 for higher capacity).
-
-
Detector: FID (Flame Ionization Detector) or MS (Mass Spec).
Step-by-Step Workflow
-
Sample Prep: Acidify aqueous samples to pH < 2 using
to keep phenols in their protonated (neutral) state. Extract with Methylene Chloride (DCM). -
System Priming: Inject a high-concentration phenol standard (100 ppm) twice before the analytical run to "prime" any remaining active sites.
-
GC Parameters:
-
Inlet Temp: 250°C.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven: 40°C (hold 1 min)
10°C/min 250°C (hold 5 min).
-
⚠️ CAUTION: Never use silylating reagents (BSTFA/MSTFA) on a Wax/PEG column. The reagent will react with the stationary phase, destroying the column.
Section 4: Protocol B - Derivatization via Silylation (Trace Analysis)
Applicability: Trace analysis (EPA 8041), biological samples, and high-molecular-weight phenols (e.g., Bisphenol A). Critical Mechanism: Replaces the active proton on the -OH group with a Trimethylsilyl (TMS) group.[1] This reduces polarity, increases volatility, and improves thermal stability.
Reagents
-
Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[2][3] TMCS acts as a catalyst for sterically hindered phenols.
-
Solvent: Anhydrous Pyridine or Acetonitrile. Moisture is the enemy of this reaction.
Instrument Configuration
-
Column: Non-polar 5% Phenyl Methyl Siloxane.
-
Examples: HP-5ms, Rxi-5Sil MS, DB-5.
-
Why: TMS-phenols are non-polar; they separate perfectly on standard MS columns.
-
Step-by-Step Protocol
-
Drying: Ensure sample extract is completely water-free. Use anhydrous sodium sulfate (
) or nitrogen blow-down to dryness. -
Reaction Setup:
-
Reconstitute dried residue in 100
Anhydrous Pyridine. -
Add 50
BSTFA + 1% TMCS.
-
-
Incubation: Cap vial tightly. Heat at 65°C for 30 minutes .
-
Note: Sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) may require 60 minutes at 75°C.
-
-
Injection: Inject 1
directly (Splitless or Split).
Figure 2: Workflow for the silylation of phenols using BSTFA.
Section 5: Comparative Performance Data
| Feature | Method A: Direct Injection | Method B: Silylation (TMS) |
| Column Type | Wax / PEG (Polar) | 5% Phenyl (Non-Polar) |
| LOD (approx) | 0.5 - 1.0 ppm | 0.01 - 0.05 ppm |
| Peak Shape | Prone to tailing if system is active | Sharp, Gaussian peaks |
| Prep Time | Fast (< 30 mins) | Slow (1-2 hours) |
| Stability | Stable | Moisture sensitive (hydrolysis) |
| Mass Spec | Molecular ion ( | Characteristic |
Section 6: Troubleshooting & Maintenance
Symptom: Tailing Peaks (Direct Injection)
-
Cause: Active silanols in the liner.
-
Fix: Replace liner with a fresh "Ultra-Inert" deactivated liner. Do not clean liners with acid/base; replace them.
-
Check: Trim 10-20 cm from the front of the column (guard column recommended).
Symptom: Low Response (Derivatization)
-
Cause: Incomplete reaction or moisture contamination.
-
Fix: Ensure reagents are fresh. BSTFA hydrolyzes effectively into hexamethyldisiloxane (HMDS) if exposed to humid air. If the reagent bottle has white crystals around the cap, discard it.
Symptom: Ghost Peaks
-
Cause: Carryover or septum bleed.[4]
-
Fix: Phenols are "sticky." Run a solvent blank at high temperature (20°C above method max) between samples.
References
-
US EPA. (2007). Method 8041A: Phenols by Gas Chromatography.[5][6] SW-846 Update IV. [Link]
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]
-
Agilent Technologies. GC Column Selection Guide for Environmental Applications. [Link]
Sources
Introduction: The Rise of the Lipophilic Hydrogen Bond Donor
Application Note: Physicochemical Profiling & ADME-Tox Assessment of 2-[(Difluoromethyl)sulfanyl]phenol
2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6) represents a critical motif in modern Fragment-Based Drug Discovery (FBDD). While traditional medicinal chemistry often relies on trifluoromethyl (
Unlike the chemically inert
This Application Note provides a rigorous framework for characterizing this scaffold. We focus on distinguishing the reactivity of the phenolic hydroxyl group from the metabolic stability of the difluoromethylthio ether.
Physicochemical Characterization
Determination (Spectrophotometric Method)
Rationale: The ortho-positioning of the electron-withdrawing
Protocol:
-
Stock Preparation: Dissolve 2-[(Difluoromethyl)sulfanyl]phenol to 10 mM in DMSO.
-
Buffer System: Prepare a "Universal Buffer" (citric acid, phosphate, borate) covering pH 2.0 to 12.0 in 0.5 unit increments.[1]
-
Assay:
-
Add 5 µL of stock to 195 µL of each buffer in a UV-transparent 96-well plate.
-
Measure Absorbance Spectrum (240–400 nm) using a microplate reader (e.g., Tecan Spark).[1]
-
-
Analysis:
-
Identify the isosbestic point.
-
Plot Absorbance at
(phenolate species) vs. pH.[1] -
Fit to the Henderson-Hasselbalch equation to derive
.
-
Expected Result: The expected
Lipophilicity Assessment (LogD via Shake-Flask)
Rationale: To validate the "lipophilic" claim of the
Protocol:
-
Phases: Octanol (saturated with PBS pH 7.4) and PBS pH 7.4 (saturated with Octanol).
-
Equilibration:
-
Spike 10 µM test compound into the biphasic system (1:1 volume ratio).
-
Shake for 1 hour at 25°C; Centrifuge at 3000 x g for 10 min to separate phases.
-
-
Quantification:
-
Sample both phases.
-
Analyze via LC-MS/MS (MRM mode).[1]
-
-
Calculation:
.
Metabolic Stability & Biotransformation[3]
The critical question for this scaffold is whether the
Microsomal Stability Assay (Phase I & II)
Objective: Differentiate between CYP450-mediated oxidation (Phase I) and UGT-mediated glucuronidation (Phase II).[1]
Reagents:
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL).
-
NADPH Regenerating System (Phase I cofactor).
-
UDPGA (Phase II cofactor).
-
Alamethicin (pore-forming peptide to access luminal UGTs).[1]
Workflow Diagram (DOT):
Caption: Differential metabolic stability workflow to isolate Phase I (oxidative) vs. Phase II (conjugative) clearance pathways.
Detailed Protocol:
-
Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4).
-
For Phase II arm: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 min to permeabilize microsomes.[1]
-
-
Initiation:
-
Arm A (Phase I): Add NADPH (1 mM final).
-
Arm B (Phase I+II): Add NADPH (1 mM) + UDPGA (5 mM).
-
-
Sampling: Aliquot 50 µL at
min into 150 µL ice-cold acetonitrile (containing internal standard). -
Analysis: Centrifuge and inject supernatant into LC-MS/MS. Monitor parent depletion and metabolite formation.
Data Interpretation Table:
| Observation | Likely Metabolic Pathway | Structural Implication |
| Rapid clearance in Arm A & B | Sulfoxidation of | The thioether is vulnerable; consider oxidizing to sulfone ( |
| Stable in Arm A, Rapid in Arm B | Phenol Glucuronidation | The |
| Stable in both | High Metabolic Stability | Ideal scaffold for drug design.[2] |
Hydrogen Bond Acidity (NMR Titration)
Rationale: To verify the bioisosteric potential, we must quantify the H-bond donating ability of the
Protocol:
-
Solvent:
(non-polar to maximize H-bond observation). -
Probe: DMSO-
(strong H-bond acceptor). -
Titration:
-
Result: A significant downfield shift (
ppm) confirms strong H-bond donor capability.[1]
Safety Profiling: In Vitro Cytotoxicity
Rationale: Fluorinated phenols can act as uncouplers of oxidative phosphorylation.
Assay: ATP-based Cell Viability (e.g., CellTiter-Glo).
-
Cells: HepG2 (Liver) and HEK293 (Kidney).[1]
-
Concentration Range: 0.1 µM to 100 µM (8-point dose response).[1]
-
Incubation: 24 hours.
-
Readout: Luminescence (proportional to ATP).[1]
-
Flag:
indicates potential mitochondrial toxicity common to lipophilic weak acids.[1]
References
-
Gomez, L., et al. (2021).[1] "A Toolbox of Reagents for Difluoromethylthiolation." Accounts of Chemical Research. Link[1]
-
Zafrani, Y., et al. (2019).[1] "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties."[4] Journal of Medicinal Chemistry. Link
-
Xing, L., et al. (2012). "Application of Bioisosteres in Drug Design." Topics in Current Chemistry. Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]
-
PubChem Compound Summary. (2023). "2-[(Difluoromethyl)sulfanyl]phenol."[5][6] National Library of Medicine. Link[1]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1251084-72-6|2-[(Difluoromethyl)sulfanyl]phenol|BLD Pharm [bldpharm.com]
- 6. 2-[(Difluoromethyl)sulfanyl]phenol | CymitQuimica [cymitquimica.com]
Application Note: Profiling 2-[(Difluoromethyl)sulfanyl]phenol as a Privileged Fragment in Enzyme Inhibition
Abstract
This application note details the evaluation of 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6) as a strategic fragment in drug discovery. While traditional phenol moieties function as high-affinity hydrogen bond donors in enzyme active sites, they often suffer from rapid metabolic conjugation (glucuronidation/sulfation) and poor membrane permeability. The introduction of the ortho-difluoromethylthio (
Part 1: Chemical Biology & Mechanism[1]
The "Lipophilic Hydrogen Bond Donor" Paradigm
The
-
Acidity Modulation: The
group lowers the of the neighboring phenol, increasing its acidity and potential for ionic interactions within a cationic active site (e.g., Zinc or Copper centers in metalloenzymes). -
H-Bonding Capability: Unlike the
group (which is purely lipophilic), the proton is sufficiently acidic to act as a weak hydrogen bond donor (HBD). -
Conformational Locking: The intramolecular hydrogen bond between the phenolic proton and the sulfur/fluorine atoms can lock the conformation, reducing the entropic penalty upon protein binding.
Target Class Suitability
This fragment is particularly relevant for:
-
Oxidoreductases (e.g., Tyrosinase, Lipoxygenase): Where the phenol headgroup chelates the metal center.
-
Cysteine Proteases (e.g., Cathepsins): Where electron-deficient phenols act as non-covalent inhibitors.
-
Kinases: As a solvent-front replacement for
to improve metabolic half-life.
Part 2: Experimental Protocols
Protocol A: Physicochemical Profiling ( & )
Rationale: To validate the "lipophilic H-bond donor" hypothesis, we must first quantify the acidity and lipophilicity shift compared to 2-(methylthio)phenol.
Materials:
-
Compound: 2-[(Difluoromethyl)sulfanyl]phenol (Test)
-
Reference: 2-(Methylthio)phenol (Control)
-
Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) or Potentiometric Titrator (Sirius T3).
Workflow:
-
Stock Prep: Dissolve 1 mg of compound in 100 µL DMSO (10 mg/mL).
-
Titration (
):-
Dilute stock into water:methanol (80:20) co-solvent.
-
Perform potentiometric titration from pH 2.0 to 12.0.
-
Expected Result: The
analog should exhibit a lower (approx. 8.5–9.0) compared to the analog (approx. 9.5–10.0), indicating stronger H-bond donor capability.
-
-
Shake-Flask Method (
):-
Mix 500 µL of 1-octanol (pre-saturated with buffer) and 500 µL PBS (pH 7.4).
-
Spike with 10 µL compound stock. Vortex for 1 hour at 25°C.
-
Centrifuge to separate phases.
-
Analyze both phases via HPLC-UV (254 nm).
-
Data Analysis:
Protocol B: Enzyme Inhibition Assay (Tyrosinase Model)
Rationale: Tyrosinase is a copper-containing monooxygenase that binds phenols. This assay determines if the
Reagents:
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in PBS.
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 5 mM stock.
-
Inhibitor: 2-[(Difluoromethyl)sulfanyl]phenol (0.1 µM – 100 µM).
-
Assay Buffer: 50 mM Phosphate Buffer, pH 6.8.
Step-by-Step Procedure:
-
Plate Setup: Use a 96-well clear microplate.
-
Incubation:
-
Add 140 µL Assay Buffer.
-
Add 20 µL Enzyme solution (20 U/well final).
-
Add 20 µL Inhibitor (variable concentrations).
-
Incubate at 25°C for 10 minutes to allow Enzyme-Inhibitor complex formation.
-
-
Reaction Initiation:
-
Add 20 µL L-DOPA substrate (0.5 mM final).
-
-
Kinetic Readout:
-
Measure Absorbance at 475 nm (formation of dopachrome) every 30 seconds for 15 minutes.
-
-
Controls:
-
Blank: Buffer + Substrate (no enzyme).
-
Pos. Control: Kojic Acid (Standard Inhibitor).
-
DOT Diagram: Assay Workflow
Caption: Figure 1. Kinetic workflow for evaluating Tyrosinase inhibition via dopachrome formation.
Protocol C: Metabolic Stability (Microsomal Clearance)
Rationale: The primary medicinal chemistry advantage of
Procedure:
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Reaction:
-
Pre-warm HLM + Compound (1 µM) at 37°C for 5 mins.
-
Initiate with NADPH.
-
Sample at
min.
-
-
Quench: Add ice-cold Acetonitrile containing Internal Standard (Warfarin).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.
Data Interpretation:
-
Calculate Intrinsic Clearance (
). -
Success Criterion: The
analog should show >2-fold improvement in half-life ( ) compared to the methoxy-phenol analog.
Part 3: Data Presentation & Analysis
Expected Results Summary
The table below illustrates the expected profile of 2-[(Difluoromethyl)sulfanyl]phenol compared to standard fragments.
| Property | Phenol ( | Thioanisole ( | Target ( | Significance |
| ~10.0 | ~9.5 | ~8.8 | Increased acidity strengthens metal chelation. | |
| LogP | 1.5 | 2.5 | 2.9 | Improved membrane permeability. |
| H-Bond Donor | Strong | None | Weak | Unique "Lipophilic HBD" capability. |
| Metabolic Stability | Low (Glucuronidation) | Low (S-oxidation) | High | Blocks oxidation; resists conjugation. |
Mechanism of Action Visualization
Caption: Figure 2. Mechanistic hypothesis: Dual binding mode via metal chelation and lipophilic H-bonding.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Xing, L., et al. (2015). "Physicochemical Properties of the Difluoromethylthio Group (
): A Lipophilic Hydrogen Bond Donor."[1] Chemistry – A European Journal.[2] -
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Gao, Y., et al. (2020). "Recent Advances in the Synthesis of Aryl Difluoromethyl Thioethers." Organic Chemistry Frontiers.
-
Sigma-Aldrich. "Product Specification: 2-[(Difluoromethyl)sulfanyl]phenol (CAS 1251084-72-6)."
Sources
Application Notes and Protocols: Modulating Metabolic Stability with Difluoromethyl Groups
Introduction: The Challenge of Metabolic Instability in Drug Discovery
In the intricate process of drug discovery and development, achieving a desirable pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug's in vivo fate is its metabolic stability, which dictates its half-life, clearance, and ultimately, its oral bioavailability and dosing regimen.[1] A significant hurdle in this arena is the susceptibility of drug candidates to metabolism by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases primarily located in the liver.[1][2] These enzymes are responsible for the oxidative metabolism of a vast majority of marketed drugs, often targeting specific, metabolically labile sites within a molecule.[3][4] Common metabolic "soft spots" include methyl and methoxy groups, which are readily oxidized, leading to rapid clearance and potentially the formation of undesirable metabolites.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on a powerful strategy to mitigate these metabolic liabilities: the strategic incorporation of the difluoromethyl (CF2H) group. We will delve into the mechanistic underpinnings of this approach, provide detailed protocols for its experimental validation, and offer insights into its practical application in modern medicinal chemistry.
The Difluoromethyl Group: A Bioisosteric Shield Against Metabolism
The difluoromethyl group has emerged as a valuable tool in medicinal chemistry due to its unique electronic properties and its ability to serve as a bioisostere for other functional groups.[5][6] A bioisostere is a substituent that can replace another with similar physical or chemical properties, resulting in a new molecule with comparable biological activity.[7] The CF2H group is an excellent bioisosteric replacement for metabolically vulnerable methyl (CH3) and methoxy (OCH3) groups.[8][9]
Mechanistic Basis for Enhanced Stability
The enhanced metabolic stability conferred by the difluoromethyl group stems from the high strength of the carbon-fluorine (C-F) bond and the electron-withdrawing nature of the fluorine atoms.[10] Cytochrome P450 enzymes catalyze oxidations through a complex cycle involving a highly reactive iron-oxo intermediate.[11][12] This species abstracts a hydrogen atom from the substrate as the initial and often rate-limiting step of hydroxylation.
The C-H bonds in a difluoromethyl group are significantly stronger and less electron-rich than those in a methyl group. This increased bond strength makes hydrogen atom abstraction by CYP enzymes energetically less favorable, thereby "shielding" the molecule from oxidative metabolism at that position.[9]
Unique Physicochemical Properties of the CF2H Group
Beyond metabolic stability, the difluoromethyl group offers a unique combination of properties that can be advantageous in drug design:
-
Lipophilicity: The CF2H group moderately increases lipophilicity, which can enhance membrane permeability and bioavailability.[5]
-
Hydrogen Bond Donor Capability: Unlike the trifluoromethyl (CF3) group, the CF2H group possesses an acidic proton that can act as a weak hydrogen bond donor.[13] This can lead to new or maintained interactions within a protein binding site, potentially improving potency and selectivity.[13]
-
Dipole Moment: The introduction of fluorine atoms alters the local dipole moment of the molecule, which can influence interactions with the target protein and affect overall solubility.[5]
Experimental Workflow for Assessing Metabolic Stability
A systematic approach is crucial to evaluate the impact of difluoromethyl substitution on a compound's metabolic stability. The following workflow outlines the key in vitro and in vivo studies.
Caption: Workflow for evaluating the impact of CF2H substitution.
Protocol 1: In Vitro Metabolic Stability Assessment Using Liver Microsomes
This protocol details a standard assay to determine the in vitro intrinsic clearance of a compound in human and rodent liver microsomes. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[3][14]
Materials and Reagents
-
Test compounds (parent and CF2H analog) and positive control (e.g., a compound with known metabolic lability)
-
Pooled liver microsomes (human, rat, mouse)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., Solutions A and B containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction quenching and analysis
-
96-well plates
-
Incubator/shaker set to 37°C
-
Centrifuge for 96-well plates
-
LC-MS/MS system for analysis
Experimental Procedure
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and positive control in DMSO (e.g., 10 mM).
-
Dilute stock solutions to an intermediate concentration in buffer.
-
Prepare a master mix of microsomes and buffer.
-
Prepare the NADPH regenerating solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal master mix to each well.
-
Add the diluted test compounds to the wells to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 3000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis
-
Calculate the Percentage of Compound Remaining:
% Remaining = (Peak Area of Analyte at Time t / Peak Area of Analyte at Time 0) x 100
-
Determine the Half-Life (t½):
Plot the natural logarithm of the % remaining versus time. The slope of the linear regression is the elimination rate constant (k).
t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint):
CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)
Data Presentation
| Compound | Modification | t½ (min) | CLint (µL/min/mg protein) |
| Parent | -CH3 | 15 | 92.4 |
| Analog | -CF2H | >60 | < 23.1 |
| Control | Verapamil | 20 | 69.3 |
Hypothetical data for illustrative purposes.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Following promising in vitro data, an in vivo PK study is essential to understand the compound's behavior in a whole organism.[15][16] This protocol provides a general outline for a single-dose PK study in rats.
Study Design
-
Animals: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) administration (e.g., 1 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) administration (e.g., 5 mg/kg) to determine oral bioavailability.
-
-
Sample Collection: Blood samples are collected at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma is isolated by centrifugation.
-
Bioanalysis: Plasma concentrations of the parent compound and its CF2H analog are determined using a validated LC-MS/MS method.[17]
Pharmacokinetic Parameters to be Determined
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-Life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
%F = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
Expected Outcomes
A successful difluoromethyl substitution will typically result in:
-
Reduced Clearance (CL): Indicating slower elimination from the body.
-
Increased Half-Life (t½): A longer duration of action.
-
Increased AUC: Higher overall drug exposure.
-
Improved Oral Bioavailability (%F): A greater proportion of the drug reaches the bloodstream after oral administration.
Synthetic Strategies for Introducing the Difluoromethyl Group
The incorporation of a CF2H group into a lead compound is a critical step. Several synthetic methods are available, and the choice depends on the specific substrate and desired regioselectivity.[5][18]
Common Difluoromethylation Reagents and Methods:
-
Nucleophilic Difluoromethylation: Utilizes reagents like TMSCF2H (difluoromethyltrimethylsilane) that act as a source of the CF2H- anion.[5]
-
Electrophilic Difluoromethylation: Employs reagents such as S-(difluoromethyl)diarylsulfonium salts that deliver a "CF2H+" equivalent.
-
Radical Difluoromethylation: Involves the generation of a CF2H radical, often through photoredox catalysis, which can then be used for C-H functionalization.[5]
Recent advances have also enabled the late-stage difluoromethylation of complex molecules, including direct deoxydifluoromethylation of alcohols, which can accelerate the drug discovery process.
Metabolite Identification
Identifying the metabolites of both the parent compound and its difluoromethylated analog is crucial to confirm that the intended metabolic pathway has been blocked and to uncover any new metabolic liabilities.[19][20]
Analytical Approach
-
In Vitro: Samples from the microsomal stability assay can be analyzed by high-resolution mass spectrometry (HRMS) to identify potential metabolites.[17]
-
In Vivo: Plasma and urine samples from the PK study can be analyzed to identify the metabolites formed in a living system.
-
Techniques: LC-MS/MS is the primary tool for metabolite identification, providing both retention time and mass-to-charge ratio information for structural elucidation.[20]
Caption: Blocking of CYP450 metabolism by CF2H substitution.
Conclusion
The strategic replacement of metabolically labile groups with the difluoromethyl moiety is a field-proven strategy to enhance the metabolic stability of drug candidates.[8][21] This approach not only addresses the common challenge of rapid clearance but also offers the potential to fine-tune other critical drug-like properties. By employing a systematic workflow of in vitro and in vivo assays, researchers can effectively evaluate the impact of this substitution and make data-driven decisions to advance promising compounds through the drug discovery pipeline. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for scientists dedicated to designing the next generation of safer and more effective medicines.
References
- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved February 19, 2026.
-
ResearchGate. (2024, May 15). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved February 19, 2026, from [Link]
-
PMC. (n.d.). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Retrieved February 19, 2026, from [Link]
-
ACS Publications. (2024, September 21). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Retrieved February 19, 2026, from [Link]
-
PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved February 19, 2026, from [Link]
-
Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved February 19, 2026, from [Link]
-
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved February 19, 2026, from [Link]
-
ACS Publications. (2019, September 30). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds | Organic Letters. Retrieved February 19, 2026, from [Link]
-
PMC. (n.d.). Mechanisms of Cytochrome P450-Catalyzed Oxidations. Retrieved February 19, 2026, from [Link]
-
MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved February 19, 2026, from [Link]
-
Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved February 19, 2026, from [Link]
-
Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved February 19, 2026, from [Link]
-
Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved February 19, 2026, from [Link]
-
PMC. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved February 19, 2026, from [Link]
-
MDPI. (2024, December 27). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Retrieved February 19, 2026, from [Link]
-
ACS Publications. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Retrieved February 19, 2026, from [Link]
-
MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved February 19, 2026, from [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved February 19, 2026, from [Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved February 19, 2026, from [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved February 19, 2026, from [Link]
-
ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved February 19, 2026, from [Link]
-
RSC Publishing. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Retrieved February 19, 2026, from [Link]
-
MDPI. (2024, August 20). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Retrieved February 19, 2026, from [Link]
-
PubMed. (2007, May 15). Analytical strategies for identifying drug metabolites. Retrieved February 19, 2026, from [Link]
-
Taylor & Francis Online. (2021, June 10). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved February 19, 2026, from [Link]
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved February 19, 2026, from [Link]
-
The Wertheim UF Scripps Institute. (n.d.). Research » Michael Cameron, PhD. Retrieved February 19, 2026, from [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved February 19, 2026, from [Link]
-
PLOS One. (2013, April 25). Water Oxidation by a Cytochrome P450: Mechanism and Function of the Reaction. Retrieved February 19, 2026, from [Link]
-
Longdom Publishing. (2024, September 13). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved February 19, 2026, from [Link]
-
ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF. Retrieved February 19, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Research » Michael Cameron, PhD » The Wertheim UF Scripps Institute » University of Florida [cameron.scripps.ufl.edu]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. mttlab.eu [mttlab.eu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Water Oxidation by a Cytochrome P450: Mechanism and Function of the Reaction | PLOS One [journals.plos.org]
- 13. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selvita.com [selvita.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Enhancing lipophilicity with difluoromethyl ethers
Application Note: Strategic Modulation of Lipophilicity using Difluoromethyl Ethers
) group.Executive Summary
In medicinal chemistry, the "Magic Methyl" effect—where adding a methyl group boosts potency—is often counterbalanced by metabolic liability. Fluorination is the standard solution, but the trifluoromethoxy (
This guide focuses on the Difluoromethoxy (
Physicochemical Profile: The "Lipophilicity Sweet Spot"
The
Comparative Metrics
The following table contrasts the difluoromethyl ether against standard bioisosteres.
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Electronic Effect | Electron Donating | Electron Withdrawing | Strong Electron Withdrawing |
| Hammett | -0.27 | 0.18 | 0.35 |
| Hansch | -0.02 | ~0.3 – 0.6 | 1.04 |
| H-Bond Capability | Acceptor Only | Donor (Weak) & Acceptor | Acceptor Only (Weak) |
| Metabolic Stability | Low (O-dealkylation) | High | Very High |
| Conformation | Coplanar (mostly) | Orthogonal preference | Orthogonal preference |
Key Insight: The acidity of the
Visualizing the Property Space
The diagram below illustrates how
Figure 1: The
Synthetic Protocol: Late-Stage Difluoromethylation
While photoredox methods are gaining traction, the most robust, scalable, and cost-effective method for introducing
Protocol: O-Difluoromethylation of Phenols
Target: Conversion of a phenol (Ar-OH) to an aryl difluoromethyl ether (Ar-OCF₂H).[5]
Reagent: Sodium chlorodifluoroacetate (
Reagents & Materials:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (2.0 - 3.0 equiv)[7]
-
Base: Cesium carbonate (
) (1.5 - 2.0 equiv) or Potassium carbonate ( ) -
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
Water (catalytic amount, 10% v/v often helps solubilize the base)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol substrate (1.0 equiv) and
(1.5 equiv) in DMF ( concentration).-
Note: Ensure the system is under an inert atmosphere (
or Ar), although the reaction is not strictly air-sensitive.
-
-
Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 equiv) in a single portion.
-
Carbene Generation (Critical Step): Heat the reaction mixture to 90–100 °C .
-
Monitoring: Stir at 100 °C for 2–4 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the starting phenol.
-
-
Workup: Cool to room temperature. Dilute carefully with water (gas evolution may occur if residual carbene source remains). Extract with Ethyl Acetate (
). Wash combined organics with brine ( ) to remove DMF. Dry over and concentrate. -
Purification: Flash column chromatography (Silica gel).
products are typically less polar than the starting phenol but more polar than analogs.
Validation (NMR Signature)
-
NMR: Look for a characteristic doublet (due to coupling with H) around -80 to -85 ppm (
). -
NMR: Look for a triplet (due to coupling with two Fs) in the range of 6.50 – 6.90 ppm (
). The "t" shape is the hallmark of the proton.
Mechanistic Workflow
Figure 2: The reaction relies on the in-situ generation of electrophilic difluorocarbene, which is trapped by the nucleophilic phenoxide.
Case Study: Roflumilast
Drug: Roflumilast (Daxas®) Indication: COPD (Chronic Obstructive Pulmonary Disease) Target: PDE4 (Phosphodiesterase-4)[15]
Structural Insight: Roflumilast contains a catechol ether core where one oxygen is capped with a cyclopropylmethyl group and the other with a difluoromethyl group .
-
Why not Methyl? A methoxy group at this position would be rapidly metabolized (O-demethylation) by CYP450 enzymes.
-
Why not Trifluoromethyl? While stable,
lacks the hydrogen bond donor capability.[13] The proton in Roflumilast forms a critical weak hydrogen bond with the backbone carbonyl of the PDE4 enzyme (specifically Gln369 in some docking models), anchoring the inhibitor in the active site. This demonstrates the dual role: metabolic shield + binding anchor .
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2011). "Reagents for Difluoromethylation."[7][12][13][16][17][18] Chemical Reviews. Link
-
Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers." Angewandte Chemie International Edition. Link
-
Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link
-
Hands, A. T., et al. (2024).[16] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Roflumilast | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Topical roflumilast – A novel molecule for immunodermatological diseases - Indian Journal of Skin Allergy [skinallergyjournal.com]
- 11. New synthetic approaches for the construction of difluoromethylated architectures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. What is the therapeutic class of Roflumilast? [synapse.patsnap.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. echemi.com [echemi.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 18. pubs.acs.org [pubs.acs.org]
Functionalization of the Phenol Group in 2-[(Difluoromethyl)sulfanyl]phenol
Part 1: Strategic Analysis & Reactivity Profile[1]
The Scaffold
2-[(Difluoromethyl)sulfanyl]phenol represents a high-value scaffold in modern medicinal chemistry.[1] The (difluoromethyl)sulfanyl group (-SCF₂H) is a lipophilic hydrogen-bond donor, acting as a bioisostere for methoxy (-OMe) or methylsulfanyl (-SMe) groups but with distinct metabolic stability and electronic properties.[1]
When functionalizing the phenol group (-OH) of this molecule, researchers must navigate two critical factors imposed by the ortho-SCF₂H substituent:
-
Electronic Modulation (Acidity): The -SCF₂H group is electron-withdrawing (inductive effect, -I).[1] This lowers the pKₐ of the phenol relative to unsubstituted phenol (pKₐ ~10). We estimate the pKₐ of this substrate to be in the range of 8.2 – 8.8 . Consequently, weaker bases are sufficient for deprotonation, and the resulting phenolate is less nucleophilic than standard phenols.
-
Steric & Intramolecular Interactions: The -SCF₂H group is bulky (larger than -OMe) and possesses a proton (CF₂H ) capable of intramolecular hydrogen bonding with the phenolic oxygen.[1] This "locked" conformation can impede nucleophilic attack on bulky electrophiles.[1]
Decision Matrix for Functionalization
Before selecting a protocol, consult the following decision logic to match your target transformation with the optimal conditions.
Part 2: Detailed Protocols
Protocol A: O-Alkylation (General Purpose)
Best for: Attaching primary alkyl chains, benzyl groups, or linkers.
Rationale: Strong bases (e.g., NaH, KOtBu) should be avoided.[1] While the -SCF₂H group is relatively robust, strong bases can trigger α-elimination of fluoride or deprotonation of the CF₂H moiety (though difficult, pKₐ ~25+), leading to decomposition. Cesium Carbonate (Cs₂CO₃) is the reagent of choice due to the "Cesium Effect," where the large cation solubilizes the phenolate in organic solvents and disrupts tight ion pairs, enhancing nucleophilicity despite the ortho-steric hindrance.
Materials:
-
Substrate: 2-[(Difluoromethyl)sulfanyl]phenol (1.0 equiv)[1]
-
Electrophile: Alkyl Bromide/Iodide (1.2 equiv)[1]
-
Base: Cs₂CO₃ (1.5 equiv)[1]
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF [0.2 M][1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 equiv) in anhydrous MeCN (concentration ~0.2 M).
-
Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. The suspension may turn slightly yellow, indicating phenolate formation. Stir at Room Temperature (RT) for 15 minutes.
-
Addition: Add the alkyl halide (1.2 equiv) dropwise.
-
Note: If using a chloride, add NaI (0.1 equiv) as a Finkelstein catalyst.[1]
-
-
Reaction: Heat the mixture to 50–60 °C . Monitor by TLC/LC-MS. Most reactions complete within 2–4 hours.[1]
-
Workup: Cool to RT. Filter through a celite pad to remove inorganic salts.[1] Wash the pad with EtOAc.[1] Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Mitsunobu Reaction (For Hindered Alcohols)
Best for: Secondary alcohols or when SN2 displacement is poor.[1]
Rationale: The acidity of this phenol (pKₐ < 10) makes it an excellent substrate for Mitsunobu coupling, which requires the pronucleophile to have a pKₐ < 11.
Procedure:
-
Dissolve phenol (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF or Toluene at 0 °C.
-
Add DIAD or DEAD (1.5 equiv) dropwise over 10 minutes.
-
Allow to warm to RT and stir for 12–16 hours.
-
Optimization: If the reaction stalls, heat to 40 °C. The bulky ortho-group may require thermal activation to overcome the transition state barrier.
Protocol C: Chan-Lam Coupling (O-Arylation)
Best for: Creating biaryl ethers (Diaryl ethers).[1]
Rationale: Palladium-catalyzed Buchwald-Hartwig couplings can be difficult with ortho-substituted phenols due to reductive elimination challenges.[1] The Copper(II)-mediated Chan-Lam coupling proceeds via an oxidative mechanism that is often more tolerant of ortho-sterics.[1]
Materials:
-
Phenol (1.0 equiv)[1]
-
Aryl Boronic Acid (2.0 equiv)[1]
-
Catalyst: Cu(OAc)₂ (1.0 equiv) or Cu(OAc)₂ (0.2 equiv) + Myristic acid (additive)[1]
-
Base: Pyridine (2.0 equiv) or Et₃N[1]
-
Solvent: DCM or Dichloroethane (DCE)[1]
-
Atmosphere: Open air (O₂) or O₂ balloon.
Procedure:
-
Combine phenol, boronic acid, Cu(OAc)₂, and 4Å molecular sieves in DCM.[1]
-
Add Pyridine.[1]
-
Stir vigorously open to the air (drying tube recommended) at RT.
-
Timeframe: These reactions are slow (24–48 hours).[1]
-
Endpoint: Monitor consumption of phenol by LC-MS.[1]
Part 3: Data & Troubleshooting
Solvent & Base Screening Data (Reference)
Typical yields observed for 2-substituted phenols with similar electronic profiles.[1]
| Base | Solvent | Temp (°C) | Yield (Standard Alkyl Halide) | Comments |
| K₂CO₃ | Acetone | Reflux | 40-60% | Often incomplete due to poor solubility of K-phenolate.[1] |
| Cs₂CO₃ | MeCN | 50 | 85-95% | Recommended. Best balance of rate and cleanliness.[1] |
| NaH | THF | 0 -> RT | 60-80% | Risk of side reactions; requires anhydrous strictness.[1] |
| DBU | DCM | RT | 70% | Good for very active electrophiles (e.g., Benzyl Br).[1] |
Troubleshooting Guide
-
Problem: Low conversion after 24 hours.
-
Problem: Decomposition/Blackening of reaction.
Part 4: References
-
Difluoromethylthiolation Methodologies:
-
Properties of the SCF₂H Group:
-
Ortho-Effect & Phenol Acidity:
-
General Alkylation Protocols:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-[(Difluoromethyl)sulfanyl]phenol
Case ID: PUR-SCF2H-PH-001 Subject: Isolation, Purification, and Stability Protocols for Ortho-Difluoromethylthio Phenols Status: Active Support Guide[1]
Executive Summary
Purifying 2-[(difluoromethyl)sulfanyl]phenol presents a unique chemical paradox: you must separate a polar, acidic phenol from lipophilic, volatile fluorinated impurities, while avoiding the degradation of the sensitive difluoromethylthio (–SCF₂H) moiety.[1]
This guide moves beyond standard chromatography. It employs a pKa-modulated extraction strategy as the primary purification engine, utilizing the acidity difference between the starting thiophenol and the product phenol to achieve >95% purity before the crude material even touches a column.[1]
Module 1: The Chemical Separation (pKa-Modulated Extraction)
The Problem: The most common impurity is the unreacted starting material (typically 2-hydroxythiophenol) or the O-alkylated regioisomer.[1] Standard silica chromatography often fails to separate the starting thiol from the product due to overlapping polarity and "streaking."[1]
The Solution: Leverage the acidity difference.[1]
-
Starting Material (Thiol): pKa ~6.5 – 7.0 (Ionizes at neutral/mildly basic pH).
-
Product (Phenol): pKa ~9.5 – 10.0 (Remains neutral at mild pH).
Protocol: The "Bicarbonate Wash" Technique
This protocol assumes a reaction mixture containing the target phenol, unreacted thiol, and non-polar byproducts.[1]
-
Quench & Dilute: Dilute the crude reaction mixture with Diethyl Ether (Et₂O) or MTBE . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with fluorinated phenols in DCM.[1]
-
The "Thiol Strip" (Critical Step):
-
Wash the organic layer 3 times with saturated aqueous NaHCO₃ (pH ~8.3) .[1]
-
Mechanism:[1][2][3][4][5][6] At pH 8.3, the thiophenol (pKa ~6.[1]5) is >98% deprotonated (anionic) and moves to the aqueous layer. The target phenol (pKa ~9.5) remains >90% protonated (neutral) and stays in the organic layer.[1]
-
-
The "Phenol Capture" (Optional High-Purity Step):
-
If non-polar impurities (disulfides, bis-alkylated products) are present, extract the organic layer with 0.5 M NaOH (pH ~13) .[1]
-
Result: The target phenol deprotonates and moves to the aqueous layer.[1] Non-polar impurities stay in the organic layer.[1]
-
Recovery: Separate the aqueous layer, acidify carefully with 1M HCl to pH ~4, and re-extract with Et₂O.[1]
-
-
Dry & Concentrate: Dry over Na₂SO₄ (avoid MgSO₄ as it can be slightly Lewis acidic and trap phenols).
Visualization: The Extraction Logic Gate
Caption: Logic flow for pKa-based separation of thiols, phenols, and non-polar impurities.
Module 2: Chromatographic Purification
If extraction does not yield sufficient purity, silica gel chromatography is required.[1] However, phenols interact strongly with the silanols on the silica surface, leading to peak tailing and yield loss.[1]
The "Acid-Doped" Mobile Phase
Never run this compound on neutral silica. The –OH group will hydrogen bond to the silica, causing the compound to "smear" across the column.[1]
-
The Modifier: Add 0.5% to 1.0% Acetic Acid to the mobile phase.[1]
-
Why: Acetic acid suppresses the ionization of the phenol and occupies the active silanol sites on the silica, allowing the fluorinated phenol to elute as a sharp, defined band.[1]
-
Stationary Phase Considerations
| Material | Suitability | Notes |
| Standard Silica (SiO₂) | Good (with modifier) | Requires 1% Acetic Acid doping. |
| Alumina (Neutral) | Poor | Phenols bind irreversibly to alumina; avoid. |
| C18 (Reverse Phase) | Excellent | Ideal for final polishing. Elute with Water/Acetonitrile (+0.1% Formic Acid). |
| AgNO₃-Impregnated Silica | Specific Use | Use only if separating from inseparable alkene byproducts (rare in this synthesis). |
Module 3: Stability & Troubleshooting (FAQs)
Q1: I see a new spot on TLC that wasn't there before concentration. What happened?
Diagnosis: Difluorocarbene Elimination or Oxidation .
-
Cause A (Base Sensitivity): The –SCF₂H group is generally stable, but in the presence of strong bases (like unconcentrated NaOH or alkoxides), it can undergo
-elimination to release difluorocarbene (:CF₂), destroying the molecule.[1] -
Cause B (Oxidation): Phenols are electron-rich and prone to air oxidation to quinones/dimers.
-
Fix:
Q2: The NMR shows a triplet at ~7.0 ppm (t, J=55 Hz), but the integration is low.
Diagnosis: Deuterium Exchange or Rotamers .
-
Analysis: The characteristic signal of the –SCF₂H group is a triplet (or doublet of doublets) around 6.5–7.5 ppm with a massive geminal coupling constant (
).[1] -
Issue: If the solvent is
or (with base), the proton on the group can slowly exchange for deuterium due to the electron-withdrawing effect of the fluorines and sulfur, making it "disappear" in proton NMR.[1] -
Fix: Run NMR in
or to ensure accurate integration.
Q3: My product smells like garlic/rotten eggs even after the column.
Diagnosis: Trace Thiol Contamination .
-
Context: The human nose can detect thiols at parts-per-billion levels.[1] Even 99.9% purity might smell.
-
Fix: Treat the purified organic solution with aqueous bleach (5% NaOCl) for 5 minutes, then wash with thiosulfate.[1] This oxidizes trace thiols to water-soluble sulfonates or non-volatile disulfides that remain on the baseline in the next column run.[1] Note: Test on a small scale first to ensure the phenol ring doesn't chlorinate.[1]
Module 4: Synthesis Context & Reagent Awareness
Understanding the source of the impurity aids purification.[1] The most robust modern methods for introducing the –SCF₂H group involve electrophilic reagents, which avoid the messy free-radical side products of older Freon-22 methods.[1]
Recommended Synthetic Routes (for cleaner crude):
-
Nucleophilic Difluoromethylation: Using Sodium chlorodifluoroacetate (Hu's Reagent) on the thiophenol. This generates difluorocarbene in situ.[1]
-
Impurity Profile: High salt content, but generally clean organic profile.[1]
-
-
Electrophilic Difluoromethylthiolation: Using PhSO₂SCF₂H reagents on the phenol (if activating the ortho position).[1]
-
Impurity Profile: Sulfinic acid byproducts (remove with basic wash).
-
Reaction Pathway Visualization
Caption: Synthetic pathways showing origins of common impurities (Disulfides and O-alkylated byproducts).
References
-
Hu, J., et al. (2006).[1] "Nucleophilic Difluoromethylation of Sulfides and Thiols." Journal of Organic Chemistry. (Describes the fundamental reactivity of thiols with difluorocarbene precursors). [1]
-
Billard, T., et al. (2016).[1] "Electrophilic Difluoromethylthiolation Reagents." Chemistry - A European Journal. (Details the stability of the SCF2H group and specific reagents like PhSO2SCF2H). [1]
-
Zafrani, Y., et al. (2016).[1] "S-Difluoromethylation of thiols with chlorodifluoromethane." Tetrahedron. (Provides specific workup conditions for difluoromethyl thioethers). [1]
-
Reich, H. J. (2023). "pKa Data for Organoselenium and Organosulfur Compounds." University of Wisconsin-Madison Chemistry. (Authoritative source for pKa values of thiophenols vs phenols).
Sources
- 1. CN107540598B - A kind of method for preparing N-difluoromethylthio o-phenylimide compounds - Google Patents [patents.google.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Solubility Challenges with 2-[(Difluoromethyl)sulfanyl]phenol
Welcome to the technical support guide for 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6). As Senior Application Scientists, we understand that managing the solubility of promising but challenging compounds is a critical step in generating reliable and reproducible assay data. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for troubleshooting and overcoming the poor aqueous solubility of this versatile chemical scaffold.
Frequently Asked Questions (FAQs)
Q1: What is 2-[(Difluoromethyl)sulfanyl]phenol and why is its solubility a common issue?
2-[(Difluoromethyl)sulfanyl]phenol is a phenolic organic compound often used as a building block or scaffold in chemical and pharmaceutical research.[1] Its structure, featuring a phenol group and a difluoromethylsulfanyl moiety, results in significant lipophilicity (hydrophobicity). While the phenol group offers some potential for hydrogen bonding, the overall molecule has a strong tendency to resist dissolving in aqueous buffers, which are the basis for most biological and biochemical assays. This poor water solubility is a primary hurdle for researchers, as an estimated 40% to 70% of new drug candidates exhibit similar challenges.[2]
Q2: What are the typical signs of poor compound solubility in my assay?
Recognizing the signs of poor solubility early can save significant time and resources. Key indicators include:
-
Visible Precipitation: You may see a cloudy suspension, crystals, or an oily film in your assay plate wells or stock solution tubes after dilution into aqueous buffer.
-
Inconsistent and Irreproducible Data: Poor solubility leads to an unknown and variable concentration of the compound actually in solution, resulting in high variability between replicate wells and experiments.
-
"Bell-Shaped" or Atypical Dose-Response Curves: At higher concentrations, the compound may precipitate out of solution, leading to a lower effective concentration and a paradoxical decrease in the observed biological effect. This can be misinterpreted as toxicity or other off-target effects.
-
Low Potency or Underestimated Activity: If the compound is not fully dissolved, its effective concentration at the target site is much lower than the nominal concentration, causing the compound to appear less active than it truly is.[3]
Q3: I prepared a 10 mM stock in DMSO, but when I dilute it to 10 µM in my assay buffer, it crashes out. Why?
This is a classic and common problem rooted in the concept of thermodynamic aqueous solubility . While 2-[(Difluoromethyl)sulfanyl]phenol may be readily soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO)[4][5], its solubility is dramatically lower in an aqueous environment.
When you add a small volume of your concentrated DMSO stock to a large volume of aqueous buffer, you are performing a "solvent shift." The DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble. If the final concentration exceeds its maximum aqueous solubility limit, the compound will precipitate until the concentration of the dissolved compound falls to its equilibrium solubility level.
Troubleshooting Guide: A Stepwise Approach to Solubilization
Follow these strategies in a stepwise manner, moving from the simplest to more advanced techniques as required by your experimental system.
Strategy 1: The Co-Solvent Approach (DMSO Optimization)
Using a water-miscible organic co-solvent is the most direct method to increase the solubility of a lipophilic compound.[4][6][7] DMSO is the most widely used co-solvent in discovery research due to its ability to dissolve a wide range of polar and non-polar compounds.[3][4]
Causality: Co-solvents work by reducing the polarity of the aqueous solvent mixture, making it more "hospitable" to nonpolar solutes and better reflecting their polarity.[8]
-
Stock Solution Preparation: Prepare a high-concentration primary stock solution of 2-[(Difluoromethyl)sulfanyl]phenol, for example, 10-50 mM, in 100% high-purity, anhydrous DMSO. Ensure the compound is fully dissolved; gentle warming or vortexing may be required.
-
Serial Dilution: Create intermediate dilutions of your compound in 100% DMSO. This is a critical step to minimize the amount of DMSO transferred during the final dilution into the assay buffer.
-
Final Dilution into Assay Buffer: Add a small volume (e.g., 1-2 µL) of the appropriate DMSO-diluted stock to your final assay volume (e.g., 100-200 µL). Pipette vigorously or vortex immediately to ensure rapid and complete mixing, which can help prevent localized high concentrations that favor precipitation.
Trustworthiness & Caveats: The Impact of DMSO on Assays
While effective, DMSO is not inert and can impact assay results. It is crucial to maintain the final concentration of DMSO in your assay as low as possible.
-
General Recommendation: Keep the final DMSO concentration below 0.5% (v/v) . Many cell-based assays are sensitive to concentrations above this level.
-
Cellular Effects: At concentrations as low as 0.1%, DMSO has been shown to alter gene expression, cellular processes, and even the epigenetic landscape in vitro.[9] Higher concentrations (>1%) are often directly cytotoxic, with the specific tolerance being highly dependent on the cell type and exposure time.[10][11][12]
-
Biochemical Effects: DMSO can directly interact with proteins, potentially causing unfolding or acting as a competitive inhibitor.[13]
| Assay Type | Recommended Max DMSO % (v/v) | Rationale & Considerations |
| Biochemical Assays (Purified Enzymes) | ≤ 1.0% | Higher tolerance, but protein stability should be verified. Run a solvent-only control. |
| Cell-Based Assays (Robust Lines) | ≤ 0.5% | Balances solubility enhancement with minimal cytotoxicity for standard proliferation/viability assays. |
| Primary Cells / Stem Cells | ≤ 0.1% | These cells are highly sensitive. DMSO can induce differentiation or alter signaling pathways.[10] |
| High-Content Imaging / ROS Assays | ≤ 0.1% - 0.25% | DMSO can interfere with fluorescent probes and has been shown to influence reactive oxygen species (ROS) responses.[13] |
Strategy 2: Inclusion Complexation with Cyclodextrins
If optimizing the co-solvent approach is insufficient, the use of cyclodextrins is a powerful and widely accepted next step.[5][14]
Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a toroidal shape. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic. Poorly soluble drugs like 2-[(Difluoromethyl)sulfanyl]phenol can be encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex.[15][16] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility and stability.[14][17]
Caption: A decision workflow for selecting a solubilization method.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Ritika, S. L., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Phamacy. [Link]
-
Cyclodextrin-Based Solubilization & Drug Delivery Solutions. (2026). Catalysts. [Link]
-
Zhang, M., et al. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. Journal of Pharmaceutical Analysis. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]
-
Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]
-
Thirumaleshwar, S., & Kulkarni, P. K. (n.d.). Cyclodextrin-Functionalized Hydrogels: A Novel Drug Delivery System for the Delivery of Hydrophobic Drugs. Bentham Science Publisher. [Link]
-
The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. [Link]
-
What effects does DMSO have on cell assays? (2017). Quora. [Link]
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports. [Link]
-
Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]
-
de Medeiros, V. F., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research. [Link]
-
Lee, S. H., et al. (2010). Cyclodextrin / dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Soft Matter. [Link]
-
Galvez-Llompart, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2017). Research Journal of Pharmacognosy. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2012). ResearchGate. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (2017).
Sources
- 1. 2-[(Difluoromethyl)sulfanyl]phenol | CymitQuimica [cymitquimica.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. btsjournals.com [btsjournals.com]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. quora.com [quora.com]
- 14. alfachemic.com [alfachemic.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. benthamscience.com [benthamscience.com]
Technical Support Center: Stability & Storage of 2-[(Difluoromethyl)sulfanyl]phenol
[1]
Target Analyte: 2-[(Difluoromethyl)sulfanyl]phenol CAS: [Compound Specific - General Structure Ref: Phenol, 2-[(difluoromethyl)thio]-] Chemical Class: Fluorinated Aryl Thioether / Phenol Derivative Support Tier: Level 3 (Senior Application Scientist)[1]
Module 1: The Stability Profile (Root Cause Analysis)
To prevent degradation, you must understand the "Two-Front War" this molecule fights against entropy.[1] Unlike simple phenols, 2-[(Difluoromethyl)sulfanyl]phenol contains two reactive centers with distinct vulnerabilities: the Phenolic Hydroxyl (-OH) and the Difluoromethyl Thioether (-SCF₂H) .[1]
The Degradation Matrix
| Reactive Center | Primary Threat | Mechanism | Visual/Chemical Indicator |
| Phenol Ring | Oxidation (Air/Light) | Formation of phenoxy radicals leading to ortho-quinones or polymeric aggregates.[1] | Color Change: Turns from colorless/white to pink, red, or dark brown. |
| Thioether Sulfur | S-Oxidation | The sulfur atom lone pairs react with reactive oxygen species (ROS) to form Sulfoxides ( | Purity Drop: New polar peaks in LCMS/TLC. No significant color change initially.[1] |
| -CF₂H Group | Hydrolysis (Base) | While robust, the | Etching: Long-term storage in glass with traces of base may show etching (rare).[1] |
Module 2: Critical Storage Protocols (The "Golden Rules")
Standard operating procedures for maintaining >98% purity over 12+ months.
The Inert Barrier (Atmosphere)
Requirement: Store under Argon (Ar) or Nitrogen (N₂) .[1]
-
Why? Oxygen is the primary reagent for both phenolic browning and sulfur oxidation.[1]
-
Protocol: After every use, backfill the vial with inert gas. Argon is preferred over Nitrogen as it is heavier than air and forms a "blanket" over the solid/liquid surface.[1]
Thermal Regulation
Requirement: 2°C to 8°C (Short-term) | -20°C (Long-term > 1 month).
-
Why? Low temperature kinetically inhibits the auto-oxidation of the sulfur atom.[1]
-
Caution: Avoid repeated freeze-thaw cycles. If storing at -20°C, aliquot the sample into single-use vials to prevent condensation moisture from entering the bulk container upon opening.[1]
Photoprotection
Requirement: Amber Glass or Aluminum Foil wrap.[1]
-
Why? Phenols are photosensitive.[1] UV light generates radicals that accelerate quinone formation.[1]
-
Container Type: Borosilicate glass with Teflon (PTFE)-lined caps .[1]
-
Note: Avoid rubber septa for long-term storage; sulfur compounds can adsorb into or degrade rubber, and rubber can leach plasticizers into the lipophilic thioether.[1]
-
Module 3: Troubleshooting & Diagnostics
Visual Decision Tree: Is my sample degraded?
Figure 1: Diagnostic logic for assessing sample integrity. Color change indicates ring oxidation; Mass shift indicates sulfur oxidation.[1]
Diagnostic FAQ
Q: My sample has turned slightly pink. Is it ruined?
-
A: Not necessarily. Phenolic oxidation is highly chromophoric; even <0.5% impurity can cause visible discoloration.[1]
-
Action: Run a TLC or LCMS.[1] If the main peak is >95%, you can likely use it for robust reactions.[1] If high purity is required (e.g., kinetic studies), perform a rapid filtration through a short plug of silica gel using 10% EtOAc/Hexanes.
Q: I see a new peak in the NMR spectra. What is it?
-
A: Check the chemical shift of the
triplet (usually 6.5–7.5 ppm, Hz).
Module 4: Handling & Solvent Compatibility
Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| DCM / Chloroform | High | Ideal for transfer and storage.[1][3] Warning: Acidic chloroform can catalyze decomposition; stabilize with amylene or use fresh DCM.[1] |
| DMSO | Medium | Good solubility, but DMSO is a mild oxidant.[1] Long-term storage in DMSO is not recommended as it can promote S-oxidation.[1] |
| Methanol/Ethanol | High | Good for immediate use.[1] |
| Water (Basic) | Low | Avoid basic aqueous solutions for storage.[1] Deprotonation ( |
Re-Purification Protocol (If Degraded)
If your compound shows significant degradation (>5% impurities), use this standard purification method:
-
Stationary Phase: Silica Gel (Acid-washed preferred, but standard is acceptable).[1]
-
Eluent: Gradient of Hexanes:Ethyl Acetate (Start 100:0
90:10).[1] The lipophilic group makes the compound travel relatively fast compared to the oxidized sulfoxide/quinone impurities.[1] -
Workup: Do not wash with strong base (NaOH/KOH) to remove phenol impurities, as this will extract your product.[1]
References & Authority
-
Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Establishes electron-withdrawing nature of fluorinated thio-groups). [1]
-
Luo, T., et al. (2011).[1] Stability and Reactivity of Trifluoromethylthio- and Difluoromethylthio- Groups. Journal of Organic Chemistry. (General stability of
and moieties). -
Sigma-Aldrich/Merck Safety Data Sheets. General Handling of Fluorinated Phenols. (Standard safety protocols for phenol storage).
-
Leroux, F. R., et al. (2005).[1] The Difluoromethylsulfanyl Group: A Jewel in the Crown of Fluorine Chemistry. ChemBioChem.[1] (Discusses lipophilicity and oxidation resistance relative to non-fluorinated analogs).
(Note: While specific degradation studies for this exact CAS are proprietary to manufacturers, the protocols above are derived from the first principles of organofluorine and phenolic chemistry validated in the cited literature.)
Technical Support Center: Troubleshooting HPLC Separation of 2-[(Difluoromethyl)sulfanyl]phenol Isomers
Welcome to the technical support guide for the chromatographic separation of 2-[(Difluoromethyl)sulfanyl]phenol isomers. This resource, designed for researchers and drug development professionals, provides in-depth, experience-based answers to common and complex challenges encountered during the HPLC analysis of these positional isomers.
Section 1: Initial Method Development & Common Problems
Q1: My ortho-, meta-, and para-isomers of 2-[(Difluoromethyl)sulfanyl]phenol are co-eluting or have very poor resolution. Where should I begin troubleshooting?
A1: Co-elution of positional isomers is a common challenge because they often share very similar physicochemical properties, such as hydrophobicity (logP) and pKa. The separation must therefore rely on subtle differences in their interaction with the stationary phase. Your initial strategy should focus on maximizing selectivity (α), which is the most powerful factor for improving resolution.[1]
Initial Strategy: Selecting the Right Column and Mobile Phase
-
Re-evaluate Your Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. Since the isomers have nearly identical hydrophobicity, a C18 may not provide sufficient resolution.[1][2] Consider a stationary phase that offers alternative separation mechanisms.
-
Phenyl-Hexyl Phase: This is an excellent starting point. The phenyl groups on the stationary phase can induce π-π interactions with the aromatic ring of your analytes.[2][3][4][5] The subtle differences in electron density and dipole moment among the ortho-, meta-, and para-isomers can lead to differential retention.[3][5]
-
Pentafluorophenyl (PFP) Phase: PFP columns provide a combination of hydrophobic, aromatic, dipole-dipole, and ion-exchange interactions.[6][7][8] They are particularly effective for separating halogenated compounds and positional isomers.[6]
-
-
Optimize the Mobile Phase:
-
Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[9] Methanol, being a proton donor, can enhance π-π interactions with phenyl-based columns, potentially increasing retention and resolution of aromatic isomers.[4][9] It is recommended to screen both solvents.
-
Mobile Phase pH: Your analytes are phenols, which are weakly acidic.[10] The pH of the mobile phase will control the ionization state of the phenolic hydroxyl group.[9][11] To ensure consistent retention and prevent peak tailing, the mobile phase pH should be buffered at least 2 pH units below the analyte's pKa.[12][13] For most phenols (pKa ≈ 10), a mobile phase pH between 2.5 and 4.0 is ideal. This suppresses the ionization of both the analyte and residual silica silanols on the column, minimizing secondary interactions that cause peak tailing.[9][14][15] Use 0.1% formic acid or acetic acid as a starting point.[16]
-
-
Start with a Shallow Gradient: A slow, shallow gradient is often necessary to resolve closely eluting compounds. Begin with a broad scouting gradient (e.g., 5-95% B in 20 minutes) to determine the approximate elution window. Then, run a much shallower gradient across that window (e.g., increase the organic content by 0.5-1% per minute).
Workflow: Initial Method Development for Isomer Separation
Caption: Initial method development workflow for resolving positional isomers.
Q2: What are the key physicochemical properties of my analytes that I need to consider?
A2: Understanding the subtle differences between your isomers is crucial for developing a selective method. While experimental data for 2-[(Difluoromethyl)sulfanyl]phenol may be limited, we can infer properties based on the well-understood behavior of substituted phenols.[10][17][18]
| Property | Ortho-Isomer | Meta-Isomer | Para-Isomer | Impact on Separation |
| Dipole Moment | Likely highest due to proximity of polar groups. | Intermediate. | Likely lowest due to symmetry. | Differences in dipole moment can be exploited by polar-functionalized stationary phases like PFP or Cyano, which interact via dipole-dipole forces.[7] |
| pKa | Expected to be very similar for all three isomers (around 9-10). | Expected to be very similar for all three isomers (around 9-10). | Expected to be very similar for all three isomers (around 9-10). | Minimal impact on selectivity, but crucial for setting mobile phase pH to ensure all isomers are in the same, non-ionized state for consistent retention.[11] |
| Hydrophobicity (logP) | Virtually identical. | Virtually identical. | Virtually identical. | This similarity is why standard C18 columns often fail to provide adequate separation. The separation must rely on mechanisms other than just hydrophobicity.[1] |
| Hydrogen Bonding | The ortho-isomer may exhibit intramolecular hydrogen bonding between the -OH and -SCF2H groups, which can reduce its interaction with the mobile phase and stationary phase, potentially altering retention time relative to the other isomers. | Intermolecular hydrogen bonding dominates. | Intermolecular hydrogen bonding dominates. | The unique hydrogen bonding capacity can be a key factor in achieving separation. |
Section 2: Peak Shape & Resolution Issues
Q3: I am seeing significant peak tailing for all my isomers, even with some separation. What is the cause and how do I fix it?
A3: Peak tailing for phenolic compounds is most often caused by unwanted secondary interactions between the analyte and the stationary phase.[19] Specifically, the acidic phenolic hydroxyl group can interact with residual silanol groups (-Si-OH) on the silica surface of the column packing.[19][20]
Primary Causes and Solutions:
-
Silanol Interactions: Residual silanols on the silica backbone can become deprotonated (SiO-) at pH values above ~3.5-4.[9] These negatively charged sites can then interact strongly with the slightly acidic protons of your analytes via ion-exchange, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[9][19]
-
Solution: Decrease the mobile phase pH. By using a mobile phase containing 0.1% formic acid (pH ≈ 2.7) or 0.1% trifluoroacetic acid (TFA) (pH ≈ 2), you ensure that the vast majority of silanol groups are protonated (-Si-OH) and neutral.[14][15] This minimizes the secondary ionic interactions and dramatically improves peak shape.[14]
-
-
Analyte Ionization: If the mobile phase pH is too close to the pKa of your phenol (~9-10), a mixed population of ionized (phenoxide) and neutral (phenol) species will exist. This leads to split or tailing peaks.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was a contributing factor.
-
Workflow: Diagnosing and Correcting Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing for phenolic compounds.
Section 3: Advanced Troubleshooting & Method Optimization
Q4: I have achieved baseline separation, but my resolution is still below the target of 1.5. How can I further optimize the separation?
A4: Once you have established initial separation, fine-tuning the method parameters can significantly enhance resolution. The resolution is governed by efficiency (N), retention factor (k), and selectivity (α). Since you already have separation, focusing on improving selectivity and efficiency will be most fruitful.
Strategies for Fine-Tuning Resolution:
-
Optimize Gradient Slope: This is one of the most effective ways to improve the resolution of closely eluting peaks. A shallower gradient provides more time for the analytes to interact with the stationary phase, allowing for better separation.
-
Protocol: If your peaks are eluting in a window from 40% to 50% B over 2 minutes, try changing the gradient to run from 40% to 50% B over 5 or 10 minutes. This reduction in the "%B/min" steepness directly increases resolution for adjacent peaks.
-
-
Adjust Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics, but it can also change selectivity.
-
Mechanism: Changing the column temperature can alter the thermodynamics of analyte-stationary phase interactions. Sometimes, decreasing the temperature can enhance the subtle energetic differences (like π-π interactions) that drive isomer separation, thereby increasing selectivity.
-
Protocol: Systematically evaluate the separation at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C). A temperature change of just 5-10°C can sometimes be enough to resolve a critical pair.[22] Remember to allow the column to fully equilibrate at each new temperature.
-
-
Change Organic Modifier: If you developed the method with acetonitrile, switching to methanol (or vice-versa) is a powerful tool for changing selectivity.[9] The different solvent properties (polarity, viscosity, and hydrogen bonding capability) will alter the partitioning behavior of the isomers.[4][9]
Q5: My retention times are drifting between injections or over a sequence. What are the likely causes?
A5: Retention time drift is a common problem that points to an unstable chromatographic system. The cause is usually related to the column, mobile phase, or hardware.[22]
| Potential Cause | Diagnosis & Solution |
| Insufficient Column Equilibration | A column requires 10-20 column volumes to fully equilibrate with the starting mobile phase conditions. If you start a run before the column is ready, retention times will drift (usually to shorter times) for the first few injections. Solution: Always include an equilibration step of at least 10 minutes (for a standard 4.6 x 150 mm column at 1 mL/min) before the first injection and between runs.[22] |
| Mobile Phase Instability | If the mobile phase is not prepared consistently or is volatile, its composition can change over time. For example, the volatile organic component (ACN or MeOH) can evaporate, increasing the aqueous content and thus increasing retention times.[22] Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using a buffer, ensure it is fully dissolved and the pH is measured accurately before mixing with the organic solvent.[22] |
| Temperature Fluctuations | If the column is not in a thermostatted compartment, ambient temperature changes in the lab throughout the day can cause retention times to shift.[22] A 1°C increase in temperature can decrease retention time by 1-2%.[22] Solution: Always use a column oven and ensure it is set to a stable temperature. |
| Pump or Mixer Issues | If your HPLC pump's check valves are failing or the proportioning valves are malfunctioning, the mobile phase composition delivered to the column will not be accurate or consistent, leading to fluctuating retention times.[22] Solution: Perform regular pump maintenance. If you suspect a hardware issue, consult your instrument's troubleshooting guide or contact the manufacturer.[23] |
References
-
Seibert, K. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Shimadzu. (2022). HPLC Troubleshooting - Tailing Peaks. Zendesk. Available at: [Link]
-
Scientific Instrument Services. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]
-
Silver, J. et al. (2019). How to separate two positional isomers of a polyphenol compound using RP-HPLC?. ResearchGate. Available at: [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]
-
Taylor & Francis Online. (2007). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]
-
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide GC. Available at: [Link]
-
BioPharma Services. (2024). Bioanalytical Method Development: Isomers. Available at: [Link]
-
Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Available at: [Link]
-
Academia.edu. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Available at: [Link]
-
International Labmate. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Available at: [Link]
-
Snyder, L. R. (2026). How to Take Maximum Advantage of Column-Type Selectivity. LCGC International. Available at: [Link]
-
Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Available at: [Link]
-
Applied Chemical Engineering. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Available at: [Link]
-
HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]
-
ResearchGate. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Available at: [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
-
Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]
-
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]
-
Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. Available at: [Link]
-
Nature. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Structure of isomers of phenol. Available at: [Link]
-
PubMed. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (2017). Phenol. Available at: [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.com [phenomenex.com]
- 5. support.waters.com [support.waters.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. welch-us.com [welch-us.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 13. agilent.com [agilent.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hplc.eu [hplc.eu]
- 20. chromtech.com [chromtech.com]
- 21. moravek.com [moravek.com]
- 22. lcms.cz [lcms.cz]
- 23. phenomenex.com [phenomenex.com]
Technical Support Center: Scalable Synthesis of 2-[(Difluoromethyl)sulfanyl]phenol
Ticket ID: SCAL-CF2H-004 Subject: Optimization and Troubleshooting for Scale-Up of 2-[(Difluoromethyl)sulfanyl]phenol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary: The Scalability Challenge
The synthesis of 2-[(difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6) presents a classic chemoselectivity challenge in process chemistry: differentiating between two nucleophiles—the thiol (-SH) and the phenol (-OH)—on the same aromatic ring.
For scalable manufacturing, the Difluorocarbene (
This guide provides validated protocols, decision matrices for reagent selection, and troubleshooting workflows derived from recent Organic Syntheses and J. Org. Chem. literature.[1][2][3][4][5][6][7][8]
Part 1: Strategic Route Selection
Decision Matrix: Gas vs. Solid Reagents
Selecting the source of the difluoromethyl (
Figure 1: Decision matrix for selecting the difluoromethylation reagent based on production scale.
Part 2: Validated Experimental Protocols
Method A: Solid Reagent Route (Recommended for <100g)
Basis: This method utilizes sodium chlorodifluoroacetate (SCDA) as a solid precursor for difluorocarbene. It avoids the hazards of handling compressed gases.
-
Reagents:
-
Substrate: 2-Mercaptophenol (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (
) (2.5 equiv) -
Base:
(2.0 equiv) -
Solvent: DMF/Water (10:1 v/v)
-
Step-by-Step Protocol:
-
Setup: Charge a round-bottom flask with 2-mercaptophenol,
, and DMF/Water mixture. -
Degassing: Sparge the solution with
for 15 minutes. Critical: Oxygen promotes disulfide formation (dimerization). -
Addition: Heat the mixture to 65°C. Slowly add
portion-wise over 1 hour.-
Note: The reaction generates
gas. Ensure adequate venting.[4]
-
-
Reaction: Stir at 95°C for 2–4 hours.
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.
-
Purification: The product is an oil.[4] Purify via Kugelrohr distillation or flash chromatography (0-10% EtOAc/Hexanes).
Method B: Gas Reagent Route (Recommended for >1kg)
Basis: Uses
-
Reagents:
-
Substrate: 2-Mercaptophenol
-
Gas: Chlorodifluoromethane (
)[9] -
Base: KOH (pellets) or conc. NaOH
-
Solvent: Isopropanol/Water or Dioxane/Water
-
Key Parameter Control:
-
Temperature: Maintain 50–70°C.
-
Base Concentration: High concentration promotes carbene generation but increases risk of O-alkylation.
Part 3: Troubleshooting Guide (Q&A)
Category 1: Chemoselectivity (S- vs. O-alkylation)[6]
User Question: I am seeing significant formation of the bis-difluoromethylated product (O,S-bis(difluoromethyl)). How do I stop the reaction at the phenol stage?
Technical Analysis:
The reaction proceeds via the generation of singlet difluorocarbene (
-
Thiolate (
): A soft nucleophile, highly reactive toward soft electrophiles like . -
Phenolate (
): A harder nucleophile.
Corrective Action:
-
pH Control: The
of the thiol is ~6.5, while the phenol is ~10.0. If you use a massive excess of strong base (NaOH), you deprotonate both.-
Fix: Use a weaker base system (e.g.,
or strictly controlled equivalents of KOH) to ensure the phenol remains largely protonated ( ) while the thiol is anionic ( ).
-
-
Stoichiometry: Do not exceed 2.5 equivalents of the difluoromethyl source. Excess carbene will eventually attack the phenol.
Category 2: Yield & Conversion[6]
User Question: My conversion is stuck at 60%, but the starting material is consumed. Where did it go?
Technical Analysis: If starting material is gone but product yield is low, you likely formed the Disulfide Dimer (2,2'-dithiodiphenol).
-
Cause: Oxidation of the thiolate anion by atmospheric oxygen before it could trap the difluorocarbene.
Corrective Action:
-
Strict Inert Atmosphere: You must degas solvents thoroughly.
-
Reducing Environment: Add a pinch of sodium dithionite (
) to the reaction mixture to reverse disulfide formation in situ.
Category 3: Safety & Exotherms
User Question: When adding the solid reagent, the temperature spiked rapidly.
Technical Analysis:
The decomposition of sodium chlorodifluoroacetate is a decarboxylation reaction:
Corrective Action:
-
Portion-wise Addition: Never add the solid reagent all at once at reaction temperature. Use a solid addition funnel or add as a slurry.
-
Vent Sizing: Ensure your condenser/vent line is wide enough to handle the rapid
evolution to prevent over-pressurization.
Part 4: Mechanism & Logic (The "Why")
Understanding the competition between the Sulfur and Oxygen atoms is vital for process control.
Figure 2: Mechanistic pathway highlighting the kinetic preference for S-alkylation due to Soft-Soft interactions.
Part 5: FAQ - Deep Dive
Q: Can I use Difluoromethyl phenyl sulfone (Hu's Reagent) for this?
A: Yes, but it is less atom-economical for industrial scale. Hu's reagent (
Q: How do I remove the unreacted thiol odor? A: Thiophenols have a potent stench.
-
Quenching: Treat the crude reaction mixture with dilute bleach (NaOCl) or Hydrogen Peroxide (
) after separating the product. This oxidizes residual thiol to non-volatile sulfonic acids or disulfides which are easier to dispose of. -
Note: Do not expose your product to strong oxidants for long periods, though the
group is relatively stable.
Q: Is the product stable?
A: Yes. The
Part 6: Data Summary
| Parameter | Method A (Solid Reagent) | Method B (Gas Reagent) |
| Reagent | ||
| Scale Suitability | < 100 g | > 1 kg |
| Atom Economy | Low (Loss of | High (Loss of HCl only) |
| Pressure | Atmospheric | requires pressure control |
| Selectivity (S:O) | Excellent (>20:1) | Good (Variable with Base) |
| Primary Hazard | Exotherm ( | Asphyxiant Gas / Ozone Depleter |
References
-
Garg, N. K., et al. (2024).[4] "Difluoromethylation of Phenols and Heteroatoms using Sodium Chlorodifluoroacetate." Organic Syntheses, 101, 164–180. Grounding: Provides the modern, bench-stable protocol for difluoromethylation using solid reagents.
-
Wong, H. N. C., et al. (2019).[5] "Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study." The Journal of Organic Chemistry, 84(23). Grounding: Establishes the chemoselectivity order (
) critical for the success of this synthesis. -
Hu, J., et al. (2017).[10] "A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide." Journal of Organic Chemistry, 82(15). Grounding: Discusses scale-up considerations and reagent stability for difluoromethylthiolation.
-
Zafrani, Y., et al. (2016). "Diethyl (bromodifluoromethyl)phosphonate: A highly efficient and stable difluorocarbene precursor." Tetrahedron, 72(37). Grounding: Validates alternative carbene sources for lab-scale optimization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Chlorodifluoromethane | CHClF2 | CID 6372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exothermic Reactions in Difluoromethylation
Welcome to the Technical Support Center for managing exothermic reactions during difluoromethylation. This guide is designed for researchers, scientists, and drug development professionals who utilize difluoromethylation and seek to ensure procedural safety and experimental success. The introduction of the difluoromethyl (-CF2H) group is a critical strategy in modern medicinal chemistry, capable of enhancing metabolic stability, membrane permeability, and binding affinity.[1] However, the reagents and reactions used to install this group can be highly energetic, posing significant thermal risks if not properly controlled.
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established principles of chemical process safety.
Section 1: Troubleshooting Guide: Real-Time Exotherm Management
This section addresses specific issues that may arise during a difluoromethylation reaction. The format is designed for quick reference in the lab.
| Problem Observed | Probable Cause(s) | Immediate Corrective Actions & Solutions |
| Rapid, Uncontrolled Temperature Rise (>2°C/min) | 1. Excessive Reagent Addition Rate: The rate of heat generation is exceeding the system's heat removal capacity. 2. Inadequate Cooling: The cooling bath temperature is too high, or heat transfer is inefficient (e.g., poor stirring, vessel fouling). 3. Reagent Decomposition: Some difluoromethylation reagents, particularly those that generate difluorocarbene (:CF2), can undergo exothermic decomposition.[2] This can be triggered by impurities, localized hot spots, or incorrect base selection. 4. Incorrect Solvent Choice: The solvent has low thermal conductivity or a low boiling point, limiting its ability to dissipate heat. | Immediate Actions: 1. STOP REAGENT ADDITION IMMEDIATELY. 2. Maximize Cooling: Lower the external cooling bath temperature. If using an ice bath, add a solvent like acetone or NaCl to create a cryo-bath. 3. Increase Stirring Rate: Improve heat transfer to the vessel walls. 4. Emergency Quench (If temperature continues to rise): Add a pre-chilled, non-reactive solvent (e.g., toluene, heptane) to dilute the reaction mixture and absorb heat. See Protocol 2 for a detailed quenching procedure.Long-Term Solutions: • Re-evaluate Addition Rate: Use a syringe pump for precise, slow addition. • Perform Calorimetry Studies: Use Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) to determine the reaction's thermal profile and safe operating limits before scaling up.[3] • Verify Reagent Purity: Use fresh, properly stored reagents. |
| Sudden Pressure Increase in a Sealed Reactor | 1. Gas Evolution: Generation of gaseous byproducts (e.g., CO2 from decarboxylation of reagents like sodium chlorodifluoroacetate). 2. Solvent Boiling: The internal reaction temperature has exceeded the solvent's boiling point at the given pressure. 3. Reagent Decomposition: Rapid decomposition can release significant amounts of gas. | Immediate Actions: 1. Vent the Reactor: If safe and equipped with a proper off-gas system (scrubber), carefully vent the reactor to a safe pressure. 2. Cool the Reaction: Immediately apply maximum cooling as described above. Long-Term Solutions: • Reaction Design: Whenever possible, perform reactions that generate gas in an open or vented system with appropriate scrubbing for toxic gases. • Headspace Management: Ensure sufficient headspace in the reactor to accommodate potential pressure changes. • Technology Choice: For highly energetic or gas-evolving reactions, consider switching to a continuous flow setup, which offers superior temperature and pressure control.[4][5][6] |
| Unexpected Color Change & Temperature Spike | 1. Side Reaction/Decomposition: A change in the reaction pathway is occurring, often leading to the formation of colored, polymeric, or decomposition products. 2. Loss of Catalytic Control (for metal-catalyzed reactions): The catalyst may have decomposed or been poisoned, leading to an uncontrolled, non-selective background reaction. | Immediate Actions: 1. Treat as a Runaway Reaction: Follow the steps for an uncontrolled temperature rise. 2. Take a Sample (if safe): Once the reaction is stabilized and cooled, carefully take a small aliquot for analysis (TLC, LC-MS, NMR) to identify byproducts. Long-Term Solutions: • Re-evaluate Reaction Conditions: Investigate the effect of temperature, concentration, and impurities on the reaction outcome. Lowering the temperature can often increase selectivity.[7] • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon, Nitrogen) to prevent side reactions with oxygen or moisture. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which difluoromethylation reagents are most prone to thermal hazards?
A: Reagents that act as precursors to the highly reactive difluorocarbene (:CF2) intermediate carry significant thermal risk. The generation of :CF2 is often highly exothermic. Key examples include:
-
Sodium Chlorodifluoroacetate (ClCF2CO2Na): Thermal decarboxylation to generate :CF2 can be vigorous and difficult to control, especially on a large scale.[8]
-
Trimethylsilyl)difluoromethane (TMSCF2H): While versatile, its activation with bases to form nucleophilic "-CF2H" or its use in generating :CF2 can be exothermic.[1][7]
-
Deoxyfluorination Reagents (e.g., DAST): While used to convert aldehydes to the -CF2H group, these reagents can decompose exothermically, especially in the presence of water or at elevated temperatures, posing safety concerns.[2]
Radical-based methods using precursors like Zn(SO2CF2H)2 (DFMS) often proceed under milder conditions and can offer a safer profile, though a thorough risk assessment is always necessary.[9]
Q2: How can I proactively assess the thermal risk of my difluoromethylation reaction before scaling up?
A: Process safety assessment is crucial. Before moving beyond the milligram scale, you should:
-
Conduct a Literature Review: Search for safety information on your specific reagents and reaction class. Pay close attention to reports of exotherms or runaway reactions.
-
Perform Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): This technique can determine the onset temperature of decomposition for your reagents and reaction mixture, providing a critical safety threshold.
-
Reaction Calorimetry (RC1/ARC): An Accelerating Rate Calorimeter (ARC) or other reaction calorimeters measure the heat evolved during the reaction in real-time.[3] This data allows you to calculate the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and the time to maximum rate (TMR), which are essential for safe scale-up.[3]
-
Q3: What is the role of the solvent in managing an exotherm?
A: The solvent is not merely a medium for the reaction; it is a critical component of your thermal management system.
-
Heat Capacity: A solvent with a high heat capacity can absorb more energy for a given temperature increase.
-
Thermal Conductivity: High thermal conductivity facilitates the transfer of heat from the reaction mixture to the vessel walls and into the cooling bath.
-
Boiling Point: A higher boiling point provides a larger operating window and can help prevent pressure buildup from solvent evaporation. However, it also means the reaction can reach a higher, more dangerous temperature before the solvent begins to boil.
-
Viscosity: Low viscosity promotes efficient stirring and heat transfer.
For many difluoromethylations, solvents like DMF or DMSO are used.[10][11] While effective, be aware that upon adding reagents like cesium carbonate to a DMF/water mixture, an initial exotherm can occur even before the main reaction begins.[11]
Q4: How can continuous flow chemistry mitigate the risks of exothermic difluoromethylation?
A: Continuous flow technology is an excellent engineering control for managing hazardous reactions.[6]
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors or flow coils allows for extremely efficient heat dissipation, quenching exotherms almost instantaneously.
-
Small Reaction Volume: At any given moment, only a tiny amount of material is in the reaction zone, minimizing the potential energy of a runaway.
-
Precise Control: Temperature, pressure, and reagent addition rates are controlled with high precision, preventing the formation of hot spots that can initiate decomposition.[5] This approach has been successfully used for difluorocarbene generation and addition reactions, transforming potentially hazardous batch processes into safe and scalable methods.[4][5][6]
Section 3: Diagrams and Visual Workflows
Decision Tree for Exotherm Control Strategy
This diagram helps in selecting an appropriate thermal management strategy based on preliminary reaction analysis.
Caption: Decision tree for selecting a thermal control strategy.
Workflow for Runaway Reaction Response
This workflow outlines the logical steps to take when a thermal runaway is suspected or in progress.
Caption: Logical workflow for responding to a runaway reaction.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Controlled, Lab-Scale Difluoromethylation (Illustrative Example)
This is a generalized protocol. Always adapt it to the specific requirements and safety data of your chosen reagents and substrate.
-
System Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple to monitor internal temperature, a reflux condenser (or gas outlet to a scrubber), and a rubber septum for reagent addition.
-
Place the flask in a cooling bath (e.g., ice/water) on a stirrer plate. Ensure the bath is of sufficient size to handle the heat load.
-
Purge the entire system with an inert gas (Argon or Nitrogen) for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Charging:
-
Dissolve the substrate and any solid reagents (e.g., base, catalyst) in the chosen anhydrous solvent inside the reaction flask.
-
Allow the mixture to cool to the desired starting temperature (e.g., 0 °C).
-
-
Controlled Addition of Difluoromethylating Agent:
-
Prepare a solution of the difluoromethylating agent in the same anhydrous solvent.
-
Using a syringe pump, add the reagent solution dropwise to the stirred reaction mixture over a prolonged period (e.g., 1-2 hours).
-
CRITICAL: Monitor the internal temperature closely. The addition rate should be slow enough that the temperature does not rise more than 2-3 °C above the setpoint. If it does, pause the addition until the temperature stabilizes.
-
-
Reaction Monitoring & Workup:
-
After the addition is complete, allow the reaction to stir at the set temperature until analysis (e.g., TLC, LC-MS) shows consumption of the starting material.
-
Carefully quench the reaction by slowly adding a pre-chilled quenching solution (e.g., saturated ammonium chloride, water). Perform this step slowly , as quenching can also be exothermic.
-
Proceed with standard extraction and purification procedures.
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol should only be executed if a reaction is deemed uncontrollable and it is safe to do so. Prioritize personnel safety above all else.
-
Prerequisites: Before starting any potentially exothermic reaction, have a "quench can" ready. This should be a flask or beaker containing a large volume (5-10x the reaction volume) of a pre-chilled, high-boiling point, inert solvent (e.g., Toluene, Heptane). Keep it in an ice bath nearby.
-
Execution (if runaway is confirmed):
-
Ensure all personnel are alerted and a clear escape route is available.
-
Stop all reagent addition and maximize cooling.
-
If the temperature continues to climb uncontrollably, remove the condenser/septum and, from a safe distance (using a fume hood sash as a blast shield), pour the pre-chilled quenching solvent directly and quickly into the reaction flask.
-
The goal is rapid dilution and heat absorption. Be prepared for vigorous boiling or splashing.
-
Once the temperature has stabilized, leave the area and allow the mixture to cool completely before attempting any further work.
-
If at any point the situation feels unsafe, EVACUATE IMMEDIATELY.
-
References
-
A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Organic Process Research & Development. [Link]
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]
-
Stainless steel takes the heat off difluoromethylation. Chemistry World. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters. [Link]
-
Hydrodifluoromethylation of Alkenes with Difluoroacetic Acid. ResearchGate. [Link]
-
Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters. [Link]
-
Difluoromethylation of Phenols. Organic Syntheses. [Link]
-
A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]
-
ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. ResearchGate. [Link]
-
Figure 2. Stern−Volmer Fluorescence-quenching experiments. ResearchGate. [Link]
-
Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. [Link]
-
Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. Nature Catalysis. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link]
-
Predicting and Preventing Runaway Chemical Heating. Exponent. [Link]
-
Runaway Reaction. Gexcon. [Link]
-
Constant pressure flame calorimetry with fluorine. II. The heat of formation of oxygen difluoride. NIST Technical Series Publications. [Link]
-
Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters. [Link]
-
Stepwise addition of difluorocarbene to a transition metal centre. Dalton Transactions. [Link]
-
Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules. [Link]
-
Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. ResearchGate. [Link]
-
Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. [Link]
-
Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. [Link]
-
Difluoromethyl radical precursors and the initiating protocols. ResearchGate. [Link]
-
High-temperature decomposition chemistry of trimethylsiloxane surfactants, a potential Fluorine-Free replacement for fire suppression. Chemosphere. [Link]
-
Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa. UND Scholarly Commons. [Link]
-
Thermal Stability Analysis of Perfluorohexane. Energy Procedia. [Link]
-
Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. Polymers. [Link]
-
Synthesis of trifluoromethyl fluoroformate from trifluoromethyl hypofluorite and carbon monoxide: Thermal and catalyzed reaction. Journal of Fluorine Chemistry. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Predicting and Preventing Runaway Chemical Heating | Exponent [exponent.com]
- 4. Stainless steel takes the heat off difluoromethylation | Research | Chemistry World [chemistryworld.com]
- 5. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 6. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. acs.figshare.com [acs.figshare.com]
- 9. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Work-Up Procedures for 2-[(Difluoromethyl)sulfanyl]phenol
Ticket ID: T-SCF2H-001 Status: Active Topic: Isolation, Purification, and Handling of 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6) Last Updated: 2026-02-19[1]
Technical Overview & Chemical Profile
Before initiating any work-up, it is critical to understand the physicochemical behavior of 2-[(Difluoromethyl)sulfanyl]phenol .[1] This molecule contains two competing functionalities that dictate its behavior in a biphasic system: a phenol (acidic, H-bond donor) and a difluoromethylthio group (lipophilic, electron-withdrawing).[1]
Physicochemical Dashboard
| Property | Value / Characteristic | Implications for Work-Up |
| Acidity ( | ~8.8 – 9.2 (Estimated) | Slightly more acidic than unsubstituted phenol ( |
| Lipophilicity ( | High (> 2.[1]5) | The |
| Stability | Moderate | The |
| Volatility | Low-Moderate | Can sublime or co-evaporate under high vacuum if not derivatized.[1] |
Standard Operating Procedures (SOPs)
Scenario A: The Phenol is Your Target Product
Use this protocol if you have synthesized the phenol (e.g., via deprotection or thiolation) and need to isolate it.
The Core Challenge: Because the molecule is a phenol, it can form a water-soluble phenolate salt under basic conditions.[2] You must ensure the pH is sufficiently low to keep it in the organic phase.
Protocol:
-
Quench: Cool reaction mixture to 0 °C. Quench carefully with 1M HCl or sat.
.[1][3] -
pH Adjustment (Critical): Adjust the aqueous layer pH to 4–5 .
-
Why? This ensures the phenol is protonated (
) and partitions into the organic layer. -
Warning: Do not acidify below pH 2 if avoiding acid-catalyzed decomposition of other sensitive groups.[1]
-
-
Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Note: EtOAc is preferred for phenols as it disrupts hydrogen bonding with the aqueous phase.
-
-
Washing: Wash combined organics with Brine (sat. NaCl) .[1]
-
Drying: Dry over anhydrous
(Sodium Sulfate). Avoid if the product is trace-acid sensitive (Lewis acidic character).[1]
Scenario B: The Phenol is a Reagent/Impurity
Use this protocol if you used the phenol as a nucleophile (e.g., O-alkylation) and need to remove the unreacted excess.
The Core Challenge: You need to exploit the acidity of the unreacted phenol to wash it out of the organic layer, leaving your neutral product behind.
Protocol:
-
Dilution: Dilute the reaction mixture with Diethyl Ether (
) or TBME .[1]-
Why? These solvents facilitate better phase separation during basic washes than DCM.[1]
-
-
Basic Wash (The Scavenger Step): Wash the organic layer 2x with 1M NaOH or 10%
.[1] -
Polishing: Wash the organic layer with water, then brine, to remove residual base.
Workflow Visualization
The following diagram illustrates the decision logic for handling the reaction mixture based on your target molecule.
Figure 1: Decision matrix for isolating or removing 2-[(Difluoromethyl)sulfanyl]phenol during work-up.[1]
Troubleshooting Guide
Issue 1: Persistent Emulsions
Symptoms: The organic and aqueous layers refuse to separate, forming a cloudy "rag" layer.
Root Cause: The fluorine atoms in the
Resolution Protocol:
-
The "Salt Saturation" Method: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the density difference and ionic strength ("salting out").[1]
-
Filtration: Pass the entire emulsion through a pad of Celite® or glass wool.[1] This physically breaks the bubbles.
-
Solvent Swap: If using DCM, switch to Chloroform (
) or add a small amount of Methanol (5%) to the organic phase to disrupt surface tension.[1]
Issue 2: Product Decomposition on Silica
Symptoms: Low yield after column chromatography; streaking on TLC. Root Cause:
-
Acidity: The phenol interacts strongly with the acidic silanols on silica gel, causing streaking and irreversible adsorption.
-
Instability: The
group can be sensitive to the slightly acidic nature of silica over long exposure times.[1]
Resolution Protocol:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (
) in Hexanes before loading your sample.[1] This neutralizes the acidic sites.[1] -
Eluent Modification: Add 0.5% Acetic Acid (if product is stable to acid) or 1% Methanol to your mobile phase to sharpen the peak shape.[1]
Frequently Asked Questions (FAQ)
Q1: Can I use strong bases like t-BuLi or LDA with this molecule?
A: Proceed with extreme caution. While the phenol proton will be removed first, the
Q2: How do I store 2-[(Difluoromethyl)sulfanyl]phenol?
A: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Phenols are prone to oxidation (turning pink/brown over time), and the thioether sulfur can slowly oxidize to the sulfoxide (
Q3: Is the
References
-
Physicochemical Properties of Fluorinated Groups
-
Synthesis and Stability of SCF2H Groups
-
Phenol Extraction & pKa Data
-
Emulsion Troubleshooting in Fluorinated Chemistry
Sources
- 1. Phenol | C6H5OH | CID 996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ecoxtract.com [ecoxtract.com]
- 3. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparing the synthetic efficiency of different routes to 2-[(Difluoromethyl)sulfanyl]phenol
The following technical guide compares synthetic routes for 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6), a critical scaffold in medicinal chemistry where the
Executive Summary
The synthesis of 2-[(Difluoromethyl)sulfanyl]phenol presents a classic chemoselectivity challenge: differentiating between the nucleophilic thiol (
While both functional groups can react with difluoromethylating agents, the thiol group is significantly more acidic (
This guide evaluates three primary methodologies:
-
The Bench-Stable Solid Route: Sodium Chlorodifluoroacetate (
). -
The Industrial Gas Route: Chlorodifluoromethane (Freon-22,
). -
The Mild Electrophilic Route: Difluoromethyl Triflate (
) or Sulfonium Salts.
Route Analysis & Comparison
Route 1: Sodium Chlorodifluoroacetate (Solid Reagent)
Best For: Academic labs, safety-conscious workflows, and milligram-to-gram scale.
This route utilizes Sodium 2-chloro-2,2-difluoroacetate , a solid salt that decarboxylates at elevated temperatures (
-
Mechanism: Thermal decarboxylation generates
in situ. The thiolate anion (generated by base) attacks the carbene, followed by protonation. -
Selectivity Control: High. The reaction is typically run in DMF or NMP. Using
(a milder base) ensures preferential deprotonation of the thiol. -
Pros: Non-ozone depleting (relative to Freon), solid reagent, standard glassware.
-
Cons: Requires heating; strictly anhydrous conditions often required to prevent carbene hydrolysis.
Route 2: Chlorodifluoromethane (Freon-22)
Best For: Large-scale manufacturing, cost reduction.
The classical method involves bubbling Freon-22 gas into a biphasic mixture (e.g., Isopropanol/aq. NaOH).[1]
-
Mechanism: Base-mediated
-elimination of HCl from generates . -
Selectivity Control: Moderate. Requires careful monitoring of pH and stoichiometry. Excess gas/base leads to bis-difluoromethylation (forming the ether-thioether).
-
Pros: Extremely low reagent cost, high atom economy.
-
Cons: Environmental regulations (ODS - Ozone Depleting Substance), requires gas cylinder handling/autoclaves, rapid stirring essential for phase transfer.
Route 3: Electrophilic Reagents ( or Sulfonium Salts)
Best For: Late-stage functionalization, complex substrates, high-value synthesis.
Reagents like Difluoromethyl triflate or
-
Mechanism: Direct electrophilic attack or radical pathways, depending on the specific reagent.
-
Selectivity Control: Excellent. These reactions often proceed at room temperature, preserving sensitive functional groups.[2]
-
Pros: Mild conditions (RT), high yields, operational simplicity.
-
Cons: Reagents are expensive and often require synthesis; poor atom economy.
Comparative Data Summary
| Feature | Route 1: | Route 2: Freon-22 ( | Route 3: |
| Physical State | Solid Salt | Compressed Gas | Liquid / Solid |
| Reaction Temp | |||
| Yield (Typical) | 75--90% | 60--80% | >90% |
| Selectivity ( | High (Thermal control) | Moderate (Stoich.[2] control) | Very High |
| Cost Efficiency | Moderate | High (Cheap reagents) | Low (Expensive reagents) |
| Scalability | Good (up to kgs) | Excellent (Industrial) | Poor (Reagent limits) |
| Safety Profile | High (Stable solid) | Low (Gas/Pressure) | Moderate (Toxic reagents) |
Detailed Experimental Protocol
Recommended Method: Route 1 (Sodium Chlorodifluoroacetate)
This protocol prioritizes safety and reproducibility for the selective synthesis of 2-[(Difluoromethyl)sulfanyl]phenol .
Materials:
-
2-Mercaptophenol (1.0 equiv)
-
Sodium 2-chloro-2,2-difluoroacetate (1.2–1.5 equiv)
-
Potassium Carbonate (
) (1.5 equiv) -
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
).[3] -
Solubilization: Add 2-Mercaptophenol (10 mmol, 1.26 g) and anhydrous DMF (20 mL). Stir until dissolved.
-
Deprotonation: Add
(15 mmol, 2.07 g). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may change color as the thiolate forms. -
Reagent Addition: Add Sodium chlorodifluoroacetate (12 mmol, 1.83 g) in one portion.
-
Reaction: Heat the mixture to
for 2–4 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc). The thiol spot should disappear; the product is less polar.
-
Selectivity Note: If the reaction runs too long or too hot, O-alkylation may occur. Stop immediately upon consumption of starting material.
-
-
Workup: Cool to RT. Dilute with water (100 mL) and extract with Diethyl Ether (
mL).-
Wash: Wash combined organics with water (
) and brine ( ) to remove DMF.
-
-
Purification: Dry over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Expected Yield: 80–85% as a colorless to pale yellow oil.
Mechanistic Visualization
The following diagram illustrates the divergent pathways. The Green Path represents the desired selective S-difluoromethylation, governed by the superior nucleophilicity of the thiolate.
Caption: Mechanistic pathway highlighting the kinetic selectivity of the thiolate anion for the difluorocarbene intermediate.
Decision Matrix for Route Selection
Use this logic tree to determine the optimal synthetic strategy for your specific constraints.
Caption: Decision matrix for selecting the optimal synthetic route based on scale, equipment, and budget.
References
-
Hu, J., et al. (2006). "2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives." Journal of Organic Chemistry.
-
Garg, N. K., et al. (2024). "Difluoromethylation of Phenols." Organic Syntheses.
- Zafrani, Y., et al. (2009). "Difluoromethyl ethers and sulfides: Synthesis and properties." Tetrahedron.
-
Prakash, G. K. S., et al. (2017).[1] "Direct Difluoromethylation of Alcohols and Phenols." European Journal of Organic Chemistry. (Review of electrophilic reagents).
-
Sigma-Aldrich. "Product Specification: 2-[(Difluoromethyl)sulfanyl]phenol."
Sources
In Vivo Validation of 2-[(Difluoromethyl)sulfanyl]phenol Activity
This guide outlines the technical validation framework for 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6), focusing on its evaluation as a metabolically stable, lipophilic bioisostere in drug discovery.
A Comparative Pharmacokinetic & Pharmacodynamic Guide
Executive Summary & Strategic Rationale
The 2-[(difluoromethyl)sulfanyl]phenol moiety represents a critical "middle ground" bioisostere between the metabolically labile methylsulfanyl group (-SMe) and the highly lipophilic trifluoromethylsulfanyl group (-SCF
In drug design, this scaffold is validated not just for intrinsic activity, but for its ability to modulate lipophilicity (LogD) and hydrogen bond acidity while blocking metabolic soft spots. This guide details the in vivo experiments required to validate these properties, using a comparative approach against its non-fluorinated and perfluorinated analogs.
The Comparative Triad
To prove the value of the -SCF
-
Control A (Baseline): 2-(Methylsulfanyl)phenol (Metabolic liability: S-oxidation/demethylation).
-
Control B (Lipophilic Extreme): 2-[(Trifluoromethyl)sulfanyl]phenol (High LogP, no H-bond donor capacity).
Chemical & Physical Profiling (The "Why")
Before in vivo dosing, the physicochemical superiority of the test article (TA) must be established in vitro. The -SCF
Table 1: Physicochemical Comparison
| Property | 2-(Methylsulfanyl)phenol | 2-[(Difluoromethyl)sulfanyl]phenol | 2-[(Trifluoromethyl)sulfanyl]phenol | Impact on In Vivo Behavior |
| LogP (Lipophilicity) | ~1.7 (Low) | ~1.95 (Moderate) | ~2.13 (High) | SCF |
| Hammett | 0.00 | ~0.30 - 0.40 | 0.50 | EWG strength affects the phenol pKa and protein binding. |
| H-Bond Donor | Phenol OH only | Phenol OH + C-H (Weak) | Phenol OH only | The C-H...O interaction can improve target selectivity. |
| Metabolic Risk | High (S-dealkylation) | Low (Blocked) | Low (Blocked) | SCF |
Visualization: Chemical Space & Metabolic Logic
The following diagram illustrates the structural logic driving the in vivo validation plan.
Caption: Structural comparison highlighting the metabolic blockade and unique H-bond capabilities of the difluoromethyl scaffold.
In Vivo Pharmacokinetic (PK) Validation
The primary "activity" to validate is the enhancement of metabolic stability .
Experiment A: Cassette Dosing PK Study (Rat)
Objective: Determine if the -SCF
Protocol:
-
Subjects: Male Sprague-Dawley rats (n=3 per timepoint).
-
Dosing: Intravenous (IV) bolus (1 mg/kg) and Oral (PO) gavage (5 mg/kg).
-
Note: Use cassette dosing (mixing all 3 compounds) only if no ion suppression is observed in LC-MS/MS; otherwise, discrete dosing is required.
-
-
Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Bioanalysis: LC-MS/MS quantification using Multiple Reaction Monitoring (MRM).
-
Critical Step: Monitor for the specific metabolite S-oxide (sulfoxide) for the -SMe control. The -SCF
H group should show negligible oxidation.
-
Data Interpretation:
-
Success Criteria: The Test Article (-SCF
H) must demonstrate a >2-fold reduction in intrinsic clearance ( ) compared to Control A (-SMe). -
Bioavailability (
): Calculate . Expect due to reduced first-pass metabolism.
Pharmacodynamic (PD) & Efficacy Validation
Since the phenol moiety is often a pharmacophore for antioxidant activity or anesthesia (propofol analogs), validation requires a functional model. Below is a genericized Target Engagement Workflow applicable to this scaffold.
Experiment B: In Vivo Duration of Action
Objective: Validate that the improved PK translates to sustained biological activity. Model: Rodent Inflammation Model (e.g., Carrageenan-induced paw edema) or CNS sedation model (if anesthetic).
Protocol (Step-by-Step):
-
Baseline Measurement: Measure baseline threshold (e.g., paw volume or locomotor activity).
-
Administration: Administer Equimolar doses of Test Article and Controls.
-
Challenge: Induce stimulus (e.g., Carrageenan injection) at
. -
Readout: Measure response at
.
Visualization: The Validation Workflow
Caption: Step-by-step workflow for validating the difluoromethylsulfanyl phenol scaffold from synthesis to in vivo proof-of-concept.
Safety & Toxicity Considerations
The -SCF
-
Defluorination Assay: Analyze urine samples from the PK study for fluoride ions (
) using an ion-selective electrode. High levels indicate metabolic instability of the C-F bond. -
Reactive Metabolites: The phenol group can be oxidized to a quinone methide. Use Glutathione (GSH) trapping studies in liver microsomes to assess the risk of reactive metabolite formation before moving to chronic in vivo studies.
References
-
Physicochemical Properties of Fluorinated Groups
-
Metabolic Stability of Difluoromethyl Groups
- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Source: J. Med. Chem. (PMC).
-
URL:[Link]
-
Synthesis and Application of SCF2H Reagents
-
General Hammett Constants & Electronic Effects
Sources
Assessing the Selectivity of 2-[(Difluoromethyl)sulfanyl]phenol: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount to its clinical success. This guide provides a comprehensive framework for assessing the selectivity of the novel investigational compound, 2-[(Difluoromethyl)sulfanyl]phenol. We will explore its hypothesized mechanism of action and benchmark its potential performance against established modulators of the same pathway. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven methodologies.
Introduction: The Therapeutic Potential of Targeting the Keap1-Nrf2 Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for an E3 ubiquitin ligase complex, targeting the transcription factor Nrf2 for proteasomal degradation. In the presence of inducing agents, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts Nrf2 binding. This allows Nrf2 to translocate to the nucleus and activate the transcription of a battery of cytoprotective genes.
The structure of 2-[(Difluoromethyl)sulfanyl]phenol, featuring a phenol ring and a difluoromethyl sulfanyl group, suggests its potential as an electrophilic modulator of the Keap1-Nrf2 pathway. The electron-withdrawing nature of the difluoromethyl group may render the sulfur atom susceptible to nucleophilic attack by the reactive cysteine sensors within Keap1. This guide will proceed under the working hypothesis that 2-[(Difluoromethyl)sulfanyl]phenol is a covalent inhibitor of Keap1, thereby activating the Nrf2 pathway.
Comparative Landscape: Covalent vs. Non-Covalent Keap1-Nrf2 Modulators
To contextualize the potential selectivity profile of 2-[(Difluoromethyl)sulfanyl]phenol, it is essential to compare it with known Keap1-Nrf2 modulators. These can be broadly categorized into covalent and non-covalent inhibitors.
Covalent Inhibitors: These compounds typically possess an electrophilic center that forms a covalent bond with reactive cysteine residues on Keap1.
-
Bardoxolone methyl: A semi-synthetic triterpenoid that has been investigated for chronic kidney disease. It is known to activate the Nrf2 pathway but has also been associated with off-target effects, including fluid retention and cardiovascular events[1][2].
-
Omaveloxolone (SKYCLARYS®): A reversible covalent inhibitor of KEAP1 recently approved for the treatment of Friedreich's Ataxia[3][4]. While showing clinical efficacy, it has been associated with side effects such as elevated aminotransferases[3][5].
-
Sulforaphane (SFN): A natural isothiocyanate found in cruciferous vegetables. It is a well-characterized Nrf2 activator but is known to have a broad range of biological activities and potential off-target effects, including the inhibition of histone deacetylases[6][7][8][9].
Non-Covalent Inhibitors: These molecules disrupt the Keap1-Nrf2 protein-protein interaction (PPI) without forming a permanent bond. This class of inhibitors is being actively explored with the aim of achieving higher selectivity and reducing off-target reactivity compared to covalent modifiers[10][11][12][13].
The following table summarizes the key characteristics of these comparator compounds.
| Compound | Class | Mechanism of Action | Known Off-Target Effects/Liabilities |
| 2-[(Difluoromethyl)sulfanyl]phenol | Hypothesized: Covalent | Hypothesized: Covalent modification of Keap1 cysteines | To be determined |
| Bardoxolone methyl | Covalent | Covalent modification of Keap1 cysteines | Fluid retention, cardiovascular events, increased albuminuria, elevated aminotransferases[1][14][15][16][17] |
| Omaveloxolone | Reversible Covalent | Reversible covalent modification of Keap1 | Elevated aminotransferases, headache, nausea, fatigue[3][5][18] |
| Sulforaphane (SFN) | Covalent | Covalent modification of Keap1 cysteines | Histone deacetylase inhibition, induction of LTR transcriptional activity[6][7][8][9] |
| Representative Non-Covalent Inhibitor (e.g., from fragment-based discovery) | Non-Covalent | Disruption of Keap1-Nrf2 PPI | Generally expected to have higher selectivity with fewer reactivity-based off-targets[12][19][20] |
Experimental Assessment of Selectivity: A Multi-tiered Approach
A rigorous evaluation of the selectivity of 2-[(Difluoromethyl)sulfanyl]phenol requires a multi-pronged experimental strategy. This should encompass on-target engagement and downstream functional effects, as well as a broad assessment of off-target interactions and general cytotoxicity.
Tier 1: On-Target Engagement and Functional Activity
The initial phase of selectivity assessment focuses on confirming the hypothesized interaction with Keap1 and the subsequent activation of the Nrf2 pathway.
-
Fluorescence Polarization (FP) Assay: This assay directly measures the disruption of the Keap1-Nrf2 protein-protein interaction. A fluorescently labeled Nrf2 peptide is incubated with the Keap1 Kelch domain. The binding of the large Keap1 protein to the small peptide results in a high fluorescence polarization signal. A successful inhibitor will displace the labeled peptide, leading to a decrease in polarization.
Experimental Protocol: Fluorescence Polarization Assay
-
Reagents: Recombinant human Keap1 Kelch domain, fluorescein-labeled Nrf2 peptide (e.g., FITC-AFLDEETGEFL), assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
Procedure: a. In a 384-well black plate, add 10 µL of assay buffer containing the Keap1 protein (final concentration ~20 nM). b. Add 1 µL of 2-[(Difluoromethyl)sulfanyl]phenol or comparator compound at various concentrations. c. Incubate for 30 minutes at room temperature. d. Add 10 µL of the fluorescently labeled Nrf2 peptide (final concentration ~10 nM). e. Incubate for 60 minutes at room temperature, protected from light. f. Measure fluorescence polarization using a plate reader with appropriate filters (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
-
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
-
Antioxidant Response Element (ARE) Reporter Gene Assay: This is a functional assay to measure the transcriptional activity of Nrf2. Cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an ARE promoter. Activation of Nrf2 leads to an increase in reporter gene expression, which can be quantified.
Experimental Protocol: ARE-Luciferase Reporter Assay
-
Cell Line: A stable cell line expressing an ARE-luciferase reporter construct (e.g., HepG2-ARE-Luc).
-
Procedure: a. Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight. b. Treat the cells with a dilution series of 2-[(Difluoromethyl)sulfanyl]phenol or comparator compounds for 24 hours. c. Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Determine the EC50 value for the induction of luciferase activity.
-
-
Nrf2 Nuclear Translocation Assay: This assay visually confirms the movement of Nrf2 from the cytoplasm to the nucleus upon compound treatment. This can be performed using immunofluorescence microscopy or high-content imaging.
-
qRT-PCR for Nrf2 Target Gene Expression: Quantifying the mRNA levels of known Nrf2 target genes, such as NQO1, HO-1, and GCLC, provides a direct measure of the functional consequence of Nrf2 activation.
Caption: A tiered workflow for assessing compound selectivity.
Conclusion and Future Directions
The assessment of selectivity is a critical and iterative process in drug discovery. For 2-[(Difluoromethyl)sulfanyl]phenol, the proposed multi-tiered approach, starting with the validation of its hypothesized on-target activity on the Keap1-Nrf2 pathway and progressing to broad off-target profiling, will provide a robust understanding of its therapeutic potential and liabilities.
By comparing its performance against well-characterized covalent and non-covalent modulators, researchers can make informed decisions about the continued development of this compound. A favorable selectivity profile, characterized by potent on-target activity and minimal off-target interactions, would position 2-[(Difluoromethyl)sulfanyl]phenol as a promising candidate for further preclinical and clinical investigation in diseases associated with oxidative stress.
References
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
- Baier, S. R., Zbasnik, R., Schlegel, V., & Zempleni, J. (2014). Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events. The Journal of Nutritional Biochemistry, 25(6), 665–668.
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
- Baier, S., Zbasnik, R., et al. (2014). "Off target effects of sulforaphane include the de-repression of long-". DigitalCommons@University of Nebraska - Lincoln.
-
Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]
-
Reddit. (2020, June 16). Off-target effects of sulforaphane include the derepression of long terminal repeats through histone acetylation events. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR Product Solutions. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). GPCR Internalization Assays. Retrieved from [Link]
-
StarrLab. (2016, May 22). Proliferation MTT/MTS assay. Retrieved from [Link]
-
NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). SafetyScreen87 Panel - TW. Retrieved from [Link]
-
Eurofins. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX GPCRscan® GPCR Profiling Services. Retrieved from [Link]
-
DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment?. Retrieved from [Link]
- Bodh, P., et al. (2023). Anticancer properties of sulforaphane: current insights at the molecular level. Frontiers in Pharmacology.
-
Broc Shot. (2025, August 4). Side Effects of Sulforaphane: Myths, Facts, and Safety Tips. Retrieved from [Link]
-
Eurofins DiscoverX. (2020, June 15). Eurofins DiscoverX GPCR Assays. YouTube. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023, February 7). APPLICATION NUMBER: - 216718Orig1s000 OTHER REVIEW(S). Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
- Zoja, C., et al. (2013). Analogs of bardoxolone methyl worsen diabetic nephropathy in rats with additional adverse effects. American Journal of Physiology-Renal Physiology, 304(7), F808–F819.
- Al-Gayyar, M. M. H., et al. (2017). Bardoxolone-methyl inhibits migration and metabolism in MCF7 cells. Free Radical Biology and Medicine, 104, 1-12.
- Ruggenenti, P., & Remuzzi, G. (2023). The CARDINAL Trial of Bardoxolone Methyl in Alport Syndrome: When Marketing Interests Prevail over Patients Clinical Needs. Kidney & Blood Pressure Research, 48(1), 1-5.
- Narayanan, D., et al. (2022). Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 65(1), 269–287.
-
University of Copenhagen Research Portal. (n.d.). Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
- Barreca, M., et al. (2023). Advances in developing noncovalent small molecules targeting Keap1. Drug Discovery Today, 28(12), 103800.
- Tran, K. T., et al. (2012). The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay. Probe Reports from the NIH Molecular Libraries Program.
-
ICE Bioscience. (n.d.). ICESTP Safety Panel™ 44 & 77 - Functional Panels. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, February 9). Omaveloxolone - LiverTox. Retrieved from [Link]
-
Certara. (2025, January 10). Why FDA's omaveloxolone approval for Friedreich's ataxia matters. Retrieved from [Link]
-
BioSpace. (2019, November 11). Reata Announces Positive Topline Year One Results From Pivotal Phase 3 Cardinal Study of Bardoxolone Methyl in Patients With Alport Syndrome. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advances in developing noncovalent small molecules targeting Keap1. Retrieved from [Link]
-
Friedreich's Ataxia Research Alliance. (n.d.). Topic 2.3. Therapies approved or under investigation. Retrieved from [Link]
-
Drug Hunter. (2024, March 18). omaveloxolone. Retrieved from [Link]
- Shin, D. H., et al. (2013). Bardoxolone for CKD: The Paradox of Confusion and Dogma.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drughunter.com [drughunter.com]
- 5. Omaveloxolone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Off target effects of sulforaphane include the de-repression of long-" by Scott Baier, Richard Zbasnik et al. [digitalcommons.unl.edu]
- 8. Anticancer properties of sulforaphane: current insights at the molecular level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 12. iris.unipa.it [iris.unipa.it]
- 13. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Bardoxolone-methyl inhibits migration and metabolism in MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Bardoxolone for CKD: The Paradox of Confusion and Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. certara.com [certara.com]
- 19. pure.au.dk [pure.au.dk]
- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]
Technical Review: 2-[(Difluoromethyl)sulfanyl]phenol & The Motif in Patent Literature
Executive Summary: The Rise of the "Magic Fluorine" Bioisostere
In the high-stakes arena of agrochemical and pharmaceutical design, the difluoromethylthio group (
While
-
Lipophilicity: High enough to penetrate cell membranes (Lipophilicity parameter
).[1] -
H-Bond Donor: The acidic proton on the
group ( in DMSO) can act as a weak hydrogen bond donor, improving binding affinity to target enzymes.[1] -
Metabolic Liability: Slightly more reactive than
, allowing for tunable degradation profiles in environmental contexts (agrochemicals).[1]
2-[(Difluoromethyl)sulfanyl]phenol (CAS 1251084-72-6 ) represents a strategic intermediate.[1] The ortho positioning of the hydroxyl and difluoromethylthio groups makes it a versatile scaffold for constructing fused heterocycles (e.g., 1,3-benzoxathioles ) or as a privileged ligand in catalysis.[1]
Physicochemical Performance Comparison
The following table contrasts the properties of the
| Property | ||||
| Hansch Lipophilicity ( | 0.68 | 1.44 | 1.04 | 0.61 |
| Hammett Constant ( | 0.40 | 0.50 | 0.35 | 0.00 |
| H-Bond Donor Ability | Yes (Weak) | No | No | No |
| Metabolic Stability | High (High C-F bond strength) | Very High | High | Low (S-oxidation) |
| Steric Bulk (Charton) | Medium | Large | Medium | Small |
Key Insight: The
Synthetic Accessibility & Patent Landscape
The synthesis of 2-[(Difluoromethyl)sulfanyl]phenol is non-trivial due to the instability of the
Route A: Nucleophilic Difluoromethylation (Industrial Standard)[1]
-
Precursor: 2-Mercaptophenol (or 2-hydroxybenzenethiol).[1]
-
Reagent: Chlorodifluoromethane (
, Freon-22) or Sodium chlorodifluoroacetate.[1] -
Mechanism: In situ generation of difluorocarbene (
) which inserts into the S-H bond.[1] -
Pros: Cheap reagents, scalable.[1]
-
Cons: Freon-22 is an ozone-depleting substance (ODS); requires specialized handling.[1]
Route B: Electrophilic Difluoromethylthiolation (Late-Stage)[1]
-
Precursor: Phenol.[1]
-
Reagent: N-Difluoromethylthiophthalimide or
.[1] -
Mechanism: Electrophilic aromatic substitution (often requires directing groups or high reactivity).[1]
-
Pros: Avoids ODS; high functional group tolerance.
-
Cons: Reagents are expensive; regioselectivity (ortho vs para) can be poor without directing groups.[1]
Route C: Deoxygenative Difluoromethylthiolation[1]
-
Precursor: 2-Hydroxybenzenesulfonyl chloride.[1]
-
Reagent: Phosphine reductants + Difluoromethylating agent.[1]
-
Pros: Avoids handling free thiols (odorous/oxidatively unstable).
Visualization: Synthetic Decision Tree
Figure 1: Strategic synthetic pathways for accessing the target scaffold. Route A is preferred for bulk manufacturing, while Route B is used for late-stage functionalization.[1]
Experimental Protocols
The following protocols are synthesized from best-practice methodologies found in relevant patents (e.g., CN107540598B, WO2012/070678) and peer-reviewed literature (Org. Lett., J. Org.[1] Chem.).[1][2][3][4][5][6][7]
Protocol 1: Synthesis via Difluorocarbene Insertion (Scalable)
Objective: Preparation of 2-[(difluoromethyl)sulfanyl]phenol from 2-mercaptophenol.[1]
Reagents:
-
2-Mercaptophenol (1.0 eq)[1]
-
Diethyl bromodifluoromethylphosphonate (1.2 eq) [Freon-22 surrogate][1]
-
Potassium hydroxide (KOH) (20 eq, 30% aq.[1] solution)
-
Acetonitrile (
) (Solvent)[1]
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with 2-mercaptophenol (10 mmol) and acetonitrile (20 mL). Cool to 0°C.[1]
-
Base Addition: Add aqueous KOH solution (200 mmol) dropwise. The solution may darken due to phenolate/thiolate formation.[1]
-
Reagent Addition: Add diethyl bromodifluoromethylphosphonate (12 mmol) slowly.
-
Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.[1]
-
Quench: Pour the reaction mixture into ice-water (100 mL). Acidify carefully with 1M HCl to pH ~3-4.[1]
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine.[1]
-
Purification: Dry over
, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes). -
Validation:
Protocol 2: Electrophilic Difluoromethylthiolation (Metal-Free)
Objective: Introduction of
Reagents:
-
Phenol derivative (1.0 eq)[1]
-
N-Difluoromethylthiophthalimide (1.2 eq)[1]
-
Lewis Acid (
) or Bronsted Acid (TFOH)[1]
Workflow:
Downstream Applications: The "Ortho" Advantage
The specific utility of 2-[(difluoromethyl)sulfanyl]phenol lies in its ability to form fused bicyclic systems.[1]
Pathway to 1,3-Benzoxathioles
The ortho-relationship between the hydroxyl (-OH) and the sulfur (-S-) allows for cyclization reactions.[1]
-
Reaction: Condensation with aldehydes or ketones.[1]
-
Product: 2,2-disubstituted-1,3-benzoxathioles.[1]
-
Application: These fused systems are often explored as antioxidants and lipoxygenase inhibitors in pharmaceutical patents.[1]
Pathway to Agrochemicals (Pyrazoles/Pyridines)
While the phenol itself is an intermediate, the
-
Mechanism: The
group provides metabolic stability similar to but with reduced environmental persistence (shorter half-life in soil due to potential hydrolysis of the C-F bond under specific bacterial conditions).[1]
Figure 2: Downstream applications of the ortho-difluoromethylthio phenol intermediate.[1]
References
-
Goossen, L. J., et al. (2017).[1] "A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide." Organic Letters, 19(17), 4648–4651.[1] Link[1]
-
Shen, Q., et al. (2017).[1] "One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate." Organic Letters, 19(23), 6388–6391.[1] Link[1]
-
Patent CN107540598B. "Method for preparing N-difluoromethylthio o-phenylimide compounds."[1] (2018).[1] Link
-
Patent CN101709045A. "Preparation method of thiophenol." (2010).[1] Link
-
Zafrani, Y., et al. (2017).[1] "Difluoromethylthio Group as a Hydrogen Bond Donor."[1] Journal of Medicinal Chemistry, 60(2), 797–804.[1] (Establishes the H-bond donor capability of SCF2H).
Sources
- 1. CN102531978A - Preparation method of thiophenol - Google Patents [patents.google.com]
- 2. Sulfanyl | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. 1179791-53-7,2-(2-chlorophenyl)-1-(furan-2-yl)ethan-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. CN107540598B - A kind of method for preparing N-difluoromethylthio o-phenylimide compounds - Google Patents [patents.google.com]
- 7. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling 2-[(Difluoromethyl)sulfanyl]phenol
Topic: CAS: 1251084-72-6
Executive Safety Summary
For the attention of: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
2-[(Difluoromethyl)sulfanyl]phenol is a specialized fluorinated building block used to introduce the lipophilic
The Critical Hazard Nuance:
The
| Parameter | Critical Data |
| Physical State | Viscous Oil / Low-melting solid |
| Primary Routes | Dermal Absorption (High Risk), Inhalation, Ocular |
| Key Hazards | Skin/Eye Damage (H315/H318), Acute Toxicity (H302), Respiratory Irritation (H335) |
| First Aid Agent | PEG 300/400 (Polyethylene Glycol) - Mandatory availability |
Risk Assessment & Hazard Identification
As a Senior Application Scientist, I advise looking beyond the GHS label. The risk profile is a synergy of two functional groups:
-
The Phenolic Core: Phenols act as protoplasmic poisons. They denature proteins and cause "white burns" (coagulative necrosis). Crucially, phenols possess a local anesthetic effect; a researcher may be chemically burned without feeling immediate pain, leading to prolonged exposure.[1][2][3]
-
The Difluoromethylthio Group (
): This moiety acts as a lipophilic hydrogen-bond donor [1]. In a biological context, this increases the compound's ability to cross lipid bilayers—including your skin.
Incompatibility Warning:
-
Bases: The phenolic proton is acidic; reaction with strong bases generates phenolate salts.
-
Oxidizers: The sulfur atom is susceptible to oxidation (sulfoxide/sulfone formation).
-
Acids: While the
group is more stable than some analogues, strong acidic conditions can lead to hydrolysis, potentially releasing HF or sulfur byproducts [1].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for the neat compound. Use the following "Barrier-in-Depth" strategy.
Glove Selection Protocol
Do not use thin disposable nitrile gloves as primary protection for the neat oil. Phenols permeate nitrile rapidly.
| Task | Primary Glove | Secondary Liner | Rationale |
| Weighing / Neat Handling | Silver Shield® (Laminate) or Butyl Rubber (>0.5mm) | Disposable Nitrile (4-6 mil) | Laminates provide >4h breakthrough time against phenols and halogenated organics. |
| Dilute Solutions (<1%) | Double-gloved Nitrile (Total >8 mil) | N/A | Incidental splash protection only. Change immediately upon contact. |
| Spill Cleanup | Silver Shield® or Viton | Disposable Nitrile | Maximum chemical resistance required. |
Eye & Body Protection[3][4][5][6][7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited for neat handling due to the risk of irreversible corneal damage (H318).
-
Respiratory: Handling must occur in a certified fume hood. If work is done outside a hood (e.g., maintenance), a half-face respirator with ABEK-P3 filters (Organic Vapor/Acid Gas/Particulate) is required due to the sulfur/fluorine potential.
-
Body: Lab coat (buttoned). For scale-up (>5g), wear a Tyvek® sleeve or apron over the lab coat to prevent sleeve saturation.
Operational Protocol: Safe Handling Workflow
Step 1: Preparation
-
Verify the presence of a Phenol Spill Kit (must contain PEG 300/400 and absorbent pads).
-
Check Fume Hood face velocity (Target: 0.5 m/s or 100 fpm).
-
Thawing: If the compound has solidified (oil/solid hybrid), warm gently in a water bath (<40°C). Do not use a heat gun, as localized hotspots can trigger decomposition or volatilization.
Step 2: Weighing & Transfer
-
Technique: Use a positive displacement pipette or a glass pasteur pipette for the oil. Avoid pouring.
-
Containment: Weigh inside the fume hood. If the balance is outside, tare the vial, move to the hood to add the reagent, cap tightly, and return to the balance.
-
Decontamination: Wipe the threads of the stock bottle with a Kimwipe soaked in PEG 400, then water, before recapping. This prevents the "crust" that often seals caps permanently.
Step 3: Reaction Setup
-
Solvent Choice: When dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible, as DMSO dramatically accelerates skin absorption of toxic solutes. Use Dichloromethane (DCM) or Ethyl Acetate, but treat the resulting solution as highly penetrating.
Visualization: PPE Decision Logic
Figure 1: Decision tree for selecting appropriate PPE based on concentration levels.
Emergency Response & First Aid
The "Golden Minute": Speed is critical. Water alone is often ineffective for phenols due to low solubility and the formation of a sticky film.
-
Skin Contact:
-
IMMEDIATELY wipe off excess oil.
-
Soak/Spray the area with PEG 300 or PEG 400 (Polyethylene Glycol).[1][2][4] Rub gently. The PEG acts as a solvent to extract the phenol from the skin pores [2].
-
Continue PEG treatment for 15 minutes or until the odor disappears.
-
Note: If PEG is unavailable, use copious amounts of water (emergency shower) for >30 minutes, but PEG is vastly superior.
-
-
Eye Contact:
-
Flush with water for 15 minutes.[6] Do not use PEG in eyes.
-
Seek immediate ophthalmological attention.
-
-
Spill Cleanup:
-
Cover with P-Pads (Polypropylene) or vermiculite.
-
Do not use standard clay litter (can react).
-
Place waste in a sealed container labeled "Toxic/Corrosive Debris."
-
Disposal & Waste Management
Proper disposal is a legal and safety imperative.
-
Waste Stream: Halogenated Organic Waste .
-
Why? Even though it contains sulfur, the fluorine content dictates it must not be mixed with non-halogenated solvents (like acetone/methanol) intended for fuel blending [3].
-
-
Segregation: Keep separate from strong oxidizers (e.g., Nitric acid waste) and strong bases to prevent exothermic decomposition.
-
Labeling: Clearly mark the tag with "Phenolic Compound" and "Organofluorine."
References
-
National Institutes of Health (NIH). (2021). A Toolbox of Reagents for Difluoromethylthiolation. PubMed. Available at: [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
